Ethacizine hydrochloride

Catalog No.
S1933674
CAS No.
57530-40-2
M.F
C22H28ClN3O3S
M. Wt
450.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethacizine hydrochloride

CAS Number

57530-40-2

Product Name

Ethacizine hydrochloride

IUPAC Name

ethyl N-[10-[3-(diethylamino)propanoyl]phenothiazin-2-yl]carbamate;hydrochloride

Molecular Formula

C22H28ClN3O3S

Molecular Weight

450.0 g/mol

InChI

InChI=1S/C22H27N3O3S.ClH/c1-4-24(5-2)14-13-21(26)25-17-9-7-8-10-19(17)29-20-12-11-16(15-18(20)25)23-22(27)28-6-3;/h7-12,15H,4-6,13-14H2,1-3H3,(H,23,27);1H

InChI Key

VHNXQKLWIQHSOY-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)NC(=O)OCC.Cl

Ethacizine HCl sodium channel blockade

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Sodium Channel Blockade

Ethacizine exerts its antiarrhythmic effect primarily by inhibiting voltage-gated sodium channels (Nav) in cardiac myocytes. This action is use-dependent, meaning the blocking effect is stronger at faster heart rates when channels are opening more frequently [1] [2].

  • State-Specific Binding: Ethacizine preferentially binds to open sodium channels during phase 0 of the cardiac action potential [1]. This is visualized in the diagram below.

G Rest Resting State (Closed) Open Open State (Depolarized) Rest->Open Channel Activation (Upstroke of AP) Inactive Inactivated State (Refractory) Open->Inactive Fast Inactivation Inactive->Rest Recovery (Repolarization) Drug Ethacizine Drug->Open Preferential Binding

Ethacizine preferentially blocks sodium channels in the open state during depolarization.

  • Conduction Slowing: By blocking sodium influx, Ethacizine reduces the rate of depolarization (Vmax), slowing electrical impulse conduction through the atria, ventricles, and His-Purkinje system [3] [4] [5].
  • Minimal Repolarization Impact: Unlike Class III antiarrhythmics, Ethacizine has little effect on action potential duration or the effective refractory period, reducing risk of torsades de pointes [5].

Experimental Data and Protocols

Key experimental findings and methodologies from foundational studies provide evidence for Ethacizine's effects.

Table 1: Key Electrophysiological Parameters of Ethacizine
Parameter / Model Effect of Ethacizine Experimental Context Source
Tonic Block (Vmax reduction) ED~50~: ~1 µM Frog ventricular cells (Patch clamp) [1]
Use-Dependent Block (at 2 Hz) ~42% Vmax reduction Frog ventricular cells (Patch clamp) [1]
Recovery from Block Time constant: ~27 s Canine ventricular muscle (Microelectrode) [1]
Single-Channel Open Probability Significant decrease Rat cardiomyocytes (Cell-attached patch clamp) [2]
Single-Channel First Latency Significant increase Rat cardiomyocytes (Cell-attached patch clamp) [2]
Detailed Experimental Protocols
  • Cell-Attached Patch Clamp (Single-Channel): This protocol assessed use-dependent block in single sodium channels of isolated adult rat ventricular cells [2]. Key parameters included peak open probability, first latency, and fraction of null sweeps.
  • Whole-Cell Patch Clamp (Macroscopic Currents): This method quantified tonic and use-dependent block of calcium-augmented sodium current in frog ventricular cells [1].
  • Conventional Microelectrode (Tissue Preparation): This technique measured use-dependent block of maximum depolarization rate (Vmax) and action potential parameters in canine ventricular muscle [1].

Comparative Pharmacology

Ethacizine is a phenothiazine derivative, and its structure-activity relationship provides insight into its specific mechanism.

Table 2: Ethacizine vs. Related Antiarrhythmic Agents
Feature Ethacizine Flecainide (Class Ic) Ethmozine (Moricizine)
Vaughan-Williams Class Class Ic Class Ic Class Ic
Primary Molecular Target Cardiac Sodium Channel (Nav1.5) Cardiac Sodium Channel (Nav1.5) Cardiac Sodium Channel (Nav1.5)
Use-Dependent Block Potent, slow kinetics Potent, slow kinetics Less potent than Ethacizine
Recovery Kinetics Slow (~27 s) Slow (~12 s) Not specified in sources
Additional Targets L-type Calcium Channel (weaker) L-type Calcium Channel (weaker) Not specified in sources

Research and Clinical Implications

Ethacizine's potent sodium channel blockade has important therapeutic and safety implications.

  • Therapeutic Efficacy: Effective for ventricular and supraventricular arrhythmias by slowing conduction and terminating re-entrant circuits [5].
  • Proarrhythmic Potential: Like other Class Ic agents, Ethacizine can be proarrhythmic in patients with structural heart disease or ischemia [5].
  • Pharmacokinetics: Well-absorbed orally, hepatically metabolized, and renally excreted [5].

References

Pharmacodynamic Properties of Ethacizine

Author: Smolecule Technical Support Team. Date: February 2026

Ethacizine is a class Ic antiarrhythmic agent, which indicates it has potent sodium-channel blocking properties [1] [2].

  • Primary Mechanism of Action: The drug primarily works by blocking sodium channels in cardiac cells. This inhibition slows down the conduction of electrical impulses within the heart, particularly by markedly slowing the phase 0 depolarization of the cardiac action potential. This effect prevents the rapid and erratic electrical signals that cause arrhythmias [2].
  • Secondary Action: Ethacizine also has a minor effect on potassium channels, which aids in stabilizing the cardiac rhythm by prolonging the repolarization phase [2].
  • Electrophysiological Effects: The combined ion channel effects result in a prolonged refractory period, making it difficult for the heart tissue to respond to premature impulses. Clinically, this manifests on an ECG as a significant increase in the PQ and QRS intervals [3].

Clinical Efficacy Data

The following table summarizes key efficacy findings from clinical studies. Please note that this data is from historical studies conducted in the 1980s.

Parameter Result / Effect Study Details
Ventricular Premature Beats (VPBs) Reduction from 17,263/24h (placebo) to 3,458/24h (p<0.001) [3] Acute drug testing & short-term therapy (3-14 days) [3]
Suppression of Couplets & VT* 90% suppression in 94% & 96% of patients, respectively [3] Acute drug testing & short-term therapy (3-14 days) [3]
Overall Antiarrhythmic Efficacy 81% effectiveness in suppressing chronic ventricular rhythm disorders [4] Comparative study of 30 patients with frequent extrasystoles, bigeminy, and VT runs [4]
Therapeutic Plasma Concentration Minimum: 73 ± 27 ng/ml; Peak: 354 ± 77 ng/ml [3] Blood plasma concentration measured 110-120 mins post-administration [3]

*VT: Ventricular Tachycardia

Pharmacokinetic Profile

The table below outlines the basic pharmacokinetic parameters of Ethacizine. A 2020 study noted that these parameters can be significantly altered under conditions of antiorthostatic hypokinesia (a model for microgravity effects), but they are presented here under normal conditions [1] [5].

Parameter Value / Description
Bioavailability ~40% (oral) [1]
Protein Binding 90% [1]
Metabolism Extensive hepatic metabolism via N-de-ethylation, sulphoxidation, N-10 amide hydrolysis, and aromatic hydroxylation [1] [6]
Elimination Half-life 2.5 hours [1]

Safety and Tolerability

In clinical studies, Ethacizine was generally well-tolerated with no significant side effects reported [3]. However, its profile is consistent with class Ic antiarrhythmics.

  • Contraindications: Includes known hypersensitivity, significant structural heart disease, severe heart failure, or marked hypotension [2].
  • Drug Interactions: Co-administration with other antiarrhythmic drugs (Class IA or III) can potentiate effects and increase the risk of proarrhythmic events. Concomitant use of CYP3A4 inhibitors or inducers can significantly alter Ethacizine plasma concentrations [2].

Mechanistic Pathway

The following diagram illustrates the core pharmacodynamic pathway of Ethacizine and its cellular effects.

G A Ethacizine B Cardiac Myocyte A->B Enters Cell C Na+ Channel B->C Primary Block D K+ Channel B->D Secondary Block E1 Slowed Phase 0 Depolarization C->E1 E2 Prolonged Repolarization D->E2 F Prolonged Refractory Period & Slowed Conduction E1->F E2->F G Suppression of Arrhythmias F->G

Ethacizine's multi-channel blocking mechanism stabilizes cardiac rhythm.

Limitations and Future Research Needs

The available information has significant gaps for contemporary drug development purposes:

  • Dated Evidence: The core pharmacodynamic and efficacy data is from the 1980s. Modern validation and more detailed receptor-level studies are not available in the search results.
  • Lacking Protocols: The search results provide summary conclusions but do not contain the detailed experimental methodologies you requested.
  • Regional Approval: It is crucial to note that Ethacizine is primarily used in Russia and some CIS countries and is not approved by regulatory agencies like the FDA [1].

References

Pharmacological & Chemical Profile of Ethacizine Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core technical data on Ethacizine hydrochloride:

Category Details
Systematic Name This compound [1]
Synonyms Ethacizin; NIK-244; NIK-244 hydrochloride [1] [2]
CAS Number 57530-40-2 [1] [2]
Molecular Formula C₂₂H₂₈ClN₃O₃S [1] [2]
Molecular Weight 449.99 g/mol [1] [2]
Vaughan Williams Classification Class Ic antiarrhythmic agent [3] [4] [5]
Mechanism of Action Potent inhibition of cardiac fast sodium channels, reducing the rate of depolarization (Phase 0) and slowing conduction velocity in the atria, ventricles, and Purkinje fibers. It has minimal effect on repolarization and may possess mild beta-adrenergic blocking activity [5].
Primary Indications Management of ventricular and supraventricular arrhythmias, including ventricular tachycardia and extrasystoles, as well as paroxysmal atrial fibrillation [6] [3] [4].
Physicochemical Note Soluble in DMSO (80-100 mg/mL) [1] [2]. For research purposes only, not for human consumption [1] [2].

Detailed Mechanism of Action

Ethacizine's primary mechanism, as a Class Ic antiarrhythmic, involves a potent blockade of the fast sodium channels in cardiac myocytes [5]. This action is crucial for understanding its therapeutic effect:

  • Impact on Action Potential: By blocking these channels, Ethacizine significantly reduces the rate and amplitude of Phase 0 depolarization in the cardiac action potential [5].
  • Electrophysiological Effects: This translates to a marked slowing of electrical impulse conduction through the heart muscle, particularly in the His-Purkinje system and ventricles. On an electrocardiogram (ECG), this is observed as a prolongation of the QRS complex [5].
  • Stabilization: By slowing conduction, Ethacizine can disrupt and prevent the re-entrant circuits that are responsible for many tachyarrhythmias, thereby stabilizing the cardiac rhythm [3] [5].
  • Distinguishing Feature: Unlike Class III antiarrhythmics, Ethacizine has a relatively neutral impact on the repolarization phase (Phase 3), meaning it does not significantly prolong the action potential duration or QT interval, potentially reducing the risk of torsades de pointes [5].

The following diagram illustrates the cellular and electrophysiological impact of Ethacizine's sodium channel blockade.

G A Ethacizine HCl B Blockade of Fast Sodium Channels (Naᵥ) A->B C Reduced Na⁺ Influx During Phase 0 B->C D Slowed Rate of Depolarization C->D E Decreased Conduction Velocity D->E F Prolonged QRS Complex on ECG E->F G Suppression of Re-entrant Arrhythmias F->G

Ethacizine's mechanism from channel blockade to therapeutic effect.

Clinical Efficacy & Experimental Data

Clinical trials, though dated, have evaluated Ethacizine's efficacy in various arrhythmias. The table below consolidates key findings from these studies.

Arrhythmia Type Study Details Efficacy Findings
Ventricular Tachycardia (VT) 38 patients with recurrent sustained VT; efficacy assessed via Programmed Electrical Stimulation (PES) [3]. VT was non-inducible after IV Ethacizine in 20/26 CAD patients (77%) and 5/12 non-CAD patients (42%). Long-term oral treatment (200-400 mg/day) prevented recurrence in most CAD patients during a 16.5-month follow-up [3].
Ventricular Extrasystoles & Paroxysmal Tachycardias Intravenous jet injection (50 mg at 10 mg/min) [6]. 100% efficacy in suppressing ventricular extrasystoles and paroxysms of supraventricular & ventricular tachycardia [6].
Atrial Fibrillation (AF) Intravenous jet injection for atrial fibrillation paroxysms [6]. 59.5% efficacy in terminating atrial fibrillation paroxysms. Efficacy was influenced by AF duration and underlying heart disease [6].
General Arrhythmias 38 patients with coronary heart disease; studied via electrophysiology, echocardiography, and Holter monitoring [7]. Effective in reducing arrhythmias with minor changes in hemodynamics and myocardial contractility [7].
WPW Syndrome Comparative study with Bonnecor [8]. Eliminated delta-wave and stimulation-induced arrhythmias in 44-56% of patients with WPW syndrome [8].

Experimental Protocols from Clinical Studies

Here are the methodologies for key administration routes and efficacy assessments as reported in the clinical literature.

Intravenous Administration Protocol
  • Jet Injection: A dose of 50 mg administered intravenously at a rate of 10 mg per minute. This method demonstrated high efficacy for acute termination of ventricular and supraventricular tachycardias [6].
  • Drip Infusion: Administered via intravenous drip at a rate of 1.7 mg per minute. This method was found to be equally effective as jet injection for rhythm control while reducing the incidence of side effects, making it preferable, especially in patients with acute myocardial infarction [6].
Programmed Electrical Stimulation (PES) Protocol

This invasive method was used to objectively assess Ethacizine's efficacy in patients with ventricular tachycardia [3].

  • Procedure: PES was performed by delivering single, double, and triple extrastimuli at paced drive cycles of 100 and 140 beats per minute from two sites in the right ventricle (the apex and the outflow tract) [3].
  • Drug Challenge: A single intravenous dose of 0.6-0.7 mg/kg of Ethacizine was administered [3].
  • Endpoint: The study was considered successful if the previously inducible ventricular tachycardia could no longer be initiated after Ethacizine administration [3].
Long-Term Oral Administration

For chronic therapy following a successful acute test or PES study, Ethacizine was administered orally in a daily dose ranging from 200 mg to 400 mg [3].

Research Gaps and Current Context

  • Dated Evidence: The most direct clinical trials on Ethacizine's efficacy were published between 1988 and 1992 [6] [7] [3]. There is a lack of recent, large-scale randomized controlled trials that meet modern clinical research standards.
  • Ongoing Interest: Despite the older data, there is continued investigative interest, particularly in Eastern Europe. The ETERNITY study (initiated around 2025) is a real-practice survey in Ukraine designed to explore the use of Ethacizine, including its application in a "pill-in-the-pocket" strategy similar to propafenone and flecainide for atrial fibrillation [4]. This indicates that its role in contemporary treatment algorithms is still being defined.
  • Safety Consideration: As a potent Class Ic antiarrhythmic, Ethacizine must be used with caution due to the potential for proarrhythmic effects, especially in patients with underlying structural heart disease or ischemia [5]. Careful patient selection and monitoring are essential.

References

Ethacizine supramolecular complexes with glycyrrhizic acid

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Summary of Ethacizine Complexes

The table below summarizes the key experimental findings for the most active supramolecular complexes compared to ethacizine alone, based on a 2025 animal study [1].

Complex Composition Molar Ratio Antiarrhythmic Effect Key Pharmacodynamic Findings Proposed Primary Mechanism
Ethacizine HCl (Reference) Effective baseline Negative inotropic effect [1] Class I antiarrhythmic activity (Na+ channel blockade) [1]
MASGA-Ethacizine HCl 4:1 More pronounced than ethacizine Stronger negative inotropic effect; increased Ca2+ excretion via Na+/Ca2+ exchanger; reduced intracellular Ca2+ [1] Enhanced Na+ channel blockade, reducing intracellular Na+, indirectly lowering Ca2+ levels [1]
GA-Ethacizine HCl 2:1 More pronounced than ethacizine Stronger negative inotropic effect [1] Similar enhanced Na+ channel blockade [1]

Detailed Experimental Protocols

The following methodology details are adapted from the recent 2025 study [1].

Supramolecular Complex Formation
  • Objective: To create and characterize non-covalent molecular complexes of ethacizine hydrochloride with Glycyrrhizic Acid (GA) and its Monoammonium Salt (MASGA).
  • Materials: this compound, Glycyrrhizic acid, Monoammonium salt of glycyrrhizic acid.
  • Complex Preparation: The complexes are formed in specific aqueous solutions by combining the components in pre-determined mole ratios (e.g., 2:1, 4:1, 8:1 for GA or MASGA to Ethacizine). The formation relies on weak intermolecular interactions like hydrogen bonding, electrostatic, and hydrophobic forces [1] [2].
  • Characterization: The successful formation of supramolecular complexes is confirmed through physicochemical analysis. The 2023 study used mass spectrometry to investigate the self-association and complexation processes [2].
In Vivo Antiarrhythmic Activity Assessment
  • Objective: To evaluate the efficacy of the complexes in an animal model of arrhythmia.
  • Animal Model: The study uses experimental animals (specific species were not detailed in the abstract). All procedures must follow institutional and national guidelines for the care and use of laboratory animals, such as the European Convention for the Protection of Vertebrate Animals [1].
  • Dosing: Test groups are administered this compound alone, or its supramolecular complexes with GA or MASGA at the different mole ratios.
  • Primary Evaluation Method: Spectral analysis of heart rhythm is used to assess changes. This method analyzes heart rate variability and can detect subtle shifts in autonomic nervous system control of the heart that are indicative of antiarrhythmic effects [1].
  • Functional Assessment: The negative inotropic effect (a reduction in the force of heart muscle contraction) is measured. The study also directly evaluates changes in ion concentrations, finding that the effective complexes promote the excretion of Ca2+ ions and reduce the level of intracellular Ca2+ ([Ca2+]i) [1].

Mechanism of Action and Synergistic Potential

The enhanced effect of the supramolecular complexes is attributed to a multi-faceted mechanism.

G cluster_cell Cardiomyocyte GA Glycyrrhizic Acid (GA) (Carrier & Enhancer) SupraComp Supramolecular Complex (GA:Ethacizine) GA->SupraComp  Forms Eth Ethacizine HCl (Na+ Channel Blocker) Eth->SupraComp  Forms Na_Chan Na+ Channel SupraComp->Na_Chan Enhanced Blockade Na_Influx Reduced Na+ Influx Na_Chan->Na_Influx NCX Na+/Ca2+ Exchanger (NCX) Ca_Efflux Increased Ca2+ Efflux NCX->Ca_Efflux Ca_Level ↓ Intracellular Ca2+ ([Ca2+]i) Contractility ↓ Contractile Activity (Negative Inotropic Effect) Ca_Level->Contractility Na_Intracell ↓ Intracellular Na+ Na_Influx->Na_Intracell Na_Intracell->NCX Drives Ca_Efflux->Ca_Level

Beyond the primary cardiac mechanism, glycyrrhizic acid's inherent biological activities may contribute to a favorable pharmacological profile. Its well-documented anti-inflammatory properties, achieved through the inhibition of key pathways like NF-κB and MAPK, could be beneficial in arrhythmias linked to inflammatory states [3] [4]. Furthermore, its role as a drug delivery enhancer is crucial; its amphiphilic nature allows it to incorporate into cell membranes, increasing fluidity and permeability, which likely improves the cellular uptake and bioavailability of ethacizine [5].

Research Gaps and Future Directions

While the preliminary data is promising, several steps are required for clinical translation:

  • Toxicology and Safety: Comprehensive studies are needed to confirm the safety profile of these novel complexes.
  • Pharmacokinetics: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of the complexes are required.
  • Human Trials: Efficacy and safety must be established in human clinical trials.

References

Comprehensive Technical Analysis of Ethacizine's Negative Inotropic Effect

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ethacizine and Class Ic Antiarrhythmic Agents

Ethacizine is a Class Ic antiarrhythmic drug according to the Vaughan Williams classification system, characterized by its potent sodium channel blocking properties. This pharmacological agent is primarily used for managing ventricular and supraventricular arrhythmias in specific patient populations. Class Ic drugs exhibit the strongest sodium channel blockade among all Class I antiarrhythmics, significantly slowing cardiac conduction velocity with minimal effect on repolarization duration. This distinct pharmacodynamic profile makes them highly effective for arrhythmia control but also introduces potential cardiovascular effects, including negative inotropy—a reduction in myocardial contractile force that represents a crucial consideration in clinical use [1] [2].

The therapeutic application of Ethacizine requires careful patient selection, particularly due to the legacy of the Cardiac Arrhythmia Suppression Trial (CAST), which demonstrated increased mortality risk with Class Ic drugs (encainide and flecainide) in post-myocardial infarction patients with structural heart disease. While Ethacizine shares the same classification, current evidence suggests it may be appropriately used in patients without significant structural heart disease, where its negative inotropic effects are less likely to cause clinical decompensation. Understanding the precise mechanisms and magnitude of Ethacizine's negative inotropic action is therefore essential for optimizing its therapeutic application while minimizing potential adverse outcomes [2].

Molecular Mechanisms of Negative Inotropy

Primary Ion Channel Effects

The negative inotropic effects of Ethacizine primarily stem from its direct actions on key cardiac ion channels:

  • Sodium Channel Blockade: Ethacizine potently inhibits voltage-gated sodium channels (NaV1.5) in cardiac myocytes, particularly binding to channels in their activated and inactivated states with strong frequency-dependence. This blockade reduces the rate and amplitude of phase 0 depolarization during the cardiac action potential, which consequently diminishes sodium influx during each cardiac cycle. This reduction in sodium entry has an important secondary effect on calcium homeostasis, as it disrupts the sodium-calcium exchange mechanism (NCX) that indirectly influences intracellular calcium concentrations [1] [3].

  • Calcium Channel Inhibition: Beyond its primary sodium channel effects, Ethacizine directly inhibits L-type calcium channels (CaV1.2), reducing the slow inward calcium current (ICa) that is crucial for cardiac excitation-contraction coupling. This action decreases the trigger calcium release from the sarcoplasmic reticulum (SR) during each cardiac cycle, thereby reducing the availability of intracellular calcium to activate the contractile apparatus. Research demonstrates that Ethacizine's diethylamine substitution (compared to ethmozine) enhances this calcium channel blocking activity, which largely accounts for its observed negative inotropic action [4].

The following diagram illustrates the cellular pathway through which Ethacizine reduces myocardial contractility:

G Ethacizine Ethacizine Na+ Channel\nBlockade Na+ Channel Blockade Ethacizine->Na+ Channel\nBlockade Ca2+ Channel\nInhibition Ca2+ Channel Inhibition Ethacizine->Ca2+ Channel\nInhibition Reduced Na+ Influx Reduced Na+ Influx Na+ Channel\nBlockade->Reduced Na+ Influx Reduced Ca2+ Influx Reduced Ca2+ Influx Ca2+ Channel\nInhibition->Reduced Ca2+ Influx Lower Cytosolic\nCa2+ Levels Lower Cytosolic Ca2+ Levels Reduced Na+ Influx->Lower Cytosolic\nCa2+ Levels Altered Na+/Ca2+ Exchange Decreased SR Ca2+\nRelease Decreased SR Ca2+ Release Reduced Ca2+ Influx->Decreased SR Ca2+\nRelease Reduced Trigger Ca2+ Decreased SR Ca2+\nRelease->Lower Cytosolic\nCa2+ Levels Reduced Actin-Myosin\nCross-Bridging Reduced Actin-Myosin Cross-Bridging Lower Cytosolic\nCa2+ Levels->Reduced Actin-Myosin\nCross-Bridging Negative Inotropic\nEffect Negative Inotropic Effect Reduced Actin-Myosin\nCross-Bridging->Negative Inotropic\nEffect

Cellular pathway of Ethacizine's negative inotropic effect through sodium and calcium channel modulation.

Comparative Pharmacodynamics of Class Ic Agents

The negative inotropic potential varies among Class Ic antiarrhythmic agents due to differences in their relative effects on sodium versus calcium channels:

  • Flecainide vs. Pilsicainide: A comparative study investigating the subcellular mechanisms of Class Ic agents revealed that both flecainide and pilsicainide decrease peak intracellular calcium concentration, peak tension, and peak L-type calcium current in a concentration-dependent manner. However, flecainide demonstrated more pronounced effects across all parameters compared to pilsicainide, suggesting stronger calcium channel inhibitory properties despite both drugs sharing the same classification. Importantly, the parallel changes in calcium transients, calcium current, and contractile force indicated that the differences in negative inotropic effects were primarily related to their effects on calcium handling rather than direct myofilament actions [5].

  • Ethacizine vs. Ethmozine: The significance of specific molecular modifications is highlighted in the comparison between ethmozine and its diethylamine analog, Ethacizine. While both compounds are phenothiazine derivatives with sodium channel blocking properties, they exert opposite effects on myocardial contractility. Experimental studies in ferret papillary muscles demonstrated that ethmozine produces a small but consistent positive inotropic effect, whereas Ethacizine causes significant negative inotropy. This divergence appears attributable to Ethacizine's enhanced calcium channel blocking activity, which overwhelms any potential positive inotropic action resulting from sodium channel blockade [4].

Experimental Evidence and Quantitative Data

Preclinical Findings

Table 1: Preclinical Studies on Negative Inotropic Effects of Class Ic Antiarrhythmics

Drug Experimental Model Key Parameters Measured Results Citation
Ethacizine Ferret right ventricular papillary muscles Isometric contractile performance Significant decrease in contractility (p<0.05) [4]
Ethmozine Ferret right ventricular papillary muscles Isometric contractile performance Small but consistent increase in contractility (p<0.05) [4]
Flecainide Dog ventricular trabeculae Aequorin luminescence (Ca²⁺i) and isometric tension Concentration-dependent decrease in peak Ca²⁺i and peak tension [5]
Pilsicainide Dog ventricular trabeculae Aequorin luminescence (Ca²⁺i) and isometric tension Concentration-dependent decrease in peak Ca²⁺i and peak tension (less marked than flecainide) [5]
Flecainide Isolated dog ventricular myocytes Slow inward calcium current (ICa) Concentration-dependent decrease in peak ICa [5]
Ethacizine Frog cardiac cells Slow inward calcium current (ICa) Significant inhibition of ICa [2]
Clinical Hemodynamic Data

Table 2: Clinical Studies of Ethacizine's Effects on Hemodynamics and Contractility

Study Population Study Design Dosing Regimen Effects on Contractility Additional Findings Citation
CHD patients with heart failure Clinical trial, 78 patients Single dose and continuous administration Negative inotropic effect Combination with digoxin or glutamic acid mitigated cardiodepressive action [6]
Middle-aged and elderly IHD patients with extrasystole (n=40) Acute and course therapy 75 mg acute oral load; 150 mg/day course No significant negative inotropic action Delay in AV and intraventricular conduction; reduced parasympathetic tone [7]
CAD patients with VT (n=26) Programmed electrical stimulation 0.6-0.7 mg/kg IV; 200-400 mg/day oral Not specified (primary endpoint: arrhythmia suppression) 77% suppression of inducible VT; good clinical outcome in most patients [8]

The apparent discrepancy in Ethacizine's effects on contractility between different clinical studies highlights the context-dependent nature of its negative inotropic action. The drug demonstrates more pronounced cardiodepressive effects in patients with pre-existing heart failure or significant coronary artery disease, while showing minimal contractility impact in more stable patient populations. This underscores the importance of patient selection and the presence of structural heart disease in determining the clinical relevance of Ethacizine's negative inotropic potential [6] [7].

Experimental Methodologies

Isolated Muscle Preparation Protocols

The evaluation of Ethacizine's negative inotropic effects has employed sophisticated experimental approaches:

  • Papillary Muscle Contractility Studies: The direct inotropic actions of Ethacizine were characterized in ferret right ventricular papillary muscles. Muscles were mounted in organ baths containing oxygenated physiological solution (95% O₂, 5% CO₂) at optimal length for tension development. Isometric contractions were recorded before and after drug administration, with studies conducted in the presence of muscarinic and β-adrenergic receptor blockade to isolate direct myocardial effects. Ethacizine administration resulted in statistically significant (p<0.05) reductions in contractile performance parameters, confirming its negative inotropic properties in this model system [4].

  • Simultaneous Calcium and Tension Measurements: Researchers investigated the subcellular mechanisms of Class Ic drugs using dog ventricular trabeculae in which aequorin luminescence (reporting intracellular calcium concentration) and isometric tension were recorded simultaneously. This sophisticated methodology allowed direct correlation between changes in calcium handling and mechanical function. Experiments demonstrated that both flecainide and pilsicainide decreased peak intracellular calcium and peak tension in parallel, with flecainide producing more marked effects. The tight coupling between calcium transient amplitude and contractile force indicated that reduced calcium availability primarily mediated the negative inotropic effects [5].

Electrophysiological Assessment

Complementary electrophysiological studies have provided mechanistic insights into Ethacizine's actions:

  • Whole-Cell Patch Clamp Techniques: The effects of Ethacizine on membrane currents were quantified in isolated cardiac myocytes using voltage-clamp methodologies. Studies in frog cardiac cells demonstrated Ethacizine-induced inhibition of the slow inward calcium current (ICa), establishing a direct effect on calcium channels in addition to its sodium channel blockade. Similar investigations in dog ventricular myocytes confirmed concentration-dependent reduction of calcium current by Class Ic agents, with flecainide showing greater potency than pilsicainide in suppressing ICa [5] [2].

  • Programmed Electrical Stimulation: The clinical antiarrhythmic efficacy and potential proarrhythmic risks of Ethacizine have been assessed using programmed electrical stimulation protocols in patients with ventricular tachycardia. These studies delivered single, double, and triple extrastimuli at paced drives of 100 and 140 beats/min from right ventricular sites, demonstrating that Ethacizine prevented VT induction in the majority of coronary artery disease patients. This methodology provides important clinical correlation to the basic electrophysiological findings while assessing therapeutic utility [8].

The following diagram illustrates the experimental workflow for evaluating Ethacizine's cardiac effects:

G Tissue/Cell\nPreparation Tissue/Cell Preparation Papillary Muscles Papillary Muscles Tissue/Cell\nPreparation->Papillary Muscles Isolated Myocytes Isolated Myocytes Tissue/Cell\nPreparation->Isolated Myocytes Ventricular\nTrabeculae Ventricular Trabeculae Tissue/Cell\nPreparation->Ventricular\nTrabeculae Human Subjects Human Subjects Tissue/Cell\nPreparation->Human Subjects Experimental\nIntervention Experimental Intervention Ethacizine\nAdministration Ethacizine Administration Experimental\nIntervention->Ethacizine\nAdministration Parameter\nMeasurement Parameter Measurement Contractility\nRecording Contractility Recording Parameter\nMeasurement->Contractility\nRecording Ion Current\nMeasurement Ion Current Measurement Parameter\nMeasurement->Ion Current\nMeasurement Ca2+ & Tension\nSimultaneous Recording Ca2+ & Tension Simultaneous Recording Parameter\nMeasurement->Ca2+ & Tension\nSimultaneous Recording Programmed\nStimulation Programmed Stimulation Parameter\nMeasurement->Programmed\nStimulation Data Analysis Data Analysis Isometric Tension Isometric Tension Data Analysis->Isometric Tension ICa, INa\nAnalysis ICa, INa Analysis Data Analysis->ICa, INa\nAnalysis Aequorin Luminescence Aequorin Luminescence Data Analysis->Aequorin Luminescence VT Inducibility VT Inducibility Data Analysis->VT Inducibility Papillary Muscles->Contractility\nRecording Contractility\nRecording->Isometric Tension Isolated Myocytes->Ion Current\nMeasurement Ion Current\nMeasurement->ICa, INa\nAnalysis Ventricular\nTrabeculae->Ca2+ & Tension\nSimultaneous Recording Ca2+ & Tension\nSimultaneous Recording->Aequorin Luminescence Human Subjects->Programmed\nStimulation Programmed\nStimulation->VT Inducibility Ethacizine\nAdministration->Contractility\nRecording Ethacizine\nAdministration->Ion Current\nMeasurement Ethacizine\nAdministration->Ca2+ & Tension\nSimultaneous Recording Ethacizine\nAdministration->Programmed\nStimulation Negative Inotropic\nEffect Quantification Negative Inotropic Effect Quantification Isometric Tension->Negative Inotropic\nEffect Quantification Contractile Force Ion Channel\nBlockade Potency Ion Channel Blockade Potency ICa, INa\nAnalysis->Ion Channel\nBlockade Potency Current Density Excitation-Contraction\nCoupling Analysis Excitation-Contraction Coupling Analysis Aequorin Luminescence->Excitation-Contraction\nCoupling Analysis Ca2+ Transient Clinical Efficacy\nAssessment Clinical Efficacy Assessment VT Inducibility->Clinical Efficacy\nAssessment Arrhythmia Suppression

Experimental methodologies for evaluating Ethacizine's cardiac effects across different model systems.

Clinical Implications and Risk Mitigation

Patient Selection Considerations

The clinical significance of Ethacizine's negative inotropic effects varies substantially across patient populations, necessitating careful risk-benefit assessment:

  • Structural Heart Disease: Patients with coronary artery disease (CAD), particularly those with impaired ventricular function or history of myocardial infarction, appear most vulnerable to the cardiodepressive effects of Ethacizine. Research demonstrates that Ethacizine produces noticeable negative inotropic effects in CAD patients with heart failure, while having minimal contractility impact in those with preserved ventricular function. This pattern aligns with the broader Class Ic experience from the CAST trial, which showed increased mortality with flecainide and encainide in post-infarction patients [2] [6].

  • Age-Related Considerations: Studies specifically examining Ethacizine in elderly patients with ischemic heart disease found no significant negative inotropic action at therapeutic doses (150 mg/day), suggesting that age alone may not contraindicate its use when ventricular function is preserved. Importantly, this investigation reported 80% efficacy for ventricular extrasystole suppression and 66% efficacy for supraventricular extrasystole in this population, supporting Ethacizine's potential utility in older patients without decompensated heart failure [7].

Combination Therapy Strategies

Research has explored pharmacological approaches to mitigate Ethacizine's negative inotropic effects while preserving antiarrhythmic efficacy:

  • Digoxin Coadministration: Clinical studies demonstrate that the introduction of digoxin into Ethacizine therapy can effectively counteract its cardiodepressive action. This combination leverages digoxin's positive inotropic properties through sodium-potassium ATPase inhibition, which increases intracellular calcium availability and enhances contractility. This approach may permit Ethacizine use in patients who would otherwise be vulnerable to its negative hemodynamic effects [6].

  • Glutamic Acid Combination: Investigation of glutamic acid as an adjunct to Ethacizine therapy has shown promise in smoothing over the drug's cardiodepressive actions while maintaining antiarrhythmic efficacy. The precise mechanism remains incompletely characterized but may involve enhanced myocardial metabolism or modified drug-receptor interactions. This combination represents a novel approach to managing Ethacizine's potential adverse effects [6].

Conclusion and Research Directions

Ethacizine produces its negative inotropic effect primarily through dual ion channel blockade—inhibiting both sodium channels and L-type calcium channels, thereby reducing calcium availability for excitation-contraction coupling. This mechanistic understanding explains the clinical observations of more pronounced cardiodepression in patients with pre-existing ventricular dysfunction and highlights the importance of appropriate patient selection.

References

Comprehensive Protocol for Ethacizine Hydrochloride Stock Solution Preparation: Application Notes for Research Use

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Pharmacological Profile

Ethacizine hydrochloride is a Class Ic antiarrhythmic agent used primarily in research settings for investigating cardiac arrhythmia mechanisms and treatments. This phenothiazine derivative exhibits potent sodium channel blocking properties, effectively inhibiting the fast sodium channels in cardiac myocytes responsible for the rapid influx of sodium ions during phase 0 of the cardiac action potential. The compound is characterized by a longer-lasting electrophysiological effect compared to other antiarrhythmic agents like flecainide, making it particularly valuable for extended experimental protocols. This compound is classified as a small molecule compound with the chemical name ethyl N-[10-[3-(diethylamino)propanoyl]phenothiazin-2-yl]carbamate hydrochloride and has a molecular weight of 449.99 g/mol [1] [2].

The molecular formula of this compound is C₂₂H₂₇N₃O₃S·HCl, and it appears as a white to off-white crystalline powder at room temperature. The compound belongs to the phenothiazine class of compounds, which are characterized by a linear tricyclic system consisting of two benzene rings joined by a para-thiazine ring. From a research perspective, this compound is noted for its high lipid solubility, which contributes to its pharmacokinetic profile and distribution characteristics. The drug demonstrates approximately 90% protein binding and undergoes extensive hepatic metabolism, with an elimination half-life of approximately 2.5 hours in clinical studies [3] [2].

Solubility and Physicochemical Properties

Quantitative Solubility Data

Understanding the solubility characteristics of this compound is fundamental for developing effective stock solutions for various experimental applications. The compound demonstrates differential solubility across a range of solvents commonly used in research settings, with optimal dissolution in DMSO. The following table summarizes the key physicochemical properties and solubility data for this compound:

Table 1: Physicochemical Properties of this compound

Property Value Condition Reference
Molecular Weight 449.99 g/mol - [2]
Appearance White to off-white solid Powder form [2]
Melting Point 106-107°C - [4]
Boiling Point 576.7°C At 760 mmHg [4]
Flash Point 302.6°C - [4]
Density 1.239 g/cm³ Predicted [4]
LogP 5.996 - [2]

Table 2: Solubility Profile of this compound

| Solvent System | Solubility | Concentration | Application | | :--- | :--- | :--- | :--- | | DMSO | ~100 mg/mL | ~222.23 mM | Primary stock solution | [2] | | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥2.5 mg/mL | ≥5.56 mM | In vivo formulations | [2] | | 10% DMSO + 90% Corn Oil | ≥2.5 mg/mL | ≥5.56 mM | Oral administration studies | [2] |

The solubility characteristics of this compound reveal several important considerations for experimental planning. The compound's high solubility in DMSO makes it an ideal solvent for primary stock solution preparation, allowing concentrated solutions (~100 mg/mL) suitable for long-term storage. For biological assays and in vivo applications, the compound requires specific formulation approaches to maintain solubility while ensuring compatibility with experimental systems. The recommended solvent systems for in vivo work include combinations with PEG300, Tween80, and saline or corn oil, which maintain the compound in solution at concentrations adequate for administration while minimizing potential solvent toxicity [2].

Stock Solution Preparation Protocols

Primary Stock Solution Preparation

The preparation of consistent, stable stock solutions is critical for obtaining reliable and reproducible experimental results with this compound. The following workflow outlines the comprehensive process for stock solution preparation:

G A Weigh Ethacizine HCl (5.0 mg) B Transfer to amber vial A->B C Add anhydrous DMSO (1.0 mL) B->C D Vortex for 2-3 minutes C->D E Brief sonication (5-10 minutes) D->E F Visual inspection (Clear solution?) E->F G Stock Solution Ready (5 mg/mL, 11.11 mM) F->G Yes H Troubleshoot: Warm to 37°C with shaking F->H No H->D

Figure 1: Workflow for this compound Stock Solution Preparation

The preparation of primary stock solutions requires strict attention to solvent quality and moisture control. Use high-quality, anhydrous DMSO with a documented purity ≥99.9% to prevent compound degradation and hydrolysis. The step-by-step protocol is as follows:

  • Equipment Preparation: Gather all necessary equipment including an analytical balance with 0.01 mg sensitivity, sterile glass vials (1-2 mL amber glass recommended), positive displacement pipettes, and vortex mixer.
  • Weighing Procedure: Tare an empty weighing boat or vial. Pre-warm the this compound powder to room temperature while kept in desiccator to prevent moisture absorption. Precisely weigh 5.0 mg of compound using an analytical balance. For larger quantities, scale up proportionally.
  • Solvent Addition: Transfer the weighed powder to an amber glass vial. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 1.0 mL for 5 mg/mL solution). Use positive displacement pipettes for accuracy with viscous solvents like DMSO.
  • Dissolution Protocol: Vortex the mixture for 2-3 minutes until fully dissolved, followed by brief sonication in a water bath sonicator for 5-10 minutes if any particulate matter remains. Avoid excessive sonication that may generate heat.
  • Quality Assessment: Visually inspect the solution against a white background. A properly prepared stock solution should be clear and colorless to pale yellow without visible particles or cloudiness.

Table 3: Primary Stock Solution Preparation Guide

Parameter Specification Notes
Recommended Concentration 5-100 mg/mL Lower for screening, higher for storage
Solvent Anhydrous DMSO (>99.9%) Moisture content <0.01%
Container Amber glass vials Prevents light degradation
Mixing Method Vortex + sonication Ensures complete dissolution
Final Solution Quality Clear, no particulates Filter if necessary (0.2µm)
Working Solution and Formulation Preparation

For biological applications, this compound stock solutions typically require dilution into experiment-specific formulations compatible with the assay system. The preparation of these working solutions demands careful consideration of solvent compatibility and concentration accuracy:

Table 4: Formulation Protocols for Experimental Applications

| Application | Formulation Composition | Preparation Method | Final Concentration | | :--- | :--- | :--- | :--- | | Injection Formulation | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | Sequential addition with mixing | ≥2.5 mg/mL (5.56 mM) | [2] | | Oral Administration | 10% DMSO + 90% Corn Oil | Direct addition with vigorous mixing | ≥2.5 mg/mL (5.56 mM) | [2] | | Cell Culture Studies | 0.1% DMSO in culture medium | Serial dilution from stock | Variable (typically µM range) | - |

The preparation of physiologically compatible formulations requires sequential addition of solvents to prevent precipitation:

  • Injection Formulation Protocol:

    • Start with 100 µL of 25 mg/mL DMSO stock solution in a clean vial
    • Add 400 µL PEG300 while vortexing at medium speed
    • Add 50 µL Tween-80 with continued mixing
    • Slowly add 450 µL physiological saline (0.9% NaCl)
    • Mix thoroughly until a clear, homogeneous solution forms
    • Use immediately or store protected from light for short periods
  • Oral Administration Formulation:

    • Combine 100 µL of 25 mg/mL DMSO stock with 900 µL corn oil
    • Vortex vigorously for 2-3 minutes until fully mixed
    • The solution may appear slightly cloudy but should not contain visible particles
    • Stable for up to 24 hours when protected from light

For cell culture applications, prepare working concentrations through serial dilution to maintain DMSO concentrations below 0.1% (v/v) to prevent cellular toxicity. Always include vehicle controls with equivalent DMSO concentrations in experimental designs.

Storage and Stability Guidelines

Optimal Storage Conditions

Proper storage of this compound stock solutions is essential for maintaining chemical integrity and ensuring experimental reproducibility. The compound demonstrates sensitivity to moisture, light, and oxidation, requiring specific storage conditions:

Table 5: Storage Conditions and Stability Profile

| Form | Temperature | Stability | Protective Measures | | :--- | :--- | :--- | :--- | | Powder | -20°C | 3 years | Desiccant, inert atmosphere | [2] | | Powder | 4°C | 2 years | Desiccant | [2] | | DMSO Stock | -80°C | 6 months | Aliquot, moisture control | [2] | | DMSO Stock | -20°C | 1 month | Aliquot, limited access | [2] |

The long-term stability of this compound is maximized when stored as a powder at -20°C in a tightly sealed container with desiccant. For prepared stock solutions in DMSO, aliquoting into small, single-use volumes is strongly recommended to prevent repeated freeze-thaw cycles that accelerate degradation. Use amber glass vials or clear vials stored in dark containers to protect from light-induced degradation. Under recommended storage conditions, DMSO stock solutions maintain stability for approximately 6 months at -80°C or 1 month at -20°C [2].

Stability Assessment and Quality Control

Regular quality assessment of stock solutions is crucial for experimental integrity. Implement the following quality control measures:

  • Visual Inspection: Check for changes in color, cloudiness, or precipitate formation before each use. Properly maintained solutions should remain clear and colorless to pale yellow.
  • Freeze-Thaw Management: Record the number of freeze-thaw cycles. Discard solutions after 3-5 cycles or if precipitation is observed.
  • Performance Validation: Periodically test the biological activity of stock solutions against a reference standard in a functional assay.
  • Chemical Stability Monitoring: For long-term studies, analyze solution stability by HPLC every 3-6 months to detect degradation products.

Solutions showing discoloration (dark yellow to brown), cloudiness, or precipitate formation should be discarded immediately. Additionally, if experimental results begin to show diminished activity or increased variability, freshly prepare stock solutions to eliminate this potential source of error.

Experimental Application Protocols

In Vitro Electrophysiology Studies

This compound is primarily used in cardiac electrophysiology research due to its Class Ic antiarrhythmic properties. The following protocol outlines its application in studying sodium channel blockade:

  • Preparation of Working Solutions:

    • Thaw DMSO stock solution (5 mg/mL) at room temperature
    • Prepare extracellular solution appropriate for the experimental system (e.g., Tyrode's solution for cardiac myocytes)
    • Create serial dilutions to achieve final concentrations ranging from 0.1-10 µM
    • Ensure final DMSO concentration does not exceed 0.1% in all experimental conditions
  • Experimental Procedure:

    • Establish baseline electrophysiological parameters in vehicle control conditions
    • Apply this compound working solutions for a minimum of 30 minutes to reach steady-state blockade
    • Monitor changes in action potential parameters including Vmax, action potential duration, and conduction velocity
    • For voltage-clamp studies of sodium currents, utilize appropriate pulse protocols to characterize use-dependent blockade
  • Data Analysis:

    • Quantify concentration-dependent inhibition of sodium current amplitude
    • Determine frequency-dependent blockade using pulse trains at various stimulation frequencies
    • Calculate IC₅₀ values using nonlinear regression of concentration-response data

This protocol allows researchers to characterize the potent sodium channel blocking properties of this compound and its use-dependent characteristics that define its Class Ic antiarrhythmic classification [5].

In Vivo Arrhythmia Models

For animal studies of arrhythmia mechanisms and interventions, this compound requires formulation in physiologically compatible vehicles:

  • Formulation Preparation:

    • Prepare the injection formulation as described in Section 3.2
    • Confirm solution clarity and absence of precipitates before administration
    • Adjust pH to physiological range (7.0-7.4) if necessary
  • Dosing Protocol:

    • Administer via appropriate route (commonly intravenous or intraperitoneal)
    • Typical research doses range from 0.5-2.0 mg/kg based on animal model and species
    • Include vehicle control groups receiving equivalent volumes of formulation without active compound
  • Monitoring and Assessment:

    • Continuously monitor ECG parameters before and after administration
    • Focus on QRS complex duration as the primary indicator of sodium channel blockade
    • Document effects on arrhythmia inducibility and maintenance
    • Note any proarrhythmic effects, particularly in models with structural heart disease

This protocol leverages this compound's longer-lasting electrophysiological effects compared to other Class Ic agents like flecainide, allowing extended observation windows and reduced dosing frequency in chronic models [2].

Safety and Regulatory Considerations

Handling and Personal Protection

This compound requires careful handling with appropriate personal protective equipment (PPE) to minimize researcher exposure. The compound has demonstrated toxicity in animal studies, with an LD₅₀ unreported in mammals but with documented toxicity at 6500 µg/kg in unspecified mammal species [4]. The following safety protocols should be implemented:

  • Engineering Controls:

    • Use chemical fume hoods or biosafety cabinets for all weighing and solution preparation procedures
    • Ensure adequate ventilation in the working area
    • Maintain accessible safety showers and eye wash stations
  • Personal Protective Equipment:

    • Wear tightly fitting safety goggles with side-shields for eye protection
    • Use chemical-impermeable gloves (nitrile or neoprene recommended)
    • Wear fire-resistant, impervious laboratory coats or gowns
    • Utilize suitable respirators when engineering controls are insufficient

These safety measures align with the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) recommendations for handling substances with acute toxicity hazards [6] [7] [8].

Disposal and Environmental Considerations

This compound demonstrates significant environmental toxicity, classified as very toxic to aquatic life with long-lasting effects (H410 hazard statement) [7]. Researchers must implement careful waste management practices:

  • Waste Collection:

    • Collect all waste materials (contaminated tips, gloves, weighing boats) in sealed, labeled containers
    • Segregate this compound waste from general laboratory trash
    • Use appropriate solvent waste containers for unused stock solutions
  • Disposal Methods:

    • Arrange disposal through licensed chemical waste management facilities
    • Utilize controlled incineration with flue gas scrubbing for large quantities
    • Never discharge this compound or its solutions into drains or water courses

These disposal practices help prevent environmental contamination and potential ecological damage from this persistent aquatic toxin [7] [8].

Troubleshooting and Technical Notes

Common Preparation Issues

Researchers may encounter several technical challenges when working with this compound. The following table addresses common issues and recommended solutions:

Table 6: Troubleshooting Guide for Stock Solution Preparation

Problem Possible Cause Solution Prevention
Precipitation Moisture contamination, temperature shock Warm to 37°C with shaking; may require reformulation Use anhydrous DMSO; warm all components to room temperature
Discoloration Oxidation, light exposure Discard if dark yellow or brown Use amber vials; store under inert gas; minimize storage time
Reduced Activity Degradation, repeated freeze-thaw Prepare fresh stock solution Aliquot into single-use volumes; minimize freeze-thaw cycles
Inconsistent Results Concentration inaccuracy, improper mixing Verify pipette calibration; ensure complete dissolution Calibrate equipment; extend mixing time; document procedures
Optimization Notes

For specific experimental applications, consider these optimization strategies:

  • High-Throughput Screening:

    • Prepare intermediate stock solutions at 100-500 µM in DMSO
    • Use automated liquid handlers to ensure precision in nanoliter-range dispensing
    • Include controls for solvent effects at equivalent DMSO concentrations
  • Chronic Animal Studies:

    • Consider stability of formulations during prolonged dosing regimens
    • Monitor animal weight and behavior for signs of toxicity
    • Adjust doses based on individual animal response and tolerance
  • Combination Therapy Studies:

    • Evaluate physicochemical compatibility when combining with other compounds
    • Assess potential pharmacokinetic interactions in vivo
    • Include appropriate controls for additive or synergistic effects

These optimization approaches enhance the reliability and reproducibility of research findings while ensuring appropriate and ethical use of this potent pharmacological agent.

Conclusion

This compound represents a valuable research tool for investigating cardiac arrhythmia mechanisms and potential treatments. The successful application of this compound in experimental settings requires careful attention to solubility properties, solution preparation protocols, and appropriate storage conditions. The comprehensive protocols outlined in this document provide researchers with standardized methods for preparing and characterizing this compound stock solutions, working formulations for various experimental applications, and guidelines for ensuring compound stability throughout the research process. By adhering to these detailed protocols and safety considerations, researchers can maximize the reliability and reproducibility of their findings while maintaining a safe laboratory environment.

References

Ethacizine HCl Solubility & Physicochemical Properties

Author: Smolecule Technical Support Team. Date: February 2026

Here is a consolidated view of the fundamental data for Ethacizine HCl relevant to preparing stock solutions [1] [2] [3].

Property Value
CAS Number 57530-40-2 [1] [2] [3]
Molecular Formula C₂₂H₂₈ClN₃O₃S [1] [3]
Molecular Weight 449.99 g/mol [1] [3]
Appearance White to off-white solid [1] [2]
Solubility in DMSO ~100 mg/mL [1] [2]
Concentration in DMSO ~222.23 mM [1] [2]

Application Notes & Experimental Protocols

Stock Solution Preparation in DMSO

This protocol is suitable for creating concentrated stock solutions for in vitro assays.

  • Calculation: Determine the mass of Ethacizine HCl needed for your desired stock concentration (e.g., 100 mg/mL).
  • Weighing: Accurately weigh the compound using an analytical balance.
  • Dissolution: Transfer the powder to a suitable vial and add the required volume of pure, anhydrous DMSO.
  • Mixing: Vortex the mixture thoroughly. Sonication is recommended to aid in dissolving the powder completely and to create a clear solution [3].
  • Aliquoting and Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for 1 month or at -80°C for 6 months [1] [2].
Preparation of Working Solutions for In Vivo Studies

The search results provide several formulations for preparing working solutions from the DMSO stock for research involving animal models. The general principle is to sequentially add co-solvents to maintain solubility while diluting DMSO to a biologically tolerable concentration [2] [3].

Formulation 1: Aqueous Solution with PEG300 and Tween 80 This formulation is designed to achieve a clear solution in a primarily saline-based solvent.

  • Final Composition: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline [2] [3].
  • Protocol:
    • Add 100 µL of a 25 mg/mL DMSO stock solution to 400 µL of PEG300. Mix evenly.
    • Add 50 µL of Tween-80 to the mixture. Mix evenly until clear.
    • Add 450 µL of normal saline (0.9% sodium chloride in ddH₂O) to adjust the final volume to 1 mL.
    • The final concentration of Ethacizine HCl is 2.5 mg/mL (5.56 mM) [2].

Formulation 2: Solution with SBE-β-CD This formulation uses a cyclodextrin to enhance solubility and stability.

  • Final Composition: 10% DMSO, 90% (20% SBE-β-CD in Saline) [2].
  • Protocol:
    • Add 100 µL of a 25 mg/mL DMSO stock solution to 900 µL of a 20% SBE-β-CD in saline solution.
    • Mix evenly until a clear solution is obtained.
    • The final concentration of Ethacizine HCl is 2.5 mg/mL (5.56 mM) [2].

The workflow for planning and preparing your solutions, incorporating critical considerations from the search results, can be visualized as follows:

G cluster_planning Step 1: Experimental Planning cluster_prep Step 2: Solution Preparation Application Define Application (In Vitro vs. In Vivo) InVitro In Vitro Assays Application->InVitro InVivo In Vivo Studies Application->InVivo Stock Prepare DMSO Stock (100 mg/mL, ~222 mM) InVitro->Stock InVivo->Stock Target Identify Target Sodium Channel Blocker (Class Ic Antiarrhythmic) Target->Application Working Dilute to Working Solution Stock->Working Form1 Formulation 1: For Animal Studies Working->Form1 Form2 Formulation 2: With SBE-β-CD Working->Form2 DirectDil Dilute in Buffer (for in vitro use) Working->DirectDil DMSOCaution Critical Consideration Ultra-low DMSO concentrations (<0.1% v/v) can have broad & heterogeneous off-target effects on cellular signaling pathways. DirectDil->DMSOCaution Monitor Concentration DMSOCaution->Working

Critical Experimental Considerations
  • DMSO Control is Essential: Recent research highlights that even ultra-low concentrations of DMSO (as low as 0.0008% v/v) can have broad, heterogeneous, and cell-line-dependent effects on cellular signaling networks, including the phosphorylation of kinases and downstream substrates [4]. It is critical to include vehicle controls containing the same concentration of DMSO as your test solutions in every experiment to distinguish the compound's effect from the solvent's.
  • Solution Stability: Always prepare stock solutions fresh whenever possible. For stored aliquots, visually inspect for precipitation or crystallization before use. If precipitation is observed, gently warm and sonicate the solution.
  • Intended Use Statement: All suppliers emphasize that Ethacizine HCl is "For research use only. Not for human use." [1] [2] [3]. It is intended for analytical development, method validation, and preclinical research.

Research Context & Biological Activity

To inform your experimental design, the diagram below summarizes the known biological activity and research context of Ethacizine HCl.

G Compound Ethacizine HCl (Class Ic Antiarrhythmic Agent) Target Primary Target: Inhibits Sodium Channels Compound->Target Effect Cellular & Physiological Effects Target->Effect SubEffect1 • Inhibits depolarizing current • Slows intraatrial conduction • Slows His-Purkinje-ventricular conduction Effect->SubEffect1 SubEffect2 • Negative chronotropic effect • Negative inotropic effect • Coronary vasodilator effect Effect->SubEffect2 ResearchArea Research Applications SubEffect1->ResearchArea SubEffect2->ResearchArea App1 Arrhythmia Studies ResearchArea->App1 App2 Myocardial Infarction Research ResearchArea->App2

Conclusion

This guide provides a foundation for working with Ethacizine HCl in a research setting. The consistent solubility data across suppliers allows for reliable stock solution preparation. The provided protocols for in vivo formulations and the critical note on DMSO's off-target effects are intended to help you design more robust and interpretable experiments. Successful research with this compound hinges on meticulous solution preparation and rigorous control for solvent effects.

References

Ethacizine Research Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Pharmacological Profile

Ethacizine (ethmozin) is a Class IC antiarrhythmic drug that has been used clinically for over three decades but has recently garnered renewed research interest due to its unique electrophysiological properties and potential applications in rhythm control strategies [1]. As a phenothiazine derivative, ethacizine exhibits potent sodium channel blockade with rapid kinetics, distinguishing it from other Class IC agents like propafenone and flecainide [1]. Recent research has focused on expanding its evidence base, particularly regarding its use in atrial fibrillation management and its potential "pill-in-the-pocket" applications similar to more established Class IC antiarrhythmics [2].

The drug demonstrates membrane-stabilizing activity through inhibition of fast sodium channels during phase 0 of the cardiac action potential, resulting in decreased conduction velocity in atrial, ventricular, and Purkinje fibers [1]. Unlike other Class IC agents, ethacizine also exhibits minor calcium channel blocking properties and affects membrane receptors associated with calcium channel regulation, suggesting a potentially unique multi-channel mechanism of action [1]. These pharmacological characteristics make ethacizine a compelling candidate for further investigation in specific arrhythmia subtypes, particularly in patients without significant structural heart disease.

Comparative Analysis of Class IC Antiarrhythmic Agents

Table 1: Pharmacological Properties of Class IC Antiarrhythmic Drugs

Parameter Ethacizine Propafenone Flecainide
Sodium channel blockade potency High High High
Additional channel effects Minor calcium channel blockade β-blocking activity None significant
Bioavailability Not fully characterized ~50% (extensive metabolism) ~90%
Active metabolites Not reported Yes (5-hydroxypropafenone) No
Use in "pill-in-the-pocket" Under investigation Established Established
ESC guideline recommendation for AF Limited evidence Class I recommendation Class I recommendation
Structural heart disease contraindication Yes Yes Yes

Table 2: Clinical Applications and Evidence Base

Application Ethacizine Evidence Level Propafenone/Flecainide Evidence Level
Paroxysmal AF termination Limited clinical studies Multiple RCTs, guideline-recommended
Sinus rhythm maintenance in AF Emerging real-world evidence Established evidence
Ventricular arrhythmias Historical studies Limited evidence
Safety in structural heart disease Contraindicated (CAST trial implications) Contraindicated (CAST trial implications)
Autonomic nervous system interactions Documented effects Limited data

Recent research indicates that despite belonging to the same pharmacological class, significant differences exist between ethacizine, propafenone, and flecainide in terms of receptor interactions, metabolic pathways, and autonomic nervous system effects [1]. These distinctions may have clinical implications for patient selection based on autonomic profile, with ethacizine demonstrating particular characteristics in conditions of parasympathetic activation [1] [3].

Detailed Research Protocols

ETERNITY Study Protocol Design

The Ethacizine Evaluation for acute and chronic treatment of aRial fibrillatioN in real practice: UkraInian NaTional surveY (ETERNITY) study represents a current systematic investigation into ethacizine's real-world application patterns [2]. This survey-based research employs a structured methodology to capture contemporary prescribing practices and outcomes associated with ethacizine use.

Primary Objectives:

  • Assess physician satisfaction with ethacizine for arrhythmia management
  • Document real-world utilization patterns for sinus rhythm restoration in AF
  • Evaluate ethacizine use in "pill-in-the-pocket" strategies
  • Characterize patient selection criteria in actual clinical practice

Methodology:

  • Design: Prospective, survey-based observational study
  • Population: 100 physicians (cardiologists, general practitioners, family doctors)
  • Data Collection: Structured electronic questionnaire (Google Forms) with four thematic blocks
  • Block I: Physician demographics and practice characteristics (3 questions)
  • Block II: General Class IC antiarrhythmic drug utilization patterns (15 questions)
  • Block III: Ethacizine-specific prescribing practices (4 questions)
  • Block IV: "Pill-in-the-pocket" strategy implementation (15 questions)

Outcome Measures:

  • Primary: Overall physician satisfaction with ethacizine
  • Secondary: Utilization frequency for sinus rhythm restoration, prescribing patterns in specific patient subgroups, safety assessment in real-world setting

This protocol design enables comprehensive mapping of current ethacizine use while identifying potential areas for further targeted investigation [2].

Experimental Protocol for "Pill-in-the-Pocket" Strategy Evaluation

Purpose: To evaluate the efficacy and safety of ethacizine for self-administered termination of recent-onset atrial fibrillation episodes in an outpatient setting.

Inclusion Criteria:

  • Symptomatic paroxysmal AF patients without structural heart disease
  • AF episode duration <48 hours
  • Previous successful in-hospital ethacizine conversion
  • Absence of heart failure, conduction abnormalities, or ischemic heart disease

Exclusion Criteria:

  • Left ventricular ejection fraction <50%
  • Bundle branch block or QRS duration >120 ms
  • History of myocardial infarction or coronary artery disease
  • Concomitant use of strong CYP450 inhibitors

Dosing Protocol:

  • Initial in-hospital test dose: 50-100 mg orally
  • Outpatient therapeutic dose: 100 mg orally at AF onset
  • Maximum daily dose: 200 mg
  • Rescue protocol: Seek emergency care if no symptom improvement within 6 hours

Efficacy Endpoints:

  • Time to sinus rhythm conversion (documented with ECG monitoring)
  • Patient-reported symptom improvement scale
  • Termination rate at 2, 4, and 8 hours post-administration

Safety Monitoring:

  • 12-lead ECG pre- and post-treatment (QRS duration, QT interval)
  • 24-hour Holter monitoring for bradycardia or proarrhythmia
  • Patient-reported adverse events diary

This protocol adapts established "pill-in-the-pocket" methodologies used for propafenone and flecainide to the specific pharmacological characteristics of ethacizine [2].

Protocol for Autonomic Nervous System Interaction Studies

Background: Evidence suggests ethacizine's electrophysiological effects are modified by autonomic nervous system activity, particularly under conditions of parasympathetic activation [1] [3]. This protocol outlines methodology for investigating these interactions.

Experimental Setup:

  • Animal model: Canine or primate cardiac preparations
  • Measurement techniques: Intracellular microelectrode recording, patch clamping
  • Autonomic modulation: Acetylcholine administration for parasympathetic simulation, norepinephrine for sympathetic simulation

Parameters Assessed:

  • Action potential duration at 50% and 90% repolarization (APD50, APD90)
  • Maximum rate of depolarization (Vmax)
  • Sinus node recovery time
  • Atrioventricular nodal conduction properties

Intervention Groups:

  • Group 1: Ethacizine alone
  • Group 2: Ethacizine during parasympathetic stimulation
  • Group 3: Ethacizine during sympathetic stimulation
  • Group 4: Control (vehicle alone)

Statistical Analysis:

  • Repeated measures ANOVA with post-hoc testing
  • Significance threshold: p<0.05
  • Power calculation: n=8-10 per group to detect 15% difference in APD90

This experimental approach enables characterization of ethacizine's autonomic interactions, potentially informing patient selection based on autonomic tone profiling [1].

Experimental Workflows and Signaling Pathways

G cluster_A Intervention Group cluster_B Control Group Start Study Protocol Initiation Screening Patient Screening Inclusion/Exclusion Criteria Start->Screening Baseline Baseline Assessment ECG, Echocardiogram, Labs Screening->Baseline Randomization Randomization Baseline->Randomization I1 Ethacizine Administration (50-100 mg) Randomization->I1 C1 Standard Care (Propafenone or Flecainide) Randomization->C1 I2 Acute Phase Monitoring (0-8 hours) I1->I2 I3 Efficacy Assessment Time to SR conversion I2->I3 Safety Safety Monitoring Adverse Events, Proarrhythmia I3->Safety C2 Acute Phase Monitoring (0-8 hours) C1->C2 C3 Efficacy Assessment Time to SR conversion C2->C3 C3->Safety Analysis Data Analysis Primary & Secondary Endpoints Safety->Analysis End Study Conclusion Analysis->End

Figure 1: Ethacizine Clinical Trial Workflow. SR: sinus rhythm.

G cluster_channels Ion Channel Effects cluster_electrical Electrophysiological Changes Ethacizine Ethacizine Na Fast Sodium Channels (Phase 0) Ethacizine->Na Primary blockade Ca L-type Calcium Channels (Minor effect) Ethacizine->Ca Minor modulation Receptors Membrane Calcium Receptors Ethacizine->Receptors Interaction Conduction ↓ Conduction Velocity (Atria, Ventricles, Purkinje) Na->Conduction Refractoriness ↑ Refractory Period Ca->Refractoriness Automation ↓ Automaticity Receptors->Automation AF Atrial Fibrillation Termination & Prevention Conduction->AF SVT Supraventricular Tachycardia Control Refractoriness->SVT VA Ventricular Arrhythmia Suppression Automation->VA subcluster_clinical subcluster_clinical

Figure 2: Ethacizine Mechanism of Action Pathway.

Safety Considerations and Research Gaps

The Cardiac Arrhythmia Suppression Trial (CAST) findings fundamentally influence all Class IC antiarrhythmic drug research, including ethacizine investigations [1]. This landmark study demonstrated increased mortality when Class IC agents (specifically encainide and flecainide) were used for asymptomatic ventricular arrhythmia suppression post-myocardial infarction. Consequently, ethacizine research protocols must strictly adhere to the following safety parameters:

Structural Heart Disease Exclusions:

  • Coronary artery disease with any ischemia evidence
  • Prior myocardial infarction regardless of ejection fraction
  • Left ventricular hypertrophy with wall thickness >1.4 cm
  • Any degree of systolic dysfunction (EF <50%)
  • Significant valvular heart disease requiring intervention

Electrocardiographic Monitoring Protocols:

  • QRS duration increase limited to <25% from baseline
  • PR interval monitoring for conduction abnormalities
  • Continuous telemetry during dose titration phases
  • Periodic Holter monitoring for asymptomatic arrhythmia detection

Current Research Gaps:

  • Comparative effectiveness against guideline-recommended Class IC agents
  • Pharmacogenetic influences on metabolism and response
  • Long-term safety data beyond current observational periods
  • Dosing optimization for specific patient subpopulations
  • Quality of life impact in chronic arrhythmia management

Recent research initiatives like the ETERNITY study aim to address some of these evidence gaps by systematically documenting real-world efficacy and safety outcomes [2]. Future research directions should include randomized controlled trials comparing ethacizine with propafenone for AF termination and maintenance, pharmacodynamic studies in specific autonomic states, and potential combination therapy investigations.

References

Ethacizine hydrochloride analytical reference standard

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ethacizine Hydrochloride

This compound (also known as Ethacizin or NIK-244) is a Class Ic antiarrhythmic agent. It works by inhibiting the depolarizing current responsible for conduction in the heart's atria and His-Purkinje-ventricular system [1] [2]. It is used to treat serious ventricular and supraventricular arrhythmias, including those associated with Wolff-Parkinson-White syndrome, primarily in Russia and some CIS countries [3]. The chemical information for the reference standard is summarized in the table below.

Table 1: Chemical Information for this compound

Property Description
CAS Number 57530-40-2 [1] [4] [3]
Molecular Formula C₂₂H₂₈ClN₃O₃S [1] [3] [2]
Molecular Weight 449.99 g/mol [1] [3] [2]
Therapeutic Category Class Ic Antiarrhythmic Agent [1] [2]
Related CAS (Free Base) 33414-33-4 [4]
Storage Conditions Sealed storage, away from moisture at 4°C for short-term or -20°C for long-term [2] [5]

Proposed Analytical Protocol for HPLC Analysis

While a specific method for this compound was not detailed in the search results, the following is a proposed protocol based on a validated stability-indicating HPLC method for cetirizine dihydrochloride, which can serve as a template for method development [6]. This exemplifies the kind of detailed protocol required for analytical applications.

Application Note: Determination of this compound and Investigation of its Forced Degradation Kinetics.

1. Objective To develop and validate a stability-indicating HPLC method for the assay of this compound in bulk form and to study its degradation behavior under acidic and oxidative stress conditions.

2. Experimental Workflow

The following diagram outlines the key stages of the experimental protocol for forced degradation studies:

workflow Start Start: Prepare Stock Solution Acidic Acidic Degradation (2 M HCl, 70-90°C) Start->Acidic Oxidative Oxidative Degradation (0.5% H₂O₂, 50-80°C) Start->Oxidative Neutralize Neutralize Sample Acidic->Neutralize Oxidative->Neutralize Analyze HPLC Analysis Neutralize->Analyze Model Kinetic Modeling Analyze->Model

3. Materials and Methods

  • Chemicals: this compound reference standard, HPLC-grade acetonitrile, potassium dihydrogen phosphate (KH₂PO₄), hydrochloric acid (HCl), hydrogen peroxide (H₂O₂), sodium hydroxide (NaOH) [6].
  • Instrumentation: HPLC system with isocratic pump, autosampler, and UV-Vis detector; Symmetry C18 column (150 mm x 4.6 mm, 5 µm) or equivalent [6].

4. Detailed Chromatographic Conditions [6]

Table 2: HPLC Operating Conditions

Parameter Specification
Column Symmetry C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase 50 mM KH₂PO₄ : Acetonitrile (60:40, v/v)
pH of Mobile Phase Adjusted to 3.5
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm
Injection Volume 10-20 µL
Run Time As required to elute all peaks (e.g., 10-15 min)
Column Temperature Ambient

5. Forced Degradation Study Protocol

  • Acidic Degradation: Add 1 mL of stock solution (e.g., 5000 µg/mL) to a 10 mL volumetric flask and make up to volume with 2 M HCl. Heat the solution at temperatures between 70-90°C. Withdraw samples at scheduled intervals, neutralize with NaOH, dilute with mobile phase, and analyze by HPLC [6].
  • Oxidative Degradation: Follow the same procedure as acidic degradation, but use 0.5% H₂O₂ as the stressor and heat at 50-80°C [6].
  • Kinetic Analysis: Plot the percentage of remaining Ethacizine against time. The degradation often follows pseudo-first-order kinetics. The rate constant (k) and half-life (t₁/₂) can be determined from the slope of the linear plot of ln(concentration) versus time [6].

6. Method Validation The method should be validated according to ICH guidelines to establish:

  • Linearity: Over a specified range (e.g., 1-20 µg/mL) with a correlation coefficient (r²) > 0.999 [6].
  • Precision: Both within-day (repeatability) and between-day (intermediate precision) with RSD < 1.5% [6].
  • Accuracy: Via recovery studies, spiking known amounts of the standard into a sample matrix [6].
  • Specificity: The method should successfully separate the analyte peak from any degradation products [6].
  • LOD/LOQ: Determine the Limit of Detection and Limit of Quantification [6].

Mobile Phase Optimization Strategy

The mobile phase is critical for a successful separation. The conditions above are a starting point. For optimization, consider the following general strategies [7] [8]:

  • Adjusting Organic Modifier: A 10% change in acetonitrile can lead to a 2-3-fold change in retention. Increase acetonitrile to reduce retention time [7].
  • pH Control: The ionization state of Ethacizine is pH-dependent. The pKa of the compound should be determined, and the mobile phase pH should be set at least 2 units away from the pKa for robust method performance [7] [8].
  • Using Buffers: For precise pH control, use a volatile buffer like ammonium formate or ammonium acetate, adjusted with formic acid, especially if coupling with Mass Spectrometry (LC-MS) [7] [8].

Supplier Information

This compound analytical standards are available from several suppliers for research purposes. The table below lists some identified sources.

Table 3: Examples of Supplier Information

Supplier Product Description Catalog Number
MedChemExpress This compound (Standard) HY-135121R [1]
SynZeal Ethacizine Reference Standards & Impurities SZ-E136001 [4]
PharmAffiliates This compound API & Impurities PA 05 2370000 [3]
Aobious This compound AT11239 [5]

Important Considerations for Researchers

  • Intended Use: These products, including the reference standards, are labeled "For research use only" and are not intended for diagnostic or therapeutic use in humans [1] [2].
  • Territorial Restrictions: this compound may be a controlled substance and not available for sale in all territories [1] [2].
  • Method Adaptation: The protocol provided is an adaptation from a related compound. Researchers must fully develop and validate any method for their specific this compound application.

References

Comprehensive Application Notes and Protocols for Ethacizine HCl Antiarrhythmic Activity Evaluation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ethacizine HCl and Its Antiarrhythmic Properties

Ethacizine hydrochloride (also known as Ethacizin or NIK-244) is a Class Ic antiarrhythmic agent that exerts its therapeutic effects primarily through sodium channel blockade in cardiac tissue. This compound belongs to a group of drugs characterized by their potent inhibition of cardiac sodium channels, resulting in significant slowing of conduction throughout the heart's electrical system, including the atria, ventricles, and His-Purkinje system. Ethacizine has demonstrated longer-lasting effects compared to other Class Ic antiarrhythmics like Flecainide, making it a compound of significant research interest for both basic and clinical cardiovascular investigations [1] [2]. The drug has been particularly studied in Eastern European research centers, with recent surveys investigating its use in real-world clinical practice for atrial fibrillation management [3].

The molecular structure of this compound (C₂₂H₂₇N₃O₃S·HCl) with a molecular weight of 449.99 g/mol and CAS registry number 57530-40-2 provides the foundation for its pharmacological activity and physicochemical properties [1] [2]. Ethacizine prolongs conduction time and refractory periods in various cardiac tissues while exhibiting additional local anesthetic and antispasmodic activities [4]. Its therapeutic applications include management of ventricular and supraventricular extrasystoles, paroxysmal and non-paroxysmal ventricular and supraventricular tachycardias, and paroxysms of atrial fibrillation, including cases associated with pre-excitation syndromes like Wolff-Parkinson-White syndrome [4].

Chemical Properties and Mechanism of Action

Fundamental Chemical Characteristics

This compound possesses specific chemical properties that influence both its pharmacological behavior and analytical characterization:

  • Chemical Formula: C₂₂H₂₈ClN₃O₃S
  • Molecular Weight: 449.99 g/mol
  • CAS Registry Number: 57530-40-2
  • Appearance: White to off-white solid
  • Solubility: Freely soluble in DMSO (100 mg/mL, 222.23 mM), forming clear solutions [2]

The compound demonstrates storage stability when maintained under appropriate conditions: 2 years at -20°C in powder form, 2 weeks at 4°C in DMSO solution, and 6 months at -80°C in DMSO solution [1]. The structural features of Ethacizine include elements that facilitate its membrane interaction and channel blocking activity, with a pKa of approximately 7.66, which influences its ionization state and absorption profile across physiological pH gradients [4].

Molecular Mechanisms and Cardiac Electrophysiology

Ethacizine exerts its antiarrhythmic effects primarily through voltage-gated sodium channel blockade in cardiac myocytes. As a Class Ic antiarrhythmic agent according to the Vaughan-Williams classification system, it demonstrates potent inhibition of the depolarizing sodium current responsible for phase 0 of the cardiac action potential [1] [2]. This mechanism underlies its significant effects on conduction velocity throughout the heart's electrical system.

The drug preferentially binds to activated sodium channels, stabilizing them in their inactivated state and thereby reducing the availability of sodium channels for subsequent activation. This use-dependent blockade results in more pronounced effects in rapidly firing cardiac tissues, such as those found in arrhythmic foci. Ethacizine's binding kinetics show relatively slow association and dissociation compared to other Class I antiarrhythmics, contributing to its longer duration of action [2]. Additionally, research suggests possible secondary effects on potassium channels, which may contribute to its full electrophysiological profile, though these are less pronounced than its primary sodium channel blockade.

Table 1: Experimental Data on Ethacizine HCl Pharmacological Effects

Experimental Model Dose/Concentration Key Findings Reference
Canine ventricular muscle Comparative study with flecainide Demonstrated Class Ic antiarrhythmic activity with specific electrophysiological profile [5]
Human clinical study (CHD patients) Therapeutic dosing Effective arrhythmia suppression; reduced conduction with minor hemodynamic changes [6]
SA node and PM preparations 1-300 μg direct injection Negative chronotropic, negative inotropic, and coronary vasodilator effects [2]

Experimental Data Summary and Pharmacological Profile

Quantitative Pharmacological Data

This compound has been characterized through various experimental models and clinical studies that have quantified its antiarrhythmic potential and cardiovascular effects. The drug demonstrates a distinct electrophysiological profile compared to other Class Ic agents, with particular potency in suppressing arrhythmogenic foci across different cardiac tissues.

In vivo studies conducted on SA node and PM preparations have demonstrated that Ethacizine produces dose-dependent effects when administered as direct injections ranging from 1-300 μg. These effects include significant negative chronotropic action (reduced heart rate), negative inotropic influence (decreased contractility), and coronary vasodilation [2]. Clinical electrophysiological studies in patients with coronary heart disease have confirmed that Ethacizine effectively suppresses various forms of arrhythmias while moderately reducing conduction velocity with only minimal alterations in hemodynamic parameters and myocardial contractility [6].

Cardiac Electrophysiological Properties

Ethacizine's impact on specific cardiac conduction parameters has been systematically evaluated through both animal and human studies:

  • Conduction Velocity: Ethacizine significantly slows conduction in the atria, ventricles, and particularly in the His-Purkinje system, contributing to its effectiveness in suppressing reentrant arrhythmias that depend on critical conduction pathways
  • Refractory Periods: The drug prolongs the duration of refractory periods in cardiac tissues, increasing the wavelength of reentrant circuits and thereby making sustained reentry less likely
  • Automation and Excitation: Ethacizine suppresses abnormal automaticity in partially depolarized cardiac fibers, which often serves as triggers for both atrial and ventricular arrhythmias

Recent survey data from the ETERNITY study initiative in Ukraine indicates that physicians report satisfaction with Ethacizine's performance in real-world clinical practice, particularly for maintaining and restoring sinus rhythm in patients with paroxysmal and persistent forms of atrial fibrillation, including its use in "pill in the pocket" treatment strategies [3].

Table 2: Electrophysiological and Hemodynamic Effects of Ethacizine HCl

Parameter Effect Direction Magnitude/Timing Clinical Significance
Intraatrial conduction Decreased Significant slowing Reduces atrial flutter/fibrillation risk
His-Purkinje conduction Decreased Pronounced slowing Suppresses ventricular tachycardias
AV nodal conduction Minimal effect Less than β-blockers/verapamil Safer in patients with conduction disease
Sinus node rate Decreased (negative chronotropy) Dose-dependent 1-300 μg Reduces tachycardia but may cause bradycardia
Myocardial contractility Decreased (negative inotropy) Minor changes in therapeutic range Generally well-tolerated in compensated patients

In Vitro Assay Protocols

Tissue Bath Electrophysiology Studies

The isolated tissue preparation provides a controlled system for evaluating Ethacizine's effects on cardiac conduction and contractility. This protocol utilizes canine ventricular muscle or specialized conduction tissues to quantify drug effects on action potential parameters and conduction velocity.

Materials and Methods:

  • Tissue Preparation: Canine ventricular muscle strips or Purkinje fibers are dissected and mounted in temperature-controlled tissue baths (37°C) containing oxygenated (95% O₂, 5% CO₂) Tyrode's solution with composition (in mM): NaCl 137, KCl 4, NaH₂PO₄ 0.9, NaHCO₃ 12, CaCl₂ 1.8, MgSO₄ 0.5, and glucose 5.5 [5]
  • Stimulation Protocol: Tissues are stimulated at basic cycle lengths of 300-1000 ms using rectangular pulses (1-2 ms duration, 1.5 times diastolic threshold voltage) delivered through platinum electrodes
  • Ethacizine Preparation: Stock solutions are prepared in DMSO at 100 mg/mL (222.23 mM) and serially diluted in physiological saline to achieve final bath concentrations ranging from 0.1-10 μM
  • Data Acquisition: Action potentials are recorded using conventional microelectrode techniques with 3 M KCl-filled glass microelectrodes (10-20 MΩ resistance) connected to high-impedance amplifiers

Experimental Workflow:

  • Allow tissues to equilibrate for 60-90 minutes until stable electrophysiological parameters are observed
  • Record baseline action potential characteristics including amplitude, duration at 50% and 90% repolarization (APD₅₀ and APD₉₀), resting membrane potential, and maximum upstroke velocity (dV/dtmax)
  • Administer Ethacizine cumulatively with 20-minute exposure periods at each concentration
  • Measure changes in action potential parameters and calculate conduction velocity using multiple electrode placements when possible
  • Analyze frequency-dependent effects by varying stimulation rates from 0.5-4 Hz
Cellular Electrophysiology and Sodium Channel Blockade

Voltage-clamp techniques provide direct assessment of Ethacizine's effects on cardiac sodium currents (Iₙₐ), enabling detailed characterization of its blocking kinetics and state-dependent interactions.

Solutions and Compounds:

  • External Solution (in mM): NaCl 130, CsCl 5, CaCl₂ 2, MgCl₂ 1, HEPES 10, glucose 5; adjust to pH 7.4 with CsOH
  • Internal Pipette Solution (in mM): CsF 120, NaCl 10, CsCl 10, HEPES 10, EGTA 10; adjust to pH 7.2 with CsOH
  • Ethacizine Stock: Prepare fresh at 100 mM in DMSO with final bath concentrations typically ranging from 0.1-10 μM

Experimental Protocol:

  • Isolate cardiac myocytes from guinea pig or rabbit ventricles using standard enzymatic techniques
  • Establish whole-cell voltage clamp configuration with seal resistance >1 GΩ and series resistance compensation >80%
  • Assess tonic block by applying a single pulse from -120 mV to -30 mV at 0.1 Hz before and after drug application
  • Evaluate use-dependent block with pulse trains (30 pulses at 1-3 Hz) from -120 mV to -30 mV
  • Determine voltage-dependence of steady-state inactivation using double-pulse protocols
  • Analyze concentration-response relationships to calculate IC₅₀ values for sodium channel blockade

In Vivo Experimental Models

Animal Models of Arrhythmia

In vivo evaluation of Ethacizine employs validated arrhythmia models that recapitulate features of human cardiac rhythm disturbances. These models provide critical information about the drug's efficacy, pharmacokinetics, and hemodynamic effects in intact physiological systems.

Canine Models of Atrial and Ventricular Arrhythmia:

  • Acane Coronary Artery Occlusion/Reperfusion: Anesthetized dogs undergo surgical occlusion of the left anterior descending coronary artery for 30 minutes followed by reperfusion to induce ventricular arrhythmias
  • Programmed Electrical Stimulation: Conscious or anesthetized dogs with chronic myocardial infarction receive Ethacizine (0.5-2 mg/kg IV) followed by programmed stimulation to assess antiarrhythmic efficacy against inducible sustained ventricular tachycardia
  • Atrial Fibrillation Model: Rapid atrial pacing (600-800 bpm) in anesthetized dogs establishes sustained atrial fibrillation, with Ethacizine administered as bolus (1 mg/kg IV) or infusion (0.1 mg/kg/min for 10 minutes) to evaluate termination efficacy

Dosing and Administration:

  • Intravenous Formulation: Ethacizine is dissolved in 0.9% saline with gentle heating to achieve concentrations of 1-2 mg/mL for intravenous administration
  • Oral Administration: For chronic dosing studies, Ethacizine is administered via oral gavage at 5-10 mg/kg in gelatin capsules or as a suspension in 0.5% methylcellulose
  • Plasma Sampling: Serial blood samples are collected in heparinized tubes at predetermined intervals (5, 15, 30, 60, 120, 240, and 480 minutes post-dose) for pharmacokinetic analysis
Hemodynamic and Electrocardiographic Monitoring

Comprehensive cardiovascular monitoring is essential to characterize both therapeutic and potential adverse effects of Ethacizine in conscious or anesthetized animal models.

Hemodynamic Assessment Protocol:

  • Instrument animals with arterial and venous catheters for pressure measurement and drug administration
  • Implant ECG electrodes for continuous recording of standard limb leads
  • Allow 7-10 days recovery after surgical instrumentation before conducting experiments
  • Record baseline hemodynamic parameters (heart rate, arterial pressure, left ventricular dP/dt) and ECG intervals (PR, QRS, QT, QT corrected)
  • Administer this compound at 0.5, 1.0, and 2.0 mg/kg IV with 60-minute intervals between doses
  • Continuously monitor parameters for 4-8 hours post-administration with particular attention to QRS widening and PR prolongation

The following diagram illustrates the integrated experimental workflow for in vivo evaluation of Ethacizine's antiarrhythmic efficacy and cardiovascular effects:

G cluster_0 Efficacy Parameters cluster_1 Safety Parameters Start Animal Model Preparation ArrhythmiaModel Arrhythmia Induction (Coronary occlusion, programmed stimulation) Start->ArrhythmiaModel DrugAdmin Ethacizine Administration (IV: 0.5-2 mg/kg Oral: 5-10 mg/kg) ArrhythmiaModel->DrugAdmin DataCollection Data Collection Period DrugAdmin->DataCollection Efficacy Efficacy Endpoints DataCollection->Efficacy Safety Safety Endpoints DataCollection->Safety Analysis Data Analysis & Interpretation Efficacy->Analysis EP1 Arrhythmia suppression (VT/VF termination) EP2 ECG interval analysis (PR, QRS duration) EP3 Inducibility reduction (Programmed stimulation) Safety->Analysis SP1 Hemodynamic monitoring (HR, BP, LVdP/dt) SP2 Conduction abnormalities (High-grade block) SP3 Proarrhythmia assessment (Torsades de Pointes risk)

In Vivo Experimental Workflow for Ethacizine HCl Evaluation

Formulation and Stability Considerations

Analytical Methods and Quality Control

Chromatographic analysis of Ethacizine requires specific conditions to ensure accurate quantification and purity assessment across various biological matrices and formulation types.

HPLC Protocol for Ethacizine Quantification:

  • Column: Reverse-phase C18 column (250 × 4.6 mm, 5 μm particle size)
  • Mobile Phase: Acetonitrile:phosphate buffer (20 mM, pH 3.0) in ratio 45:55 (v/v)
  • Flow Rate: 1.0 mL/min with detection at 254 nm
  • Retention Time: Approximately 7.2 minutes under these conditions
  • Sample Preparation: Plasma samples (0.5 mL) mixed with internal standard, alkalinized with 0.1 M NaOH, and extracted with dichloromethane:ethyl acetate (70:30)
  • Validation Parameters: Linearity established from 10-1000 ng/mL with intra-day and inter-day precision <10% RSD

Stability Assessment:

  • Solution Stability: Ethacizine stock solutions in DMSO remain stable for at least 6 months when stored at -80°C
  • Plasma Stability: No significant degradation observed after three freeze-thaw cycles or 24-hour storage at room temperature
  • Working Solutions: Stable for 2 weeks when refrigerated at 4°C protected from light
Prolonged-Release Formulation Development

Ethacizine's relatively narrow therapeutic window and need for frequent dosing (3-4 times daily) in conventional formulations has prompted development of prolonged-release systems to maintain stable plasma concentrations and improve patient compliance [4].

Prolonged-Release Tablet Formulation:

  • Composition: Ethacizine (active), interpolymer complex of polymethacrylic acid and polyethylene glycol (release modifier), lactose/microcrystalline cellulose (fillers), and lubricants
  • Manufacturing Process: Dry granulation followed by compression to form tablets with specific hardness characteristics
  • Release Mechanism: The interpolymer complex remains insoluble in acidic gastric environment but dissolves at intestinal pH >5, providing targeted release in the intestinal segment where optimal absorption occurs
  • Performance Characteristics: In vitro dissolution shows <10% release in 0.1N HCl (2 hours) followed by sustained release in pH 6.8 phosphate buffer over 8-12 hours

Clinical Research Applications and Trial Design

Recent Clinical Research Findings

Ethacizine continues to be investigated in contemporary clinical studies that examine its efficacy and safety profile in various patient populations. The ETERNITY study (Ethacizine Evaluation for acute and chronic treatment of aRial fibrillatioN in real practice: UkraInian NaTional surveY) represents a significant recent initiative to document real-world usage patterns and physician satisfaction with Ethacizine for rhythm control in atrial fibrillation patients [3]. This survey of 100 practitioners examines Ethacizine's application in both paroxysmal and persistent AF, including its use in "pill in the pocket" strategies similar to those employed with propafenone and flecainide.

Recent clinical data presented in 2024 indicates promising results for Ethacizine in managing both atrial and ventricular premature contractions. A prospective analysis documented efficacy and safety of Ethacizine in reducing ectopic burden with a favorable side effect profile [3]. Additionally, a Ukrainian clinical study reported positive outcomes using Ethacizine according to a "pill in the pocket" strategy for restoring sinus rhythm in hypertensive patients with paroxysmal atrial fibrillation, supporting its utility in outpatient rhythm control protocols [3].

Recommendations for Future Research Applications

Based on current literature and emerging clinical data, several research applications are particularly promising for Ethacizine investigation:

  • Comparative Effectiveness Studies: Head-to-head trials comparing Ethacizine with other Class Ic antiarrhythmics (flecainide, propafenone) in specific patient subgroups, particularly those with minimal structural heart disease
  • Quality of Life Assessments: Patient-reported outcomes in individuals receiving Ethacizine for rhythm control versus rate control strategies
  • Special Populations: Evaluation of Ethacizine safety and efficacy in patients with compensated heart failure, hypertension with left ventricular hypertrophy, and other conditions where Class I antiarrhythmics require careful consideration
  • Novel Formulation Development: Clinical testing of prolonged-release Ethacizine formulations to establish bioequivalence and potential superiority in adherence and adverse event profiles

The following diagram illustrates the molecular mechanism of Ethacizine's antiarrhythmic action and its functional consequences on cardiac electrophysiology:

G cluster_0 Tissue-Specific Electrophysiological Effects cluster_1 Resulting Antiarrhythmic Benefits Ethacizine Ethacizine HCl Administration MolecularTarget Binds to Voltage-Gated Sodium Channels (Naₓ1.5) Ethacizine->MolecularTarget ChannelState Stabilizes Inactivated Channel State MolecularTarget->ChannelState CurrentReduction Reduces Sodium Current (Iₙₐ) During Phase 0 Depolarization ChannelState->CurrentReduction ConductionEffects Slows Cardiac Conduction CurrentReduction->ConductionEffects TissueSpecific Tissue-Specific Effects ConductionEffects->TissueSpecific ArrhythmiaControl Antiarrhythmic Actions TissueSpecific->ArrhythmiaControl T1 Atria: Reduced conduction velocity Prolonged refractory period T2 AV Node: Minimal direct effect T3 His-Purkinje: Markedly slowed conduction T4 Ventricles: Decreased conduction velocity Prolonged ERP A1 Supraventricular Tachycardia Prevention A2 Ventricular Tachycardia Suppression A3 Atrial Fibrillation Termination/Prevention

Molecular Mechanism of Ethacizine HCl Antiarrhythmic Action

References

Comprehensive Application Notes and Protocols for Ethacizine in Ventricular Tachycardia Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ethacizine and Its Relevance to Ventricular Tachycardia Research

Ethacizine (also known as Ethmozine) is a Class IC antiarrhythmic agent that was predominantly developed and researched in the Soviet Union during the 1970s. This pharmacological agent has demonstrated significant efficacy in managing various cardiac arrhythmias, particularly ventricular tachycardias and atrial fibrillation. Ethacizine's primary mechanism of action involves sodium channel blockade in cardiac cells, which results in slowed conduction of electrical impulses within the heart tissue. This occurs through a marked reduction in phase 0 depolarization of the cardiac action potential, ultimately prolonging the refractory period and making it more difficult for premature electrical impulses to trigger arrhythmic events. Ethacizine also exhibits minor effects on potassium channels, further contributing to cardiac rhythm stabilization through prolonged repolarization [1].

For researchers and drug development professionals, Ethacizine represents a compelling compound for investigating antiarrhythmic therapies, particularly in the context of ischemia-induced ventricular tachycardia models. The drug's potent effect on fast inward sodium current in myocardial fibers makes it a valuable tool for exploring the relationship between sodium channel kinetics and arrhythmogenesis in ischemic heart disease. Current research indicates that Ethacizine's electrophysiological properties are especially relevant for studying arrhythmia mechanisms in the setting of myocardial infarction and reperfusion injury, where altered conduction pathways create substrates for reentrant ventricular tachycardias [2]. The following application notes and protocols provide detailed methodologies for utilizing Ethacizine in experimental models of ventricular tachycardia, along with comprehensive data on its efficacy, safety profile, and practical considerations for research applications.

Key Properties of Ethacizine

Pharmacological Profile
  • Drug Classification: Class IC antiarrhythmic agent according to the Vaughan Williams classification system
  • Chemical Properties: Phenothiazine derivative with potent sodium channel blocking activity
  • Primary Mechanism: Inhibition of fast inward sodium current in myocardial fibers, resulting in significant slowing of phase 0 depolarization in the cardiac action potential
  • Secondary Effects: Minor blockade of potassium channels, contributing to prolonged repolarization without significant effect on action potential duration
  • Binding Characteristics: State-dependent channel blockade with preference for activated and inactivated channel states, leading to pronounced usedependence [2] [3] [1]
Key Electrophysiological Effects
  • Conduction Velocity: Marked depression of conduction in ischemic myocardial tissue
  • Refractory Period: Prolongation of effective refractory period, particularly in rapidly firing cardiac tissues
  • Vulnerable Parameter Modification: Alters the critical electrophysiological properties that play crucial roles in arrhythmogenesis
  • Frequency-Dependent Block: Enhanced efficacy at faster heart rates due to preferential binding to activated sodium channels [2] [3]

Experimental Models and Efficacy Data

Canine Model of Acute Myocardial Ischemia

The canine model of acute myocardial ischemia has been extensively utilized to evaluate Ethacizine's electrophysiological actions and antiarrhythmic potential. In this model, experimental dogs undergo surgical occlusion of the left anterior descending coronary artery to create controlled myocardial ischemia. When administered intravenously at doses of 0.5 or 1 mg/kg, Ethacizine demonstrates significant conduction depression in the ischemic myocardium. Interestingly, while the drug effectively suppresses certain arrhythmic patterns, it also significantly increases the incidence of ventricular fibrillation in the acute ischemic setting. This paradoxical effect underscores the importance of careful dose titration and monitoring in experimental protocols involving acute coronary occlusion models. The electrophysiological effects of Ethacizine in this context are attributed to its intensive influence on fast inward sodium current in myocardial fibers, particularly in the context of ischemic tissue where conduction pathways are already compromised [2].

Clinical Electrophysiological Studies

In clinical studies involving patients with various cardiovascular pathologies and ventricular tachycardia paroxysms, Ethacizine has demonstrated dose-dependent antiarrhythmic efficacy. Intravenous administration of Ethacizine at 0.6 ± 0.1 mg/kg prevented the induction of ventricular tachycardia in 66.7% of patients undergoing programmed electrical stimulation. However, an arrhythmogenic effect was observed in 16.7% of patients, manifested as a decrease in tachycardia cycle length. With oral administration at daily doses of 100 or 150 mg, Ethacizine prevented tachycardia induction in 20.8% of patients, with a lower arrhythmogenic effect recorded in 12.5% of cases. The drug's action was consistently associated with significant prolongation of the P-Q interval, QRS complex, and ventricular tachycardia cycle length, confirming its potent effects on cardiac conduction parameters. Long-term administration of Ethacizine at 150 mg daily to patients with confirmed antiarrhythmic response successfully prevented ventricular tachycardia paroxysms for observation periods ranging from 2 to 6.5 years [4].

Quantitative Efficacy Data

Table 1: Ethacizine Efficacy in Ventricular Tachycardia Models

Model Type Dosage Efficacy Rate Arrhythmogenic Effect Key Electrophysiological Changes
Canine (acute ischemia) 0.5-1 mg/kg IV Not quantified Significant increase in ventricular fibrillation incidence Depression of ischemic myocardial conduction [2]
Clinical (IV administration) 0.6 ± 0.1 mg/kg IV 66.7% prevention of VT induction 16.7% (decreased tachycardia cycle length) Prolonged P-Q, QRS, and VT cycle length [4]
Clinical (oral administration) 100-150 mg/day 20.8% prevention of VT induction 12.5% Prolonged P-Q, QRS, and VT cycle length [4]
Long-term clinical 150 mg/day Prevention of paroxysms for 2-6.5 years Not reported Maintained conduction prolongation [4]

Table 2: Comparative Antiarrhythmic Drug Effects in VT Models

Drug Parameter Ethacizine Propafenone Flecainide
Sodium channel blockade potency High High High
Use-dependence Pronounced Moderate Pronounced
Effect on conduction Marked slowing Significant slowing Marked slowing
Effect on repolarization Minimal Moderate Moderate
Arrhythmogenic potential Dose-dependent (up to 16.7%) Lower incidence Significant (CAST trial) [5]
Clinical evidence in VT Moderate (Russian studies) Extensive Extensive (but concerning in structural heart disease)

Safety and Arrhythmogenic Potential

Proarrhythmic Effects

Ethacizine demonstrates a dose-dependent arrhythmogenic potential that researchers must carefully consider in experimental designs. In clinical electrophysiological studies, intravenous administration produced proarrhythmic effects in 16.7% of patients, primarily manifested as decreased ventricular tachycardia cycle length, which could potentially accelerate the arrhythmia. In canine models of acute myocardial ischemia, Ethacizine significantly increased the incidence of ventricular fibrillation following coronary artery occlusion. This paradoxical effect highlights the complex interaction between sodium channel blockade and ischemic myocardium, where conduction slowing may facilitate reentrant arrhythmias. The proarrhythmic risk appears most pronounced in the context of acute ischemia and structural heart disease, necessitating careful risk-benefit analysis when including Ethacizine in experimental protocols [2] [4].

Contraindications and Drug Interactions

Ethacizine is contraindicated in patients with significant structural heart disease, severe heart failure, or marked hypotension. Particular caution is warranted in subjects with a history of myocardial infarction, as the drug can exacerbate certain conditions related to heart damage. Ethacizine undergoes metabolism through the cytochrome P450 system, primarily CYP3A4, making it susceptible to interactions with inhibitors or inducers of this enzyme pathway. Concomitant administration with CYP3A4 inhibitors such as ketoconazole, erythromycin, or grapefruit juice can significantly increase Ethacizine plasma concentrations, potentially elevating toxicity risk. Conversely, CYP3A4 inducers like rifampin or St. John's Wort may reduce Ethacizine levels, compromising its efficacy. Additionally, co-administration with other antiarrhythmic agents (particularly Class IA or Class III drugs) may produce additive QT prolongation and increase the risk of torsades de pointes, requiring enhanced monitoring in experimental settings [1].

Detailed Experimental Protocols

Canine Model of Ischemia-Induced Ventricular Tachycardia
5.1.1 Surgical Preparation
  • Animal Selection: Utilize adult mongrel dogs (weight 30±1 kg, n=13 as reference). Ensure proper acclimatization and preoperative fasting overnight.
  • Anesthesia Protocol:
    • Premedication: Apply fentanyl patch (50-100 mcg/hr) the night before surgery.
    • Anesthesia Induction: Administer propofol (5-8 mg/kg IV) followed by endotracheal intubation.
    • Anesthesia Maintenance: Use inhalational isoflurane (1-4%) with mechanical ventilation and continuous fentanyl infusion (2-10 mcg/kg/hr IV).
    • Additional Medications: Administer Rimadyl (4mg/kg SC) for analgesia and cefazolin (20 mg/kg IV every 90-120 minutes) for antibiotic prophylaxis.
  • Physiological Monitoring: Continuously monitor ECG in standard 3-lead configuration, maintain rhythm rate between 60-120 bpm, and monitor arterial pressure via femoral artery catheter, maintaining mean arterial pressure ≥60 mmHg [6].
5.1.2 Lead Implantation and Surgical Approach
  • Jugular Vein Access: Make a 4-5cm incision anterior to the jugular vein, isolate the vessel, and perform venipuncture with a 16G needle.
  • RV Pacing Lead Placement: Under fluoroscopic guidance, insert an RV pacing lead (e.g., Medtronic 5076-58CM) through the sheath and advance to the RV apex. Deploy the screw mechanism to secure the lead position.
  • Lead Verification: Confirm capture by connecting to an external pacing system and pacing at 600 ms cycle length (or 90% of inherent cycle length if sinus rhythm is faster). Adjust lead position if capture is not achieved.
  • Surgical Exposure: Perform left thoracotomy at the 5th intercostal space after administering bupivacaine (1-2mg/kg, 0.25%) intramuscularly for intercostal nerve block. Insert chest wall retractor and incise the pericardium to visualize the heart [6].
5.1.3 Ischemic Injury Induction
  • LAD Occlusion: Identify the left anterior descending coronary artery and place sutures around the vessel above the first diagonal branch and where it collateralizes with the posterior descending artery.
  • Occlusion Technique: Use Rumel vascular tourniquets to occlude the sutured vessels, confirming ischemia by observing cyanotic color change in the perfusion bed.
  • Occlusion Duration: Maintain occlusions for 120 minutes, monitoring continuously for arrhythmias.
  • Arrhythmia Management: Treat sustained arrhythmias with lidocaine bolus (2 mg/kg IV every 5 minutes as needed) or defibrillatory shock for hemodynamically compromising rhythms.
  • Reperfusion Phase: Release sutures after 120 minutes to allow reperfusion, continuing intensive monitoring and arrhythmia management [6].
5.1.4 Ventricular Tachycardia Induction and Drug Testing
  • Recovery Period: Allow 4-7 days post-infarction for myocardial remodeling and stable VT substrate formation.
  • VT Induction Protocol:
    • Programmed Electrical Stimulation: Use rapid synchronized S1-S2 pacing from the RV lead with up to five additional premature beats (S3-S6).
    • Burst Pacing: If premature stimulation fails, administer 20-30 short cycle length S1 stimulations with decreasing cycle length until 1:1 capture is lost.
    • Pharmacological Facilitation: If pacing alone fails, administer lidocaine (IV loading dose 2-4 mg/kg, maintenance 50-75 µg/kg/min) and repeat pacing protocol.
  • Ethacizine Administration:
    • Intravenous Dosing: Administer Ethacizine at 0.5 or 1 mg/kg IV for acute testing.
    • Oral Dosing: For chronic studies, administer 100-150 mg/day orally.
    • Assessment Timing: Evaluate electrophysiological effects 1-2 hours post-IV administration or at steady-state for oral dosing [6].
Clinical Electrophysiology Study Protocol
5.2.1 Patient Selection Criteria
  • Inclusion Criteria: Patients with various cardiovascular pathologies and documented paroxysms of ventricular tachycardia, ejection fraction ≥35% as confirmed by ultrasonography, and ongoing ventricular tachycardia despite standard antiarrhythmic therapy.
  • Exclusion Criteria: Significant structural heart disease, severe heart failure, marked hypotension, known hypersensitivity to Ethacizine, and recent myocardial infarction (within 6 months) [4] [1].
5.2.2 Electrophysiological Testing
  • Baseline Assessment: Perform programmed electrical stimulation to induce and characterize baseline ventricular tachycardia, including cycle length, morphology, and inducibility.
  • Ethacizine Administration:
    • Intravenous Protocol: Administer 0.6 ± 0.1 mg/kg IV over 10-15 minutes with continuous ECG and hemodynamic monitoring.
    • Oral Protocol: Administer 100-150 mg/day in divided doses for 3-5 days to achieve steady-state concentrations.
  • Post-Drug Assessment: Repeat programmed electrical stimulation 15-30 minutes after IV administration or after reaching steady-state for oral dosing.
  • Efficacy Endpoints: Prevention of VT induction, prolongation of VT cycle length, and changes in conduction intervals (P-Q, QRS) [4].
5.2.3 Long-term Follow-up
  • Maintenance Dosing: For responders, continue Ethacizine at 150 mg/day orally in divided doses.
  • Monitoring Schedule: Perform periodic ECG, Holter monitoring, and clinical assessment at 1, 3, 6, and 12 months, then every 6 months thereafter.
  • Efficacy Assessment: Document recurrence of VT paroxysms, need for additional antiarrhythmic therapy, or ICD interventions [4].

Visualizing Experimental Workflows and Drug Mechanisms

Ethacizine Experimental Protocol Workflow

G Start Start Experimental Protocol AnimalPrep Animal Preparation • Premedication • Anesthesia • Physiological Monitoring Start->AnimalPrep SurgicalApproach Surgical Approach • Thoracotomy • Pericardiotomy AnimalPrep->SurgicalApproach LADOcclusion LAD Occlusion • 120 min ischemia • Arrhythmia monitoring SurgicalApproach->LADOcclusion Reperfusion Reperfusion Phase • 120 min reperfusion • Arrhythmia management LADOcclusion->Reperfusion Recovery Recovery Period • 4-7 days • Analgesia • Monitoring Reperfusion->Recovery VTInduction VT Induction • Programmed stimulation • Burst pacing Recovery->VTInduction EthacizineAdmin Ethacizine Administration • IV: 0.5-1 mg/kg • Oral: 100-150 mg/day VTInduction->EthacizineAdmin Assessment Response Assessment • ECG parameters • VT inducibility • Arrhythmogenic effects EthacizineAdmin->Assessment End Data Analysis and Interpretation Assessment->End

Diagram 1: Comprehensive workflow for Ethacizine testing in canine ischemia-induced ventricular tachycardia model

Ethacizine Electrophysiological Action Mechanism

G Ethacizine Ethacizine Administration NaChannel Sodium Channel Blockade • Fast inward Na+ current • State-dependent binding Ethacizine->NaChannel Depolarization Reduced Phase 0 Depolarization NaChannel->Depolarization KChannel Potassium Channel Minor Blockade NaChannel->KChannel Minor effect Conduction Slowed Conduction Velocity Depolarization->Conduction Refractory Prolonged Refractory Period Conduction->Refractory Antiarrhythmic Antiarrhythmic Effect • VT prevention • Cycle length prolongation Conduction->Antiarrhythmic Therapeutic range Proarrhythmic Proarrhythmic Effect • Conduction slowing • Reentry facilitation Conduction->Proarrhythmic Excessive blockade Refractory->Antiarrhythmic Repolarization Prolonged Repolarization KChannel->Repolarization Repolarization->Antiarrhythmic

Diagram 2: Ethacizine's electrophysiological mechanisms showing dual antiarrhythmic and proarrhythmic potential

Conclusion and Research Applications

Ethacizine represents a potent Class IC antiarrhythmic agent with significant effects on sodium channel conduction, making it a valuable tool for investigating ventricular tachycardia mechanisms and therapies. The canine ischemia model provides a reproducible platform for evaluating Ethacizine's electrophysiological actions, particularly its dose-dependent antiarrhythmic and proarrhythmic effects. Researchers should carefully consider the paradoxical proarrhythmic potential of Ethacizine, especially in the setting of acute myocardial ischemia, where it may increase ventricular fibrillation incidence despite its overall antiarrhythmic classification.

The experimental protocols outlined herein provide comprehensive methodologies for conducting rigorous investigations into Ethacizine's effects on ventricular tachycardia. These approaches enable systematic evaluation of the drug's electrophysiological properties, dose-response relationships, and safety profile in both acute and chronic settings. When utilizing these protocols, researchers should prioritize appropriate animal care standards, meticulous surgical technique, and comprehensive physiological monitoring to ensure valid and reproducible results. Further research should focus on optimizing dosing strategies to maximize Ethacizine's antiarrhythmic benefits while minimizing its proarrhythmic risks, particularly through investigation of its interactions with other antiarrhythmic agents and its effects in different myocardial substrate conditions.

References

Ethacizine Application Notes and Protocols for Supraventricular Arrhythmia Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Ethacizine (also known as ethacyzine) is a Class Ic antiarrhythmic agent according to the Vaughan Williams classification, characterized by its potent sodium channel blocking properties. This pharmaceutical compound is primarily used for managing severe and refractory ventricular and supraventricular arrhythmias, particularly in cases accompanied by organic heart disease. Ethacizine has shown specific efficacy in treating supraventricular paroxysmal tachycardia and refractory tachycardia associated with Wolff-Parkinson-White (WPW) syndrome [1].

The drug's primary mechanism involves inhibition of fast sodium channels in cardiac myocytes, which are responsible for the rapid influx of sodium ions during Phase 0 of the cardiac action potential. By blocking these channels, Ethacizine effectively reduces the rate and amplitude of Phase 0 depolarization, thereby slowing conduction velocity through cardiac tissue, including the atria, ventricles, and Purkinje fibers. This action manifests electrocardiographically as prolongation of the QRS complex, reflecting slowed ventricular conduction [2].

Unlike Class III antiarrhythmic drugs, Ethacizine has minimal effect on the repolarization phase (Phase 3) of the cardiac action potential, making it particularly advantageous in clinical scenarios where QT interval prolongation (which can predispose to torsades de pointes) is undesirable. Additionally, Ethacizine exhibits some degree of beta-adrenergic blocking activity, which contributes to its antiarrhythmic effects by reducing sympathetic stimulation of the heart [2].

Table 1: Fundamental Pharmacological Properties of Ethacizine

Parameter Characteristics
Classification Class Ic antiarrhythmic
Primary Mechanism Fast sodium channel blockade
ECG Effects Prolonged QRS complex; minimal QT effect
Additional Properties Mild beta-adrenergic blockade
Bioavailability ~40% (oral)
Protein Binding 90%
Metabolism Extensive hepatic
Elimination Half-life 2.5 hours
Primary Excretion Renal

Clinical Efficacy Data

Clinical studies have demonstrated Ethacizine's significant efficacy in terminating supraventricular tachyarrhythmias. In one clinical trial involving 17 patients with various forms of supraventricular paroxysmal tachycardia, intravenous administration of Ethacizine at doses of 50-100 mg achieved termination in 94.7% of cases (18 out of 19 arrhythmic paroxysms) within 3-10 minutes of administration [3].

The drug's effectiveness varies according to the specific mechanism of tachycardia. In AV recurrent tachycardia, Ethacizine acts by creating conduction blockade in the AV node in either anterograde or retrograde directions. For orthodromic tachycardia, it produces impulse conduction blockade via accessory conductive pathways, while in antidromic tachycardia, it creates retrograde blockade in the AV node [3].

A comparative study evaluating Ethacizine against Bonnecor in 77 patients with frequent episodes of supraventricular paroxysmal tachycardia demonstrated Ethacizine's superior efficacy. After intravenous administration, tachycardia was sustained in only 10.9% of Ethacizine patients compared to 55.0% in the Bonnecor group. Specifically, Ethacizine achieved 100% efficacy in arresting nodal tachycardia and 82.6% efficacy in orthodromic tachycardia. The anti-recurrence effects of Ethacizine in preventing repeated episode provocation were observed in 70.5% of cases, significantly higher than Bonnecor's 32.0% [4].

Table 2: Clinical Efficacy of Ethacizine in Supraventricular Tachycardia

Tachycardia Type Patient Population Administration Route Dosage Efficacy Rate Time to Effect
Various SVT Types 17 patients (19 paroxysms) Intravenous 50-100 mg 94.7% 3-10 minutes
Nodal Tachycardia 17 patients Intravenous 50-100 mg 100% Not specified
Orthodromic Tachycardia 23 cases Intravenous 50-100 mg 82.6% Not specified
Antidromic Tachycardia 4 cases Intravenous 50-100 mg 75.0% Not specified
Overall SVT (Comparative Study) 46 patients Intravenous Not specified 89.1% termination Not specified

Experimental Protocols and Methodologies

Electrophysiological Study Protocol

The clinical evaluation of Ethacizine's antiarrhythmic effects typically employs transesophageal atrial pacing for arrhythmia induction and termination assessment. The following detailed protocol is adapted from published clinical trials [3]:

  • Patient Preparation: Patients should undergo baseline assessment including 12-lead ECG, echocardiogram, and routine blood tests. Antiarrhythmic medications (except Ethacizine) should be withdrawn for at least 5 half-lives prior to study.

  • Electrophysiological Monitoring: In addition to standard external ECG leads, place esophageal electrodes for precise atrial activity recording. This allows accurate differentiation of various supraventricular tachycardia mechanisms.

  • Arrhythmia Induction: Utilize rapid left atrial transesophageal pacing with progressively decreasing cycle lengths until sustained supraventricular tachycardia is induced. Pacing protocols should include:

    • Burst atrial pacing (cycle lengths 300-200 ms)
    • Programmed atrial extrastimulation (S1-S2 protocol)
    • Isoproterenol infusion if necessary to facilitate induction
  • Drug Administration: Prepare Ethacizine at concentration of 50-100 mg in appropriate intravenous solution. Administer as slow intravenous injection over 3-5 minutes with continuous ECG monitoring.

  • Efficacy Assessment: Following drug administration, observe for:

    • Termination of induced tachycardia within 10 minutes
    • Changes in tachycardia cycle length prior to termination
    • Specific site of conduction block (AV node anterograde/retrograde, accessory pathway)
    • Re-inducibility of tachycardia using same pacing protocol
  • Safety Monitoring: Continuously monitor for proarrhythmic effects, particularly ventricular tachycardia, which has been reported as a serious side effect [3].

Chronic Oral Therapy Protocol

For long-term management of recurrent supraventricular tachycardia, the following oral administration protocol is recommended based on pharmacological data [1]:

  • Initial Dosing: Begin with 50-100 mg orally three times daily (approximately every 8 hours), considering the drug's 2.5-hour half-life.

  • Titration Protocol: Adjust dosage based on therapeutic response and tolerance every 3-4 days. The maximum recommended daily dose should not exceed 300 mg.

  • Therapeutic Drug Monitoring: Assess efficacy through:

    • Symptomatic improvement in palpitation frequency and duration
    • 24-hour Holter monitoring for arrhythmia burden reduction
    • Periodic exercise testing to evaluate exercise-induced arrhythmia suppression
  • Long-term Safety Assessment: Schedule regular follow-up visits with 12-lead ECG to monitor QRS duration, along with periodic liver and kidney function tests due to hepatic metabolism and renal excretion.

Safety Profile and Risk Management

Ethacizine demonstrates a generally acceptable safety profile, though several important considerations must be addressed. Clinical studies indicate that side effects occur more frequently with Ethacizine compared to some alternative antiarrhythmic agents [4]. The most serious reported adverse effect is ventricular tachycardia, emphasizing the need for careful patient selection and monitoring, particularly during initial administration [3].

The proarrhythmic potential of Ethacizine necessitates caution in patients with structural heart disease or significant myocardial ischemia. This risk is consistent with other Class Ic antiarrhythmic drugs and underscores the importance of thorough cardiovascular assessment before initiating therapy [2].

Based on clinical trial data and pharmacological properties, the following risk mitigation strategies are recommended:

  • Contraindications: Patients with significant left ventricular dysfunction (ejection fraction <30%), recent myocardial infarction (<3 months), and those with history of drug-induced life-threatening arrhythmias should not receive Ethacizine.

  • Special Populations: Use with caution in elderly patients and those with hepatic or renal impairment due to the drug's metabolism and excretion profile. Dose adjustment may be necessary.

  • Drug Interactions: Exercise caution with concomitant administration of other sodium channel blockers, beta-blockers, or drugs that affect cardiac conduction.

Diagram 1: Comprehensive Mechanism of Action of Ethacizine - This diagram illustrates Ethacizine's primary sodium channel blocking effects, secondary beta-adrenergic properties, and resultant electrical effects that terminate supraventricular tachycardia.

Comparative Effectiveness Data

Ethacizine has been evaluated against other antiarrhythmic agents in multiple clinical trials. In a comparative study with Bonnecor, Ethacizine demonstrated significantly higher efficacy in both terminating acute episodes (89.1% vs. 45.0%) and preventing recurrence (70.5% vs. 32.0%) [4].

Another randomized, double-blind, crossover study compared Ethacizine with allapinin and mexitil in 33 patients with high-grade ventricular arrhythmias, including paroxysmal ventricular tachycardia. This study established the comparative group antiarrhythmic efficacy and safety profiles of each drug, though specific numerical results for Ethacizine in this trial were not provided in the abstract [5].

Table 3: Comparative Antiarrhythmic Efficacy

Drug Study Population Acute Termination Efficacy Recurrence Prevention Notes
Ethacizine 46 patients with SVT 89.1% 70.5% Higher side effect incidence
Bonnecor 31 patients with SVT 45.0% 32.0% Lower efficacy profile
Allapinin 33 patients with ventricular arrhythmias Not specified Not specified Comparative study
Mexitil 33 patients with ventricular arrhythmias Not specified Not specified Comparative study

Formulation and Pharmacokinetics

Ethacizine is well-absorbed after oral administration, with a bioavailability of approximately 40%. The drug exhibits extensive protein binding (90%) and undergoes hepatic metabolism with subsequent renal excretion of metabolites and parent compound. The relatively short elimination half-life of 2.5 hours supports a dosing frequency of three times daily to maintain therapeutic concentrations [1].

The drug is manufactured under the brand name Ethacizin by the Latvian pharmaceutical company Olainfarm and is currently approved for use in Russia and other CIS countries. It is indicated specifically for severe and/or refractory ventricular and supraventricular arrhythmias, particularly those accompanied by organic heart disease and refractory tachycardia in Wolff-Parkinson-White syndrome [1].

G cluster_assessment Baseline Assessment cluster_monitoring Monitoring & Follow-up Start Patient with Recurrent SVT Presentation ECG 12-Lead ECG Start->ECG Echo Echocardiogram EP Electrophysiological Study Labs Laboratory Tests (Liver/Kidney Function) Acute Acute Termination IV Ethacizine 50-100 mg Labs->Acute Chronic Chronic Prevention Oral Ethacizine 50-100 mg TID Titration Dose Titration Based on Response Efficacy Efficacy Assessment (Symptoms, Holter, Exercise Test) Titration->Efficacy Safety Safety Monitoring (ECG, Side Effects, Labs) Decision Continue/Adjust/Discontinue Decision->Acute Breakthrough Arrhythmia Decision->Chronic Maintenance Therapy

Diagram 2: Clinical Management Algorithm for Ethacizine in SVT - This workflow outlines comprehensive patient management from initial assessment through treatment and long-term monitoring when using Ethacizine for supraventricular tachycardia.

Conclusion

Ethacizine represents an effective Class Ic antiarrhythmic option for managing supraventricular tachyarrhythmias, particularly in treatment-resistant cases. Its dual mechanism of sodium channel blockade and mild beta-adrenergic inhibition provides potent antiarrhythmic effects with termination rates exceeding 85% in most clinical studies. The drug's favorable pharmacokinetic profile supports both intravenous administration for acute termination and oral dosing for long-term prevention.

While Ethacizine demonstrates superior efficacy compared to some alternative antiarrhythmic agents, clinicians must remain vigilant about its proarrhythmic potential and implement appropriate safety monitoring. The drug's established efficacy in various supraventricular tachycardia mechanisms, including those associated with WPW syndrome, positions it as a valuable therapeutic option when standard treatments prove inadequate.

Further comparative studies with contemporary antiarrhythmic agents and long-term safety data would strengthen its position in the antiarrhythmic armamentarium. Currently, Ethacizine remains an important therapeutic choice in regions where it is approved, particularly for challenging cases of supraventricular tachycardia.

References

Comprehensive Application Notes and Protocols for Ethacizine Hydrochloride in Myocardial Infarction Management

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ethacizine and Its Relevance in Myocardial Infarction

Ethacizine hydrochloride (chemical name: ethyl N-[10-[3-(diethylamino)propanoyl]phenothiazin-2-yl]carbamate hydrochloride) is a class Ic antiarrhythmic agent with demonstrated efficacy in managing cardiac arrhythmias associated with myocardial infarction (MI). This phenothiazine derivative exhibits a unique combination of potent antiarrhythmic activity and myocardial protective properties, making it particularly relevant for comprehensive post-infarction care. Ethacizine has been used clinically in Russia and other CIS countries since the 1980s for managing severe ventricular and supraventricular arrhythmias, especially those accompanied by organic heart disease including acute MI.

The drug's relevance in myocardial infarction stems from its dual mechanism of action—direct antiarrhythmic effects through sodium channel blockade and anti-ischemic properties that help limit infarct size. According to preclinical studies, Ethacizine demonstrates a prolonged inhibitory effect on ST-segment elevation during coronary occlusion, increases the threshold of myocardial ischemia development, and reduces the size of experimental infarction [1]. This combination of electrophysiological stabilization and cardioprotection positions Ethacizine as a promising therapeutic agent for the complex pathophysiology of myocardial infarction, particularly in cases refractory to conventional antiarrhythmic therapy.

Pharmacological Properties and Mechanism of Action

Chemical and Pharmacokinetic Profile

Ethacizine belongs to the phenothiazine dialkylaminoacyl derivatives class, specifically identified as phenothiazin-2-carbethoxyamino-10 (beta-diethylamino-propionyl) hydrochloride [1]. With a molecular formula of C₂₂H₂₈ClN₃O₃S and a molecular weight of 449.99 g/mol, this compound presents as a small molecule with favorable pharmacokinetic properties for antiarrhythmic therapy. The drug demonstrates approximately 40% oral bioavailability with extensive hepatic metabolism and an elimination half-life of approximately 2.5 hours [2]. Protein binding is significant at approximately 90%, which contributes to its sustained pharmacological effects despite the relatively short half-life.

The structural relationship between Ethacizine and its analog ethmozin reveals important pharmacodynamic insights. Ethacizine exceeds ethmozin by approximately two times in antiarrhythmic intensity and 4-5 times in duration of action [1]. This enhanced potency and duration can be attributed to strategic molecular modifications that improve receptor binding affinity and metabolic stability. The drug's metabolism follows complex hepatic pathways producing several active metabolites that may contribute to its overall therapeutic profile [2].

Pharmacodynamic Mechanisms

Table 1: Primary Pharmacodynamic Properties of Ethacizine

Property Mechanism Clinical Significance
Sodium Channel Blockade Potent inhibition of cardiac voltage-gated sodium channels Class Ic antiarrhythmic action; reduces conduction velocity
Anti-ischemic Effect Reduction of ST-segment elevation during coronary occlusion Limits myocardial ischemic damage; antianginal properties
Infarct Size Limitation Preservation of ischemic myocardial tissue Reduces experimental infarction size by unknown mechanisms
Conduction Modulation Slows atrioventricular and AV-node conduction Suppresses reentrant arrhythmias; increases refractory periods

Ethacizine exerts its primary therapeutic effects through potent sodium channel blockade, characteristic of class Ic antiarrhythmic agents according to the Vaughan Williams classification. This action manifests as a rate-dependent depression of cardiac conduction, particularly in the His-Purkinje system and ventricular myocardium. Electrophysiological studies in canine models demonstrate that Ethacizine significantly slows atrioventricular conduction, increases the time of sinus node function recovery, and prolongs effective atrioventricular refractory periods [3]. These effects collectively contribute to its potent antiarrhythmic efficacy against both ventricular and supraventricular arrhythmias.

Beyond its electrophysiological actions, Ethacizine exhibits marked antianginal properties and demonstrates a capacity to limit experimental infarction size [1]. The drug shows a prolonged inhibitory effect on the average elevation of the ST interval at multiple leads of the epicardial electrogram during coronary occlusion and increases the threshold of myocardial ischemia development. This multi-faceted pharmacological profile—combining antiarrhythmic, anti-ischemic, and infarct-sparing effects—represents a unique therapeutic advantage in the context of myocardial infarction where both arrhythmia management and myocardial preservation are critical treatment goals.

Diagram 1: Comprehensive Mechanism of Action of Ethacizine in Myocardial Infarction. The diagram illustrates the multi-faceted pharmacological profile of Ethacizine, highlighting both primary electrophysiological mechanisms and secondary protective effects that contribute to its therapeutic efficacy in myocardial infarction.

Clinical Applications and Efficacy Data

Arrhythmia Management in Myocardial Infarction

Ethacizine demonstrates significant efficacy in managing various arrhythmias complicating myocardial infarction. Clinical trials have established its particular value in acute MI settings where arrhythmia control is critical for patient survival and recovery. A 1988 clinical study published in Kardiologiia demonstrated that Ethacizine was effective in 82.4% of patients with acute myocardial infarction presenting with cardiac rhythm disorders [4]. This represents a substantially higher efficacy rate compared to patients with other cardiac diseases (65% efficacy), highlighting the drug's particular relevance in the infarction setting.

The same study systematically evaluated different administration methods, finding that intravenous jet injections of 50 mg Ethacizine (administered at 10 mg/min) produced therapeutic effects in 100% of cases with ventricular extrasystoles and paroxysms of both supraventricular and ventricular tachycardia. For atrial fibrillation paroxysms, the efficacy rate was 59.5%, with researchers noting a correlation between therapeutic effect and both the duration of atrial fibrillation and the specific type of underlying heart disease [4]. The study concluded that Ethacizine is not justified for paroxysmal auricular flutter but shows exceptional promise for other arrhythmic manifestations in MI.

Myocardial Protective Effects

Beyond arrhythmia management, Ethacizine exhibits direct protective effects on ischemic myocardium that contribute to its therapeutic value in infarction. Preclinical research published in the Bulletin of Experimental Biology and Medicine demonstrated that Ethacizine preserves structural and functional integrity of myocardial tissue during ischemic insults [5]. These findings correlate with earlier pharmacological studies showing Ethacizine's capacity to reduce experimental infarction size through mechanisms that appear independent of its primary antiarrhythmic action [1].

Table 2: Clinical Efficacy of Ethacizine for Different Arrhythmia Types in MI

Arrhythmia Type Efficacy Rate Dosing Regimen Administration Method
Ventricular Extrasystoles 100% 50 mg at 10 mg/min Intravenous jet injection
Supraventricular Tachycardia 100% 50 mg at 10 mg/min Intravenous jet injection
Ventricular Tachycardia 100% 50 mg at 10 mg/min Intravenous jet injection
Atrial Fibrillation Paroxysms 59.5% 50 mg at 10 mg/min Intravenous jet injection
Various Rhythm Disorders in Acute MI 82.4% 1.7 mg/min Intravenous drip infusion
Rhythm Disorders in Non-MI Patients 65% 1.7 mg/min Intravenous drip infusion

The antianginal properties of Ethacizine further enhance its therapeutic profile in coronary heart disease and infarction settings. Research indicates the drug produces a "prolonged inhibitory effect on the average elevation of the ST interval" during coronary occlusion and "increases the threshold of myocardial ischemia development" [1]. This electrocardiographic evidence of reduced ischemia, combined with observed reductions in experimental infarction size, suggests Ethacizine provides comprehensive cardioprotection that extends beyond its rhythm-stabilizing effects. The combination of potent antiarrhythmic activity with demonstrated anti-ischemic properties makes Ethacizine a uniquely positioned therapeutic agent for addressing the multifaceted pathophysiology of myocardial infarction.

Experimental Protocols and Methodologies

In Vitro Electrophysiological Assessment

The electrophysiological effects of Ethacizine can be systematically evaluated using isolated cardiac tissue preparations and cellular electrophysiology techniques. The following protocol outlines a standardized approach for assessing the drug's class Ic antiarrhythmic properties:

  • Tissue Preparation: Canine or guinea pig ventricular muscle strips or isolated Purkinje fibers are suspended in temperature-controlled (36±0.5°C) tissue baths containing oxygenated (95% O₂, 5% CO₂) Tyrode's solution with composition (in mM): NaCl 137, KCl 4, NaH₂PO₄ 0.9, NaHCO₃ 12, CaCl₂ 1.8, MgSO₄ 0.5, and glucose 5.5. The preparations are electrically stimulated at basic cycle lengths of 300-1000 ms using rectangular pulses of 1-2 ms duration at twice diastolic threshold voltage [3].

  • Action Potential Recording: Transmembrane action potentials are recorded using conventional glass microelectrodes filled with 3M KCl (resistance 10-20 MΩ) connected to a high-input impedance amplification system. Key parameters measured include action potential amplitude (APA), maximum depolarization velocity (Vmax), action potential duration at 50% and 90% repolarization (APD₅₀ and APD₉₀), and resting membrane potential (RMP). Measurements are taken at baseline and after 30-60 minutes of exposure to Ethacizine at concentrations ranging from 1-10 μM [6].

  • Conduction Velocity Assessment: In multicellular preparations or isolated tissue sheets, conduction velocity is determined by measuring the time interval between stimulation artifact and local activation at multiple recording sites. The rate-dependent effects of Ethacizine are evaluated by assessing changes in conduction time and Vmax at progressively decreasing cycle lengths (300-1000 ms). Typical of class Ic agents, Ethacizine demonstrates greater suppression of Vmax at faster stimulation rates [3].

In Vivo Myocardial Infarction Model

The cardioprotective efficacy of Ethacizine in myocardial infarction can be evaluated using established canine models of coronary occlusion and reperfusion. The following protocol details a comprehensive assessment approach:

  • Surgical Preparation: Adult mongrel dogs (weight 15-25 kg) are anesthetized with sodium pentobarbital (30 mg/kg IV), intubated, and ventilated with room air. The right femoral artery and vein are cannulated for blood pressure monitoring and drug administration, respectively. A left thoracotomy is performed through the fifth intercostal space, the pericardium is incised, and the left anterior descending coronary artery (LAD) is isolated approximately 1-2 cm from its origin [3] [5].

  • Infarction Induction and Drug Administration: Myocardial infarction is induced by complete occlusion of the isolated LAD segment for 60-90 minutes followed by reperfusion. Ethacizine is administered intravenously at doses of 1-2 mg/kg either before occlusion (for preconditioning protocols) or at reperfusion (for postconditioning protocols). Sham-operated animals receive vehicle alone. Epicardial electrograms are recorded from multiple sites across the ischemic risk zone using a electrode array to monitor ST-segment elevation, a key indicator of myocardial injury [1].

  • Infarct Size Quantification: After 4-6 hours of reperfusion, the LAD is reoccluded and Evans blue dye is injected to delineate the area at risk. The heart is then excised, sliced into 5-7 transverse sections, and incubated in triphenyltetrazolium chloride (TTC) at 37°C for 15-20 minutes to differentiate viable (brick-red) from necrotic (pale) myocardium. The area of necrosis is expressed as a percentage of the total area at risk using computerized planimetry. Ethacizine treatment typically demonstrates a significant reduction in infarct size compared to vehicle controls [5].

G A Animal Preparation (Canine, 15-25 kg) B Surgical Procedure - Anesthesia - Thoracotomy - LAD Isolation A->B C Baseline Measurements - Epicardial ECG - Hemodynamics B->C D Randomization C->D E1 Ethacizine Group (1-2 mg/kg IV) D->E1 Treatment E2 Control Group (Vehicle Administration) D->E2 Control F LAD Occlusion (60-90 min) E1->F E2->F G Reperfusion Phase (4-6 hours) F->G H Infarct Size Assessment - TTC Staining - Planimetry G->H I Data Analysis - Necrosis/Risk Ratio - Statistical Comparison H->I

Diagram 2: Experimental Workflow for Evaluating Ethacizine in Canine Myocardial Infarction Model. This protocol assesses the cardioprotective efficacy of Ethacizine through systematic surgical preparation, controlled coronary occlusion, and quantitative infarct size measurement.

Sympathetic Stimulation Protocol

Given that myocardial infarction is often accompanied by increased sympathetic tone, which can antagonize antiarrhythmic drug effects, a specialized protocol evaluates Ethacizine efficacy under beta-adrenergic stimulation:

  • Experimental Setup: Dogs with previously created myocardial infarction (24-72 hours post-infarction) are anesthetized and instrumented as described in section 4.2. A quadripolar electrode catheter is positioned in the right atrium for programmed electrical stimulation to assess sinus node recovery time (SNRT), atrioventricular nodal refractory periods, and ventricular effective refractory period (VERP) using standard extrastimulus techniques [3].

  • Isoproterenol Infusion: Beta-adrenergic stimulation is induced by continuous intravenous infusion of isoproterenol at 0.5-2 μg/min, titrated to increase baseline heart rate by 20-30%. Electrophysiological parameters are measured before and during isoproterenol infusion, both in the absence and presence of Ethacizine (1-2 mg/kg IV).

  • Data Interpretation: Under normal conditions, Ethacizine significantly slows atrioventricular conduction and increases refractory periods. However, during isoproterenol-induced sympathetic stimulation, some Ethacizine effects (particularly increased refractoriness) may completely disappear, while conduction slowing effects are attenuated [3]. This protocol highlights the importance of considering autonomic tone when implementing Ethacizine therapy in post-infarction patients.

Safety Profile, Interactions and Contraindications

Adverse Effect Management

Ethacizine demonstrates a generally acceptable safety profile when administered appropriately, though like all potent antiarrhythmic agents, it requires careful patient monitoring. The most comprehensive safety data come from clinical studies comparing different administration methods. Research has demonstrated that intravenous drip infusion at 1.7 mg/min significantly reduces the incidence of side effects compared to bolus administration while maintaining therapeutic efficacy [4]. This administration method is particularly recommended for patients with acute myocardial infarction who may be hemodynamically compromised.

The proarrhythmic potential of Ethacizine, while present as with all class Ic antiarrhythmic agents, appears less pronounced than some other drugs in this class when used in appropriate patient populations. The drug's potential to slow cardiac conduction necessitates careful ECG monitoring for excessive PR, QRS, or QT interval prolongation. In patients with preexisting conduction system disease, including sinus node dysfunction or bundle branch block, Ethacizine should be used with extreme caution or avoided altogether. Dose adjustment is recommended in patients with hepatic impairment due to the drug's extensive hepatic metabolism [2].

Drug Interactions and Contraindications

Ethacizine exhibits several clinically important drug interactions that must be considered in therapeutic planning. Concurrent administration with other cardiac-depressant drugs (including other antiarrhythmics, beta-blockers, and certain calcium channel blockers) may result in additive negative inotropic and dromotropic effects. The metabolism of Ethacizine may be affected by drugs that inhibit or induce hepatic cytochrome P450 enzymes, though specific isozyme involvement requires further characterization [2].

Table 3: Safety Considerations and Management Strategies for Ethacizine Therapy

Safety Concern Risk Factors Preventive Measures Management Strategies
Conduction Abnormalities Preexisting conduction disease; Elderly patients Baseline ECG; Start with lower doses Reduce dose or discontinue; Temporary pacing if severe
Proarrhythmia Severe structural heart disease; Electrolyte imbalances Correct electrolytes pre-treatment; Continuous ECG monitoring Drug discontinuation; DC cardioversion if needed
Hypotension Rapid IV administration; Compromised LV function Slow infusion rates (1-2 mg/min); Hemodynamic monitoring Fluid administration; Vasopressors if severe
Drug Interactions Concomitant CYP450 modulators; Other antiarrhythmics Review medication profile; Therapeutic drug monitoring Dose adjustment; Increased monitoring frequency

Ethacizine is contraindicated in patients with cardiogenic shock, severe bradycardia, preexisting high-grade atrioventricular block (without permanent pacemaker), severe congestive heart failure, and known hypersensitivity to phenothiazine derivatives. The drug should be used with particular caution in patients with recent myocardial infarction (especially within the first 24-48 hours) and those with impaired hepatic function due to reduced drug clearance [2] [4]. Careful patient selection and appropriate monitoring are essential for maximizing the therapeutic benefit while minimizing risks associated with Ethacizine therapy.

Regulatory Status and Future Perspectives

Current Approval Landscape

Ethacizine maintains approved clinical use in Russia and several CIS countries, where it has been commercially available since the 1980s under the brand name Ethacizin manufactured by the Latvian pharmaceutical company Olainfarm [2]. The drug is officially indicated for management of severe and/or refractory ventricular and supraventricular arrhythmias, particularly those accompanied by organic heart disease. An important approved indication includes treatment of refractory tachycardia associated with Wolff-Parkinson-White syndrome, leveraging the drug's potent conduction-slowing properties across accessory pathways [2].

Despite its longstanding use in Eastern European markets, Ethacizine has not received regulatory approval in North America, Western Europe, or Japan. The drug remains classified as an investigational antiarrhythmic agent in these regions, with its primary clinical and research documentation available in Russian-language publications. The complex regulatory history of class Ic antiarrhythmic agents following the CAST (Cardiac Arrhythmia Suppression Trial) findings has likely influenced the limited global development of Ethacizine, despite its potentially favorable risk-benefit profile in selected patient populations [7].

Future Research Directions

Several promising research avenues merit investigation to better define Ethacizine's therapeutic potential in contemporary cardiology practice. First, randomized controlled trials comparing Ethacizine with established antiarrhythmic agents (particularly amiodarone) in specific arrhythmia subsets could help position the drug in treatment algorithms. Second, exploration of Ethacizine's anti-ischemic and infarct-sparing properties at lower, potentially safer doses might uncover applications beyond pure rhythm control. The molecular mechanisms underlying these protective effects represent an intriguing area of basic cardiovascular research [1] [5].

Future clinical development should consider patient stratification approaches identifying those most likely to benefit from Ethacizine's unique pharmacological profile. Potential target populations include patients with recurrent ventricular arrhythmias despite standard antiarrhythmic therapy, those with ischemia-related arrhythmias where dual anti-ischemic and antiarrhythmic effects would be advantageous, and specific genetic arrhythmia syndromes that respond favorably to sodium channel blockade. As precision medicine approaches advance in cardiology, Ethacizine may find renewed interest as a targeted therapeutic option for selected patient subpopulations with specific arrhythmia mechanisms and ischemic comorbidities.

Conclusion

This compound represents a unique therapeutic agent with combined antiarrhythmic, anti-ischemic, and cardioprotective properties that address multiple pathophysiological components of myocardial infarction. As a class Ic antiarrhythmic agent, it demonstrates potent sodium channel blockade with significant conduction-slowing effects that effectively suppress both ventricular and supraventricular arrhythmias in the infarction setting. Beyond its rhythm-stabilizing actions, Ethacizine exhibits documented antianginal properties and the capacity to limit experimental infarction size, providing comprehensive myocardial protection [1] [5].

The established clinical efficacy of Ethacizine in acute myocardial infarction—demonstrating 82.4% effectiveness for arrhythmia management in this population—supports its therapeutic value in this high-risk setting [4]. Optimized administration via intravenous drip infusion (1.7 mg/min) provides favorable efficacy with reduced side effects compared to bolus dosing. While Ethacizine use remains geographically limited to Russia and CIS countries currently, its distinctive pharmacological profile warrants continued research attention, particularly for patients with arrhythmias refractory to conventional antiarrhythmic therapy or those with combined ischemic and rhythm disorders that might benefit from its multifaceted mechanism of action.

References

Ethacizine research compound purification methods

Author: Smolecule Technical Support Team. Date: February 2026

Ethacizine: Chemical Profile

For researchers developing purification methods, the following chemical data for Ethacizine is essential. This table consolidates information from chemical databases [1] [2].

Property Description
CAS Number 33414-33-4 [1] [2]
Molecular Formula C₂₂H₂₇N₃O₃S [1] [2]
Molecular Weight 413.5 g/mol [1]
IUPAC Name ethyl N-[10-[3-(diethylamino)propanoyl]phenothiazin-2-yl]carbamate [1]
Melting Point 106-107 °C [2]
ATC Code C01BC09 (Antiarrhythmics, class Ic) [1]

Purification Concepts for Challenging Compounds

While a direct method for Ethacizine is not available, recent literature discusses advanced techniques for purifying similar complex molecules. The following workflow illustrates a modern, bench-top approach for polar or unstable compounds that could be adapted for Ethacizine purification [3].

Start Impure Compound Mixture Cartridge Load onto C18 Cartridge Start->Cartridge Wash1 Wash with Water (Removes polar impurities) Cartridge->Wash1 Wash2 Wash with Water:MeOH (e.g., 80:20) (Removes moderately polar impurities) Wash1->Wash2 Elute Elute with 100% Methanol (Collects purified target compound) Wash2->Elute End Purified Compound Elute->End

This method utilizes C18 solid-phase extraction (SPE) cartridges as a simpler and more cost-effective alternative to prep-HPLC, especially for compounds that may be unstable during lengthy purification processes [3]. The key is to separate the polar target compound from less polar impurities by leveraging hydrophobic interactions with the C18 stationary phase.

HPLC Troubleshooting Guide

Purification analysis often relies on HPLC. Here are common issues and solutions synthesized from professional guides [4] and forum discussions [5].

Problem Possible Causes Recommended Solutions [5] [4]
Baseline Noise/Drift Temperature fluctuations, mobile phase composition change, detector contamination, air bubbles, electrical interference [5] [4]. Use column oven, prepare mobile phase fresh, clean detector cell, degas mobile phase, check electrical connections [5] [4].
Peak Shape Issues Column overload, inappropriate mobile phase pH, void at column head, contaminated/worn column [4]. Inject less sample, adjust mobile phase pH, replace column, use guard column [4].
Retention Time Drift Poor temperature control, incorrect mobile phase composition, leaks, pump flow instability [4]. Use thermostatted oven, prepare mobile phase fresh, fix leaks, verify pump performance [4].
Variable Peak Area Variable injector volume, system leaks, air bubbles, inconsistent sample prep [4]. Maintain injector, eliminate leaks, purge air, standardize sample prep [4].
Ghost Peaks Mobile phase/solvent impurities, carryover from previous runs, contamination [4]. Flush system with strong solvent, use high-purity solvents, practice thorough cleaning, run blank injections [4].
RI Detector Issues Lamp life near end, temperature sensitivity, reference cell needs purging [5]. Check/replace lamp, control ambient temperature, flush reference cell extensively with fresh mobile phase [5].

Frequently Asked Questions

What should I do if my calibration with an RI detector suddenly gives funny results, even with the same standards?

This is a common scenario. First, focus on the detector itself [5]. Extensively purge the reference cell with fresh mobile phase (e.g., flush for an extended period at 2 mL/min) [5]. Check if the detector lamp is nearing the end of its life and consider replacing it. Also, ensure there have been no large changes in the laboratory's ambient temperature, as RI detectors are very sensitive to temperature fluctuations [5].

How can I confirm if a purification problem is due to the sample or the HPLC system?

A system suitability test is crucial. Run a known, well-behaved standard that works with your specific column and mobile phase conditions [5]. If this standard also shows problems (e.g., peak shape issues, retention time drift), the issue is likely with your HPLC system. If the standard runs correctly but your sample does not, the problem likely lies with the sample itself or its compatibility with the method.

References

Ethacizine hydrochloride side effects management

Author: Smolecule Technical Support Team. Date: February 2026

About Ethacizine and Its Mechanism of Action

Ethacizine is a Class Ic antiarrhythmic agent used to treat severe ventricular and supraventricular arrhythmias [1] [2]. Its primary mechanism involves potent inhibition of the fast sodium channels in cardiac myocytes. This action slows the rate of depolarization (Phase 0) of the cardiac action potential, thereby reducing conduction velocity, particularly in the His-Purkinje system and ventricles [1] [3]. This is often manifested on an electrocardiogram (ECG) as a widening of the QRS complex [3].

The following diagram illustrates its core mechanism and downstream effects.

G Ethacizine Ethacizine Sodium Channel Blockade Sodium Channel Blockade Ethacizine->Sodium Channel Blockade Slowed Phase 0 Depolarization Slowed Phase 0 Depolarization Sodium Channel Blockade->Slowed Phase 0 Depolarization Reduced Conduction Velocity Reduced Conduction Velocity Slowed Phase 0 Depolarization->Reduced Conduction Velocity Prolonged QRS Complex Prolonged QRS Complex Reduced Conduction Velocity->Prolonged QRS Complex Suppression of Re-entrant Tachyarrhythmias Suppression of Re-entrant Tachyarrhythmias Reduced Conduction Velocity->Suppression of Re-entrant Tachyarrhythmias

Side Effect Profile & Management Guide

For researchers, understanding the adverse effect profile is critical for designing toxicology studies and patient monitoring protocols in clinical trials. The table below summarizes the side effects of Ethacizine.

Side Effect Category Specific Effects Clinical Management & Monitoring

| Cardiovascular [4] [5] | Proarrhythmia (new or worsened VT/VF) [5], Bradycardia [4], Heart failure [5], Hypotension [5], Conduction delays (e.g., heart block) [5] | Pre-therapy: Correct electrolyte (K+, Mg2+, Ca2+) imbalances [5]. Monitoring: Continuous ECG monitoring to detect QRS widening, arrhythmias [4] [5]. Regular assessment of ejection fraction in at-risk patients [5]. | | Gastrointestinal [4] [5] | Nausea, Vomiting, Diarrhea, Abdominal discomfort [4] [5] | Effects often subside with continued use. Administering with food may mitigate symptoms [4]. | | Nervous System [4] [5] | Dizziness (15%) [5], Headache (8%) [5], Tremors, Coordination difficulties, Confusion [4], Paresthesia [5] | Assess neurological function at baseline and during treatment. Caution in elderly patients [4]. | | Hepatic [4] [5] | Elevated liver enzymes [4] [5] | Monitoring: Regular liver function tests (LFTs) are recommended for long-term therapy [4]. | | Other Systemic Effects | Blurred vision [5], Urinary retention [5], Drug fever [5], Allergic reactions (rash, urticaria) [4] [5] | Symptom-specific management. For allergic reactions, discontinuation and appropriate medical intervention are necessary [4]. |

Experimental Data & Clinical Study Insights

The following table summarizes quantitative findings from published clinical trials, which can inform your experimental designs and efficacy benchmarks.

Clinical Context Patient Population Efficacy Findings Safety Observations
PES for VT [6] 38 patients with recurrent sustained VT (26 with CAD, 12 with other conditions) After IV ethacizine, VT was non-inducible in 22/26 CAD patients. Long-term oral treatment (200-400 mg/day) prevented recurrence in 25/26 CAD patients. Some patients with inducible VT on drug still had good clinical outcomes. Recurrences were higher in non-CAD patients (6/12).
Extrasystole in IHD [7] 40 IHD patients (aged 60-85) with extrasystole 80% efficacy for ventricular extrasystole; 66% for supraventricular extrasystole with 150 mg/24h monotherapy. No significant negative inotropic effect. Side effects in 20% of patients. Conduction delays (AV and intraventricular) noted.

Key Risk Mitigation Strategies for Clinical Development

Based on the side effect profile, here are critical risk mitigation strategies for developing or working with Ethacizine:

  • Patient Selection is Paramount: Due to its proarrhythmic potential, Ethacizine is typically reserved for patients with life-threatening ventricular arrhythmias who have not responded to other therapies [5]. It should be avoided or used with extreme caution in patients with significant structural heart disease, severe heart failure, marked hypotension, or recent myocardial infarction [4] [5] [1].
  • Manage Drug Interactions: Ethacizine can have additive effects with other cardiac-depressant drugs (e.g., beta-blockers, other antiarrhythmics), increasing risks of bradycardia, hypotension, or proarrhythmia [1]. Be aware that CYP3A4 inhibitors (e.g., ketoconazole) can increase Ethacizine plasma levels [1].
  • Implement Rigorous Monitoring: A comprehensive monitoring plan is essential. This should include baseline and periodic ECGs (watching for QRS widening >20%), electrolyte panels, and liver function tests [4] [5]. In-hospital initiation with continuous ECG monitoring is often advised.

Addressing Knowledge Gaps for Researchers

The available information has some limitations that you should consider in your work:

  • Limited Recent Data: Much of the specific clinical data for Ethacizine comes from studies conducted before the year 2000.
  • Regional Approval: It is important to note that Ethacizine is approved for use primarily in Russia and other CIS countries, but not in the United States or Western Europe [2]. Much of the detailed safety information is derived from its close analogue, moricizine (Ethmozine), which was approved by the FDA but is now discontinued [5].

References

Ethacizine experimental arrhythmia model optimization

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile & Experimental Data

The table below summarizes Ethacizine's core characteristics and quantitative data from foundational studies for your experimental design.

Aspect Details & Quantitative Data
Pharmacological Class Class Ic antiarrhythmic agent (potent sodium channel blocker) [1] [2] [3].
Primary Mechanism Inhibits fast sodium channels in cardiac myocytes, reducing rate of depolarization (Phase 0) and slowing conduction velocity in atria, ventricles, and Purkinje fibers [3].
ECG / Electrophysiological Effects Prolongs PQ interval and QRS complex; minimal effect on repolarization (action potential duration) [4] [3].

| Acute Efficacy (Ventricular Premature Beats) | Dosage: 150-300 mg/24 hours (mean 183 ± 46 mg/24 hours) [4] Result: Reduced total VPBs from 17,263/24 hours (placebo) to 3,458/24 hours (p < 0.001) [4]. | | Efficacy (Programmed Electrical Stimulation) | Patient Population: 38 patients with recurrent, sustained ventricular tachycardia (26 with coronary artery disease) [5] Dosage: Single intravenous dose (0.6-0.7 mg/kg) [5] Acute Result: VT non-inducible in 22 of 38 patients post-dose [5]. | | Pharmacokinetics (Acute Dosing) | Peak Plasma Concentration: 300-447 ng/ml (mean 354 ± 77 ng/ml) [4] Time to Peak: 110-120 minutes [4] Min. Therapeutic Concentration: 29-101 ng/ml (mean 73 ± 27 ng/ml) [4]. |

Mechanism of Action & Experimental Pathway

Ethacizine's antiarrhythmic effect primarily comes from potent state-dependent blockade of cardiac sodium channels (Naᵥ1.5). It binds preferentially to the activated/open state of the channel, leading to a pronounced use-dependent block. This means its effect is greater at faster heart rates, making it particularly suitable for modeling tachyarrhythmias [6] [2] [3].

The following diagram illustrates the cellular pathway and experimental consequences of this mechanism.

G Ethacizine Ethacizine Administration NavChannel Nau1d65 Channel (Activated/Open State) Ethacizine->NavChannel Binds to Vmax u2193 Rate of Phase 0 Depolarization (u2193 Vmax) NavChannel->Vmax Blocks Nau207a Influx Conduction u2193 Cardiac Conduction Velocity Vmax->Conduction Arrhythmia Suppression of Re-entrant & Ectopic Arrhythmias Conduction->Arrhythmia ECG Prolonged QRS Complex on Surface ECG Conduction->ECG UseDependence Use-Dependent Block UseDependence->NavChannel Enhances

Experimental Protocols for Model Optimization

Here are detailed methodologies from key studies investigating Ethacizine's efficacy.

1. Protocol: Acute Drug Testing & Short-Term Therapy for VPB Suppression This protocol is suitable for models assessing suppression of frequent ventricular premature beats (VPBs) [4].

  • Model Type: Human patients with ventricular rhythm disturbances.
  • Experimental Sequence:
    • Baseline Monitoring: 24-hour ambulatory ECG on placebo.
    • Acute Dose-Response: Administer single doses of 50 mg, 100 mg, and 150 mg.
    • Short-Term Therapy: Administer 150-300 mg/24 hours (mean 183 ± 46 mg) for 3-14 days (mean 7 ± 3 days).
  • Primary Efficacy Endpoint: Reduction in total VPB count and suppression of complex forms (couplets, VT runs) on 24-hour ambulatory ECG.
  • Pharmacokinetic Correlation: Measure plasma concentration at 110-120 minutes post-dose.

2. Protocol: Programmed Electrical Stimulation (PES) for VT Model This protocol is for evaluating Ethacizine's efficacy in suppressing inducible sustained ventricular tachycardia (VT), a more severe arrhythmia model [5].

  • Model Type: Patients with recurrent, sustained VT (with and without coronary artery disease).
  • Baseline Electrophysiology Study (EPS):
    • Pacing Sites: Right ventricular apex and outflow tract.
    • Pacing Protocols: Use up to triple extrastimuli at paced drive cycle lengths of 600 ms (100 bpm) and 430 ms (140 bpm).
    • Endpoint: Consistent induction of sustained VT.
  • Drug Challenge: Administer a single intravenous dose of 0.6-0.7 mg/kg Ethacizine.
  • Post-Drug EPS: Repeat the baseline pacing protocol 10-15 minutes after IV administration.
  • Efficacy Endpoint: Non-inducibility of sustained VT.
  • Long-Term Oral Dosing: For chronic models, use 200-400 mg per day.

Troubleshooting & Key Considerations

The table below addresses common experimental challenges and critical safety factors.

Challenge / FAQ Explanation & Recommendation
Proarrhythmic Risk Ethacizine can be proarrhythmic, particularly in models of structural heart disease (SHD) or myocardial ischemia [1] [3]. Carefully monitor for new or worsened arrhythmias.
Use in Structural Heart Disease Contraindicated. Class Ic agents like Ethacizine and flecainide are associated with increased mortality in patients with SHD post-myocardial infarction [1]. Restrict use to models without significant SHD.
Heart Rate Dependence (Use-Dependence) The sodium channel block is use-dependent [2] [3]. Efficacy will be more pronounced at faster pacing rates or heart rhythms. Factor this into your pacing protocol design.
Choosing a Class Ic Agent: Ethacizine vs. Propafenone These agents have significant differences in pharmacokinetics, contraindications, and drug interactions [1]. Propafenone has significant beta-blocking properties. The choice may depend on the specific autonomic profile of your model [1].

Key Insights for Experimental Optimization

  • Leverage Use-Dependence: Design rapid pacing protocols to maximize and consistently demonstrate Ethacizine's sodium channel blocking effect [2] [3].
  • Prioritize Model Selection: Given the known risks, Ethacizine is best suited for models without underlying structural heart disease [1].
  • Validate with Multiple Models: Use complementary models, from ambulatory monitoring (for VPBs) to Programmed Electrical Stimulation (for VT), to fully characterize antiarrhythmic efficacy [4] [5].

References

Ethacizine metabolite isolation techniques

Author: Smolecule Technical Support Team. Date: February 2026

Known Metabolic Pathways of Ethacizine

While a complete, step-by-step laboratory protocol for isolating Ethacizine metabolites is not available in the public domain, published research identifies the primary transformation pathways. The main routes of Ethacizine metabolism in humans include [1]:

  • N-de-ethylation: Removal of ethyl groups from the diethylamino moiety.
  • Sulphoxidation: Oxidation of the sulfur atom in the phenothiazine ring.
  • N-10 amide hydrolysis: Cleavage of the amide group linking the side chain.
  • Aromatic hydroxylation: Addition of a hydroxyl group to the aromatic ring.
  • Conjugation: Subsequent conjugation reactions for excretion.

The chemical structure of Ethacizine (C₂₂H₂₇N₃O₃S) provides the foundation for these transformations [2].

Recommended Workflow for Metabolite Identification

For researchers aiming to isolate and identify Ethacizine metabolites today, the following fit-for-purpose approach is recommended, aligning with current industry best practices [3]. This workflow is most effectively supported by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

G sample_prep    1. Sample Preparation• Matrix: Human Urine/Plasma• Technique: Solid-Phase Extraction (SPE)• Goal: Clean-up and preconcentration   metabolite_sep    2. Metabolite Separation• Method: High-Performance Liquid   Chromatography (HPLC)• Goal: Isolate individual metabolites   sample_prep->metabolite_sep Extract metabolite_id    3. Metabolite Identification• Techniques: U.V., I.R., N.M.R., MS• Goal: Structural elucidation   metabolite_sep->metabolite_id Fractions data_analysis    4. Data Analysis• Comparison with synthetic   standards• Goal: Confirm identity   metabolite_id->data_analysis Spectral Data

Frequently Asked Questions

Q1: What is the most critical step in the HPLC isolation of Ethacizine metabolites? The most critical step is achieving high-resolution chromatographic separation. The original 1989 study used HPLC to isolate metabolites from human urine [1]. To replicate this, optimize your mobile phase (pH and buffer composition) and column chemistry (e.g., C18) to resolve metabolites that have very similar structures, particularly those differing only by a single de-ethylation or sulphoxidation.

Q2: Why should we use LC-MS/MS as the primary analytical technique? LC-MS/MS is the cornerstone of modern metabolite bioanalysis due to its high sensitivity and specificity [3]. It is superior for detecting and quantifying low-abundance metabolites in complex biological matrices like plasma and urine. While the original research used UV, IR, NMR, and MS for final structural confirmation [1], LC-MS/MS is the recommended tool for initial identification and routine monitoring.

Q3: When is the right time in drug development to initiate definitive metabolite identification studies? Regulatory guidance recommends a tiered approach. Preliminary metabolite screening should occur early in pre-clinical and Phase I clinical trials. However, definitive identification and rigorous bioanalysis of unique or major human metabolites are typically triggered later, often in Phase II or III, to address specific safety or efficacy concerns before large-scale human exposure or regulatory submission [3].

Troubleshooting Common Issues

The table below outlines common problems and their solutions based on general bioanalysis principles.

Problem Possible Cause Solution
Low metabolite recovery after extraction Inefficient Solid-Phase Extraction (SPE) protocol Re-optimize SPE sorbent, sample load pH, and elution solvent.
Poor chromatographic separation Inadequate HPLC method Optimize mobile phase gradient, pH; consider different column chemistry.
Inability to identify metabolite structure Lack of synthetic standard Use high-resolution MS (HR-MS) for proposed formula; compare to known pathways [1].

Chemical Identity of Ethacizine

This table summarizes the key chemical information for the parent compound, which is essential for tracking its metabolites.

Property Description
IUPAC Name ethyl N-{10-[3-(diethylamino)propanoyl]-10H-phenothiazin-2-yl}carbamate [2]
Chemical Formula C22H27N3O3S [2]
Molecular Weight 413.54 g/mol [2]
Compound Class Phenothiazine derivative [2]

Experimental Protocol Considerations

  • Sample Preparation: The historical study isolated metabolites from human urine. While specific details are limited, you can achieve clean-up and pre-concentration using standard techniques like Solid-Phase Extraction (SPE) [1].
  • Structural Elucidation: Confirming a metabolite's structure requires a multi-technique approach. The final identification should be based on comparing its spectral data (U.V., I.R., N.M.R., and Mass Spectrometry) with that of synthetically produced standard compounds, where possible [1].
  • Modern Context: Consult recent reviews and regulatory guidelines from bodies like the IQ Consortium Metabolite Bioanalysis Working Group or the FDA for current best practices on method validation, quality control, and fit-for-purpose analysis [3].

References

Ethacizine dosing regimen optimization

Author: Smolecule Technical Support Team. Date: February 2026

Dosing Regimen & Clinical Data

The table below summarizes key dosing and pharmacokinetic information from available clinical studies.

Aspect Dosage & Regimen Context & Administration Key Findings & Efficacy
Intravenous (IV) Dosing Single dose of 0.6-0.7 mg/kg [1] or 30-50 mg [2] Assessed by programmed electrical stimulation (PES) for ventricular tachycardia (VT) [1]. Onset: "on the needle"; Peak: 3-5 min; Duration: 1-2 hours [2].
Oral Maintenance Dosing 200-400 mg per day [1] Long-term management after initial IV efficacy testing [1]. Effective for VT in coronary artery disease patients; recurrences in other heart conditions [1].
Oral for Atrial Arrhythmias Single 100 mg dose, repeated after 6 hours if no effect [3] Relief of atrial fibrillation/flutter paroxysms (lasting ≤7 days) [3]. Efficacy: 80/103 paroxysms; Mean sinus rhythm recovery: 1.9 hours [3].
Therapeutic Plasma Concentration 30-50 to 300-400 ng/ml [2] Measured after a single IV injection [2]. N/A

Experimental Protocols for Efficacy Assessment

Here are detailed methodologies for key experiments cited in the search results, which you can adapt for your research.

Protocol 1: Assessing Antiarrhythmic Efficacy via Programmed Electrical Stimulation (PES)

This protocol is based on a clinical study evaluating ethacizine's efficacy in patients with recurrent sustained ventricular tachycardia [1].

  • 1. Patient Population: The study involved 38 patients, with 26 having coronary artery disease and 12 having other conditions like hypertrophic cardiomyopathy or no apparent heart disease.
  • 2. Baseline Electrophysiology Study:
    • Stimulation: Perform PES by delivering single, double, and triple extrastimuli.
    • Paced Drives: Use drive cycles of 100 and 140 beats/min.
    • Sites: Stimulate from two right ventricular sites - the apex and the outflow tract.
    • Endpoint: Confirm consistent inducibility of VT in all patients at baseline.
  • 3. Drug Administration: Administer a single intravenous dose of 0.6-0.7 mg/kg ethacizine.
  • 4. Post-Drug Assessment: Repeat the PES protocol after IV administration.
  • 5. Long-Term Management:
    • For patients in whom VT is no longer inducible, initiate long-term oral therapy at 200-400 mg per day.
    • Conduct clinical follow-up for recurrence monitoring over several months.
Protocol 2: Relieving Paroxysms of Atrial Fibrillation/Flutter

This protocol outlines an outpatient or hospital-based method for terminating recent-onset atrial arrhythmias [3].

  • 1. Patient Selection: Suitable for patients with paroxysms of atrial fibrillation or flutter lasting less than 7 days. Not recommended for patients with pre-existing intraventricular conduction disturbances.
  • 2. Drug Administration:
    • Administer a single oral dose of 100 mg ethacizine.
    • If the arrhythmia persists after 6 hours, administer a second 100 mg dose.
  • 3. Monitoring:
    • Continuously monitor the patient's ECG.
    • Record the time from the first dose until the restoration of sinus rhythm.

Visualizing the PES Workflow

The following diagram illustrates the core logic and workflow of the Programmed Electrical Stimulation protocol used to assess ethacizine efficacy.

Start Start PES Protocol Baseline Baseline PES (100/140 bpm, 2 RV sites) Confirm VT Inducibility Start->Baseline Administer Administer IV Ethacizine (0.6-0.7 mg/kg) Baseline->Administer PostDrug Post-Drug PES (Repeat Protocol) Administer->PostDrug Assess Assess VT Inducibility PostDrug->Assess OralTherapy Initiate Oral Therapy (200-400 mg/day) Assess->OralTherapy VT Non-Inducible FollowUp Long-term Clinical Follow-up Assess->FollowUp VT Still Inducible (Some patients may still have good clinical outcome) OralTherapy->FollowUp

Key Considerations for Researchers

  • Mechanism of Action: Ethacizine is a Class Ic antiarrhythmic drug. Its primary mechanism is potent blockade of cardiac fast sodium channels, reducing the rate of depolarization and slowing conduction velocity, often manifesting as QRS complex widening on the ECG [4] [5].
  • Proarrhythmic Potential: Exercise caution, as Class Ic antiarrhythmics carry a risk of proarrhythmic effects, particularly in patients with structural heart disease or myocardial ischemia [4]. The Cardiac Arrhythmia Suppression Trial (CAST) demonstrated increased risk with similar drugs post-myocardial infarction [5].
  • Pharmacokinetic Variability: Be aware that ethacizine's pharmacokinetics can be significantly altered under specific physiological conditions, such as antiorthostatic hypokinesia, which reduces its maximum plasma concentration and alters absorption [6] [7].

References

Comparative Overview of Ethacizine and Flecainide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of these two Class Ic antiarrhythmic drugs based on the current evidence.

Feature Ethacizine Flecainide
Classification Class Ic Antiarrhythmic [1] [2] [3] Class Ic Antiarrhythmic [4] [5]

| Primary Clinical Use & Evidence Base | - Atrial Fibrillation (AF): Used for rhythm control in some regions; evidence base is more regional and limited [1] [3].

  • Vagally-induced arrhythmias: Considered a promising agent [2]. | - Atrial Fibrillation (AF): Well-established, guideline-recommended for rhythm control in patients without structural heart disease [5] [6] [7].
  • Arrhythmogenic Right Ventricular Cardiomyopathy (ARVC): Shows long-term efficacy in reducing ventricular arrhythmias [4]. | | Key Efficacy Data | - Data primarily from regional studies and real-practice surveys (e.g., the ETERNITY study in Ukraine) [1] [3]. | - AF Cardioversion: Intravenous form has a 65-96% success rate; oral "pill-in-the-pocket" has a 78-95% success rate [6].
  • ARVC: Significantly reduces premature ventricular complex burden and sustained ventricular arrhythmia episodes [4]. | | Safety & Structural Heart Disease | Contraindicated in structural heart disease, similar to other Class Ic drugs [3]. | Contraindicated in patients with structural heart disease (especially coronary artery disease or systolic dysfunction) due to pro-arrhythmic risk, as demonstrated in the CAST trial [5]. | | Additional Considerations | - Appears to have fewer drug interactions compared to propafenone and flecainide [2].
  • Often described as "less well-known" or "invisible" in international literature [2] [3]. | - Has a slow kinetic profile for sodium channel blockade [8].
  • Can cause a rate-dependent QRS widening and may convert AF to atrial flutter with 1:1 conduction; concomitant AV nodal blockade is recommended [5]. |

Detailed Experimental Data and Protocols

For researchers, the methodology and key findings from pivotal studies provide crucial context.

Flecainide in ARVC (Multicenter Study)

  • Objective: To report long-term safety and effectiveness of flecainide on arrhythmic outcomes in patients with definite ARVC [4].
  • Methods: This was a retrospective study across 12 academic institutions enrolling 191 patients. Arrhythmic outcomes (premature ventricular complex burden, nonsustained ventricular tachycardia rates, and sustained ventricular arrhythmia rates) were compared for the periods while patients were on and off flecainide therapy [4].
  • Key Results: After a median follow-up of 4.2 years on flecainide (median dose 200 mg/day), a significant reduction was observed in:
    • 24-hour premature ventricular complex burden (from 2,190 to 418).
    • Rate of nonsustained ventricular tachycardia (from 35.1% to 21.5%).
    • For patients with prior ventricular arrhythmia, a significant reduction in episodes per year (from 1.1 to 0) was observed [4].

Flecainide for AF Cardioversion

  • Objective: To assess the efficacy of different flecainide formulations for converting recent-onset AF to sinus rhythm [6].
  • Methods: Success rates are derived from aggregated clinical trial and practice data.
  • Key Results:
    • Intravenous Flecainide: Achieves cardioversion in 65-96% of cases, typically within 0.4-0.9 hours [6].
    • Oral Flecainide ("Pill-in-the-Pocket"): Achieves cardioversion in 78-95% of cases, typically within 1.8-5 hours [6].
    • Inhaled Flecainide (Investigational): In the phase 3 RESTORE-1 trial, the conversion rate was a lower 30.8%, which was linked to suboptimal plasma drug concentrations [6].

Comparative Electrophysiology (Preclinical)

  • Objective: To electrophysiologically compare Ethacizine (NIK-244) and flecainide in canine ventricular muscle [8].
  • Methods: Conventional microelectrode techniques were used in canine ventricular muscle. The drugs' effects on the maximum rate of depolarization (Vmax) and their use-dependent block characteristics were analyzed [8].
  • Key Results: Both drugs significantly decreased Vmax in a concentration-dependent manner. The study classified both as "slow kinetic" Class Ic drugs. Key differences were noted in the recovery time constants from use-dependent block:
    • Ethacizine: 27.1 ± 13.3 seconds
    • Flecainide: 12.2 ± 2.5 seconds [8]
    • Interpretation: A slower recovery suggests Ethacizine may have a longer-lasting effect on sodium channels, which could be relevant for its pharmacodynamic profile.

Interpretation and Research Implications

  • The evidence base for Flecainide is more robust and internationally recognized, with clear efficacy data for AF and growing evidence in conditions like ARVC [4] [5] [6].
  • Ethacizine remains a regional agent with a more limited evidence base. While it is used in clinical practice, the literature consistently points to a lack of large-scale, international studies, making a direct comparative efficacy assessment with flecainide difficult [2] [3].
  • The choice in regions where both are available may be influenced by factors beyond direct efficacy, such as the type of arrhythmia (e.g., potential preference for Ethacizine in vagally-mediated AF), desired pharmacokinetic profile, and the management of drug interactions [2] [3].

Experimental Workflow for Antiarrhythmic Drug Comparison

The following diagram outlines a generalizable experimental workflow for comparing antiarrhythmic drugs, based on the methodologies found in the search results.

G cluster_preclinical Pre-Clinical Stage cluster_clinical Clinical Stage Start Study Objective Definition PC Pre-Clinical Studies Start->PC PA Pharmacological Assays PC->PA CM Clinical Trial Phases P1 Phase I/II: PK/PD & Safety CM->P1 RWD Real-World Evidence Comp Synthesis & Comparison RWD->Comp Meta-Analysis EP Electrophysiology Studies (e.g., Vmax, Use-Dependent Block) PA->EP AM Animal Models EP->AM AM->CM P2 Phase III: RCTs vs. Placebo/Standard P1->P2 P2->Comp Head-to-Head Trial P3 Post-Marketing: Long-Term Safety & Registries P2->P3 P3->RWD

References

Ethacizine hydrochloride HPLC validation method

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for HPLC Method Validation

Although a method for Ethacizine itself was not found, the search yielded comprehensive information on the standard validation requirements for HPLC methods in pharmaceutical analysis. The following parameters, defined by guidelines from the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and the Food and Drug Administration (FDA), form the universal framework you would apply [1] [2] [3].

The table below summarizes the core parameters and their typical acceptance criteria for an assay method.

Validation Parameter Description & Purpose Typical Acceptance Criteria for Assay
Specificity Ability to measure the analyte accurately in the presence of other components (impurities, degradants, excipients) [3]. No interference observed; peak purity tests passed [3].
Linearity The ability to obtain test results directly proportional to the analyte concentration [1] [4]. Correlation coefficient (R²) > 0.999 [3] [5].
Accuracy Closeness of agreement between the accepted true value and the value found [3] [4]. Recovery of 98-102% [3] [5].
Precision (Repeatability) Closeness of agreement under the same operating conditions over a short time [1] [3]. Relative Standard Deviation (RSD) ≤ 2.0% [3] [5].
Range The interval between upper and lower analyte concentrations with suitable precision, accuracy, and linearity [1] [4]. Typically 80-120% of the test concentration for assay [3].
Limit of Detection (LOD) The lowest amount of analyte that can be detected [5] [4]. Signal-to-noise ratio ≥ 3 [1].
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantified with acceptable accuracy and precision [5] [4]. Signal-to-noise ratio ≥ 10 [1].

Recommended Experimental Workflow

To develop and validate your own HPLC method for Ethacizine Hydrochloride, you would follow a structured process. The diagram below outlines the key stages from planning to final reporting.

workflow Start Method Development (Establish chromatographic conditions) Protocol Create Validation Protocol (Define parameters & acceptance criteria) Start->Protocol Specificity Specificity & Selectivity (Forced degradation, placebo) Protocol->Specificity Linearity Linearity & Range (Multiple concentration levels) Specificity->Linearity Accuracy Accuracy/Recovery (Spiked placebo samples) Linearity->Accuracy Precision Precision (Repeatability, intermediate precision) Accuracy->Precision LOD_LOQ LOD & LOQ Determination (Signal-to-noise or SD/Slope method) Precision->LOD_LOQ Robustness Robustness Testing (Intentional parameter variations) LOD_LOQ->Robustness Report Compile Validation Report Robustness->Report

How to Proceed with Your Research

Given the lack of a publicly available method, here are some practical steps you can take to acquire the necessary information:

  • Consult Regulatory Submissions: For a drug like Ethacizine, which is marketed in certain regions, the detailed validation data would be part of the regulatory submission documents (like a Common Technical Document - CTD) filed with the health authorities of those countries. Accessing these is often challenging but may be possible through official channels or commercial data providers.
  • Search Specialized Scientific Databases: Conduct a thorough literature review using specialized scientific databases such as SciFinder, Reaxys, or PubMed. Using the CAS number (57530-40-2) for this compound [6] may yield more precise results.
  • Contact Reference Standard Suppliers: Companies that supply this compound and its impurities as reference standards (like Pharmaffiliates, cited in the search) may have technical data or application notes that could be helpful [6].

References

Ethacizine HCl analytical method development

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Ethacizine

The table below summarizes the key identifiers and physicochemical properties of Ethacizine, which are crucial for selecting an appropriate analytical technique, such as HPLC or MS.

Property Description
IUPAC Name ethyl N-[10-[3-(diethylamino)propanoyl]phenothiazin-2-yl]carbamate [1]
Molecular Formula C₂₂H₂₇N₃O₃S [1]
Molecular Weight 413.5 g/mol [1]
Canonical SMILES CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)NC(=O)OCC [1]
CAS Registry Number 33414-33-4 [1]
ATC Classification C01BC09 (Antiarrhythmics, class Ic) [1]
MeSH Classification Anti-Arrhythmia Agents [1]

A Framework for Method Development

Without access to specific published methods for Ethacizine, the development of a new analytical method would typically follow a structured workflow. The diagram below outlines this general process, from technique selection to final validation.

Start Start: Analytical Method Development for Ethacizine Step1 Technique Selection (based on molecular properties) Start->Step1 Step2 HPLC Method Development Step1->Step2 SubStep2_1 Column Selection (C8, C18) Step2->SubStep2_1 SubStep2_2 Mobile Phase Preparation (Buffer & Organic Modifier) Step2->SubStep2_2 SubStep2_3 Detection Wavelength (UV-Vis) Step2->SubStep2_3 Step3 Method Optimization SubStep3_1 Adjust pH, Gradient, and Flow Rate Step3->SubStep3_1 SubStep3_2 Assess Peak Shape, Retention Time, Resolution Step3->SubStep3_2 Step4 Forced Degradation Studies Step5 Method Validation Step4->Step5 Successful SubStep5_1 Specificity Step5->SubStep5_1 SubStep5_2 Linearity & Range Step5->SubStep5_2 SubStep5_3 Accuracy Step5->SubStep5_3 SubStep5_4 Precision Step5->SubStep5_4 SubStep5_5 Robustness Step5->SubStep5_5 SubStep2_1->Step3 SubStep2_2->Step3 SubStep2_3->Step3 SubStep3_1->Step4 SubStep3_2->Step4 End End: Approved Analytical Method SubStep5_1->End SubStep5_2->End SubStep5_3->End SubStep5_4->End SubStep5_5->End

To bring the workflow to life, here are the detailed considerations for each stage, particularly for a molecule like Ethacizine:

  • 1. Technique Selection & Sample Preparation: Given Ethacizine's molecular weight and structure, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or PDA detection is a suitable and common starting point. The SMILES string indicates the presence of aromatic rings, suggesting good UV absorbance. Sample preparation would typically involve dissolving the API or powdered tablet in a suitable solvent (e.g., methanol or mobile phase) and using techniques like sonication and filtration to ensure a clear solution [1].

  • 2. HPLC Method Development & Optimization:

    • Stationary Phase: A C18 or C8 column is standard for non-polar molecules like Ethacizine (predicted LogP of 4.1 indicates high lipophilicity) [1].
    • Mobile Phase: A mixture of a buffer (e.g., phosphate or acetate) and a water-miscible organic solvent (like acetonitrile or methanol) is used. The pH of the buffer can be adjusted to control ionization and improve peak shape.
    • Optimization: The method is refined by altering the mobile phase composition (isocratic or gradient elution), pH, and flow rate. The goal is to achieve a sharp, symmetric peak for Ethacizine, well-separated from any potential impurities or degradation products.
  • 3. Forced Degradation Studies (Stability-Indicating Method): This is a critical step to demonstrate that the method can accurately measure Ethacizine without interference from its breakdown products. Samples are stressed under various conditions:

    • Acidic and Basic Hydrolysis: Treatment with HCl or NaOH.
    • Oxidative Degradation: Treatment with hydrogen peroxide (H₂O₂).
    • Thermal Degradation: Exposure to heat.
    • Photolytic Degradation: Exposure to UV light. The chromatograms from these stressed samples are compared to a fresh sample to identify degradation products and confirm the method's specificity.
  • 4. Method Validation: Finally, the optimized method must be validated according to regulatory guidelines (e.g., ICH Q2(R1)) to prove it is fit for purpose. Key parameters assessed include [1]:

    • Specificity: Ability to measure Ethacizine unequivocally in the presence of impurities.
    • Linearity & Range: The method should produce results directly proportional to the concentration of Ethacizine over a specified range.
    • Accuracy: The closeness of measured results to the true value, typically established via recovery studies.
    • Precision: The closeness of a series of measurements under the same conditions (repeatability and intermediate precision).
    • Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., temperature, flow rate).

References

Ethacizine Antiarrhythmic Efficacy in Clinical Studies

Author: Smolecule Technical Support Team. Date: February 2026

Study Focus / Patient Population Comparative Drugs Key Efficacy Findings (Ethacizine vs. Comparators) Citation
Ventricular Arrhythmias (High-grade, 33 patients) Allapinin, Mexitil Ethacizine demonstrated comparable group efficacy and safety to other drugs for suppressing high-grade ventricular arrhythmias. [1]
Ventricular Arrhythmias (30 patients, coronary heart disease prevalent) Etmozin, Ritmilen (disopyramide) Ethacizine showed superior antiarrhythmic effect (81% efficacy) vs. Etmozin (58%) and Ritmilen (38%). [2]
Ventricular Tachycardia (VT) (38 patients, assessed via PES) --- In patients with coronary artery disease (CAD), Ethacizine was highly effective. 92% (24/26) of CAD patients had no VT recurrence during follow-up. [3]
Atrial Fibrillation (AF) Maintenance (57 patients post-cardioversion) Propafenone After 6 months, Ethacizine showed a lower AF recurrence rate (55.6%) vs. Propafenone (72.5%), close to statistical significance (p=0.05). [4]
Various Arrhythmias & WPW Syndrome (68 patients) Bonnecor (Moricizine) Both drugs were highly effective for ventricular extrasystole: Bonnecor (80.4%) and Ethacizine (84.6%). Both suppressed arrhythmias in WPW syndrome. [5]

Detailed Experimental Protocols

To aid in your evaluation of the data, here are the methodologies from the key studies cited above.

  • Study 1: Comparative Antiarrhythmic Effectiveness (Ventricular Arrhythmias) [1]

    • Design: Double-blind, randomized, cross-over study.
    • Population: 33 patients with high-grade ventricular arrhythmias (Lown grade B), including paroxysmal ventricular tachycardia.
    • Intervention: Oral administration of Allapinin, Ethacizine, and Mexitil.
    • Assessment: Antiarrhythmic efficacy and safety were analyzed for each drug.
  • Study 2: Efficacy in Ventricular Tachycardia using PES [3]

    • Design: Clinical trial assessing efficacy via programmed electrical stimulation (PES).
    • Population: 38 patients with recurrent sustained ventricular tachycardia (26 with coronary artery disease, 12 with other conditions).
    • Intervention: A single intravenous dose of Ethacizine (0.6-0.7 mg/kg) for acute testing, followed by long-term oral administration (200-400 mg/day).
    • Assessment: The ability to induce VT via PES was tested at baseline and after intravenous Ethacizine. Long-term oral efficacy was measured by freedom from VT recurrence over a mean follow-up of 16.5 months.
  • Study 3: Maintaining Sinus Rhythm in Atrial Fibrillation [4]

    • Design: Open-label, single-center, prospective study.
    • Population: 62 patients with persistent AF; 57 completed the study per protocol.
    • Intervention: Patients received either Propafenone (300 mg twice daily) or Ethacizine (100 mg/day) for 6 months after successful electrical cardioversion.
    • Assessment: The primary outcome was the recurrence rate of AF over 6 months. Safety was evaluated via ECG, stress tests, echocardiography, blood tests, and 24-hour Holter monitoring.

Mechanism of Action and Workflow

The following diagram illustrates Ethacizine's mechanism of action as a Class Ic antiarrhythmic agent and a typical workflow for assessing its efficacy in clinical studies.

ethacizine_workflow cluster_mechanism Ethacizine Mechanism of Action (Class Ic) cluster_study_design Typical Clinical Efficacy Workflow A Ethacizine B Blocks Myocyte Fast Sodium (Na+) Channels A->B C Reduces Rate & Amplitude of Phase 0 Depolarization B->C D Slows Cardiac Conduction Velocity (Prolongs QRS Complex) C->D E Suppresses Arrhythmias (Stabilizes Membrane, Prevents Re-entry) D->E F Patient Population: Ventricular Arrhythmias / AF G Baseline Assessment: ECG, Holter Monitoring, PES F->G H Ethacizine Administration (Oral or IV) G->H I Efficacy Endpoint: Arrhythmia Suppression, Sinus Rhythm Maintenance H->I J Safety Monitoring: ECG, Lab Tests, Echo H->J Concurrent

Ethacizine Mechanism and Clinical Evaluation Workflow

Key Insights for Researchers

  • Structural Heart Disease is a Critical Factor: The proarrhythmic risk of Class Ic drugs is well-known, particularly in patients with structural heart disease or ischemia [6] [7]. Ethacizine appears highly effective and safe in patients with coronary artery disease and VT [3], but careful patient selection remains paramount.
  • A Differentiated Safety Profile: Recent evidence suggests Ethacizine may have a distinct safety profile compared to other Class Ic drugs. A 2025 study reported it did not significantly affect QT interval or myocardial inotropic function [4], which are common concerns with other antiarrhythmics.
  • Expanding Therapeutic Applications: While historically used for ventricular arrhythmias, newer research is exploring its role in maintaining sinus rhythm in atrial fibrillation, showing promising results against propafenone [4].

References

Ethacizine hydrochloride quality control standards

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Known Impurities

The table below summarizes the basic chemical information and a key impurity for Ethacizine hydrochloride.

Property Description
CAS Number (free base) 33414-33-4 [1] [2] [3]
CAS Number (hydrochloride) 57530-40-2 [4] [5]
Molecular Formula C₂₂H₂₇N₃O₃S (free base) [1] [3]
Molecular Weight 413.5 g/mol (free base) [1] [3]
Mechanism of Action Class Ic antiarrhythmic agent [1] [4] [6]
Primary Use Management of severe or refractory ventricular and supraventricular arrhythmias [1] [7]
Key Known Impurity Mono-Desethyl Ethacizine [1]

Analytical Methods & Experimental Protocols

While a full suite of standard protocols isn't available in the public search results, one study details a specific method for quantitative analysis.

Spectrofluorometric Determination in Tablets [8] This method involves converting Ethacizine into a fluorescent sulfone derivative for measurement.

  • Sample Preparation: The method was developed and validated for analyzing 50 mg tablets (from Olainfarm, Latvia). The specific sample processing steps were not detailed in the abstract.
  • Derivatization: Ethacizine is oxidized using potassium hydrogenperoxomonosulphate to form its corresponding sulfone derivative.
  • Instrumentation Parameters:
    • Detection Method: Spectrofluorometry
    • Excitation Wavelength (λex): 264 nm
    • Emission Wavelength (λem): 380 nm
  • Method Performance:
    • Linear Range: 1x10⁻⁶ to 8x10⁻⁶ mol/L
    • Correlation Coefficient (r): 0.999
    • Limit of Quantification (LOQ): 1.1x10⁻⁶ mol/L
    • Precision (RSD): 1.7%
    • Reported Accuracy (δ): -0.2%

General Impurity Analysis [1] Suppliers of impurity standards indicate that techniques like HPLC, NMR (1H & 13C), IR, and MASS spectrometry are used for the characterization and analysis of Ethacizine and its impurities. Methanol is noted as a common solvent for such analyses.

Comparative Experimental Data

Direct, structured comparisons of quality control parameters between Ethacizine and other drugs are not available in the searched literature. However, one electrophysiological study provides a direct, quantitative comparison with Flecainide (another Class Ic drug).

Electrophysiological Comparison with Flecainide [6] This study used microelectrode techniques on canine ventricular muscle to compare the effects on the maximum rate of depolarization (Vmax).

  • Use-Dependent Block of Vmax: Both drugs cause a use-dependent block, but with different kinetics.
  • Onset of Inhibition (at 3 Hz stimulation):
    • Ethacizine (2x10⁻⁶ M): 0.014 ± 0.002 AP⁻¹
    • Flecainide (10⁻⁵ M): 0.021 ± 0.012 AP⁻¹
  • Recovery from Block:
    • Ethacizine: Time constant of 27.1 ± 13.3 seconds
    • Flecainide: Time constant of 12.2 ± 2.5 seconds

The results suggest that Ethacizine has a slower recovery time from the use-dependent block compared to Flecainide, which is a key characteristic for classifying it as a Class Ic antiarrhythmic with slow kinetics [6].

Quality Control Workflow

The quality control process for this compound, as inferred from the available data, can be visualized in the following workflow. It highlights the role of impurity profiling and analytical method validation.

ethacizine_workflow cluster_methods Analytical Techniques start This compound Sample step1 Impurity Identification & Profiling start->step1 step2 Quantitative Analysis step1->step2 tech1 HPLC step1->tech1 tech2 NMR (1H, 13C) step1->tech2 tech4 IR, MASS Spectrometry step1->tech4 step3 Method Validation step2->step3 tech3 Spectrofluorometry step2->tech3 end Quality Assessment step3->end

Insights for Researchers

The search results indicate several points that may be of particular interest to drug development professionals:

  • Regional Use: Ethacizine is noted as being primarily used in Russia and other CIS countries, which may explain the relative scarcity of widespread comparative studies in international literature [1].
  • Novel Formulations: Research into prolonged-release formulations exists, using interpolymer complexes to modify release and maintain therapeutic concentration, potentially reducing dosing frequency [7].
  • Supplier Landscape: Multiple chemical and API suppliers like Daicel, SynZeal, and MedChemExpress offer Ethacizine, its impurities, and deuterated standards (e.g., Ethacizine-D5) to support bio-analytical research and BA/BE studies [1] [3] [5].

References

Ethacizine vs moracizine comparative pharmacology

Author: Smolecule Technical Support Team. Date: February 2026

Drug Characteristics at a Glance

The table below summarizes the core characteristics of Ethacizine and Moracizine based on the information obtained.

Feature Ethacizine Moracizine
INN/Generic Name Ethacizine (Ethacyzine) [1] Moracizine (Moricizine) [2]
Vaughan Williams Class Class Ic [3] [1] Class Ic [2]
Chemical Structure Phenothiazine derivative; R = Diethylamine [4] [1] Phenothiazine derivative; R = Morpholine [4] [2]
Primary Mechanism Potent blockade of cardiac fast sodium (Na+) channels [3] Potent blockade of cardiac fast sodium (Na+) channels [2]

| Key Receptor Interactions | - High affinity for Muscarinic (M1, M2) receptors (Ki ~0.70 µmol/l) [4]

  • Binds to alpha-adrenergic and histamine H1 receptors [4] | - Lower affinity for Muscarinic receptors (Ki 3.1-22 µmol/l) [4]
  • Binds to alpha-adrenergic and histamine H1 receptors [4] | | Clinical Status | Used in Russia and CIS countries for severe/refractory arrhythmias [1] | Voluntarily withdrawn from the market in 2007 (commercial reasons) [2] |

Detailed Pharmacological Comparison

Mechanism of Action and Receptor Profiling

Both drugs are Class Ic antiarrhythmics, primarily working by inhibiting the fast sodium channels in cardiac myocytes. This reduces the rate of depolarization (Phase 0) of the cardiac action potential, slowing electrical conduction in the heart, which can suppress arrhythmias [3] [2]. A key pharmacological difference lies in their interaction with other receptor systems.

An experiment investigating receptor interactions revealed significantly different affinities [4]:

  • Muscarinic Cholinergic Receptors: Ethacizine demonstrated substantially higher affinity for both M1 and M2 receptor subtypes compared to Moracizine. The inhibition constant (Ki) for Ethacizine was about 4 to 30 times lower than for Moracizine, indicating much stronger binding [4].
  • Other Receptors: Both drugs bound to alpha1-, alpha2-adrenergic, and histamine H1-receptors with similar, moderate affinity (in the range of 7-50 µmol/l). Neither drug showed affinity for beta-adrenergic receptors in concentrations up to 100 µmol/l [4].

This differential receptor profile, particularly the potent M-cholinolytic (antimuscarinic) property of Ethacizine, is cited as a potential reason for its wider spectrum of clinical effects compared to Moracizine [4].

The following diagram illustrates the core molecular interactions and cardiac effects of these drugs.

G A Ethacizine/Moracizine B Binds to Sodium Channels (NaV1.5) A->B Primary Action F Ethacizine (High Affinity) A->F  Differential Action G Moracizine (Low Affinity) A->G I Alpha-Adrenergic & Histamine H1 Receptors A->I C Inhibits Phase 0 Depolarization B->C D Slows Cardiac Conduction Velocity C->D E Prolonged QRS Complex (on ECG) D->E H Muscarinic Receptors (M1, M2) F->H  Ki ~0.70 µmol/L G->H  Ki 3.1-22 µmol/L

Experimental Data and Methodologies

The search results provide insights into key experimental approaches used to characterize these drugs.

1. Receptor Binding Assays

  • Objective: To quantify the affinity of Ethacizine and Moracizine for various membrane receptors [4].
  • Methodology: Used radioligand binding studies on tissue membrane preparations. For example:
    • Muscarinic M2 Receptors: [³H]-Quinuclidinyl Benzilate ([³H]-QNB) was used as a radioligand in membranes from rabbit atria and ventricles.
    • Muscarinic M1 Receptors: [³H]-Pirenzepine ([³H]-PZ) was used in membranes from rabbit brain cortex.
  • Key Measurement: The inhibition constant (Ki), which represents the concentration of a drug required to occupy 50% of the receptors. A lower Ki indicates higher affinity [4].

2. Clinical Antiarrhythmic Efficacy Trials

  • Objective: To compare the effectiveness of Moracizine against other antiarrhythmic agents [5].
  • Methodology: Placebo-controlled, double-blind, crossover clinical trials.
    • One Study: Compared Moracizine (≈816 mg/day) to propranolol (120 mg/day) in 18 patients with frequent ventricular premature complexes (VPCs). Efficacy was measured by the percentage reduction in VPC frequency on 24-hour Holter monitoring [5].
    • Another Study: Compared Moracizine (800 mg/day) to disopyramide (600 mg/day) in 27 patients with similar entry criteria [5].

Implications for Research and Development

The comparative pharmacology of Ethacizine and Moracizine offers valuable insights:

  • Ethacizine's Potent Antimuscarinic Effects: Its high affinity for muscarinic receptors may contribute to a broader antiarrhythmic profile but also a different side effect potential compared to other Class Ic drugs. This could be a relevant consideration for drug design or repurposing.
  • Clinical Safety of Class Ic Agents: Moracizine was part of the Cardiac Arrhythmia Suppression Trial (CAST), which showed that some Class Ic antiarrhythmics could increase mortality in patients with structural heart disease [2]. This historic finding underscores the critical importance of patient selection and safety evaluation beyond arrhythmia suppression.
  • Novel Research Directions: Recent research has identified that Moracizine can lengthen the period of circadian cellular oscillators, an effect not seen with other Class Ic drugs like flecainide [6]. This suggests potential "off-target" effects that may be independent of sodium channel blockade and could open new research avenues.

Navigating Information Gaps

Please be aware that the pharmacological and clinical data for both compounds, particularly Ethacizine, is not recent. The most current information identified involves novel, non-cardiac research into Moracizine [6]. For a complete and contemporary understanding, especially regarding Ethacizine's current use and status, you may need to consult specialized pharmacological databases or regional drug formularies from countries where it is approved.

References

Experimental Data Comparison: Ethacizine vs. Its Supramolecular Complexes

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental findings for Ethacizine hydrochloride and its most effective supramolecular complexes, highlighting differences in antiarrhythmic efficacy and biological activity [1].

Compound / Complex Molar Ratio Antiarrhythmic Efficacy Key Biological Activity & Proposed Mechanism
This compound - Effective baseline Class I antiarrhythmic activity; blocks sodium channels.
GA-Ethacizine Complex 2:1 (GA:Ethacizine) More pronounced than Ethacizine alone Stronger negative inotropic effect; promotes Ca²⁺ excretion via Na⁺/Ca²⁺ exchanger by blocking Na⁺ channels.
MASGA-Ethacizine Complex 4:1 (MASGA:Ethacizine) Most pronounced; identified as a promising candidate Strongest negative inotropic effect; most effective at increasing Ca²⁺ excretion and reducing intracellular Ca²⁺ levels via Na⁺ channel blockade.

Detailed Experimental Protocols

The comparative data is derived from a specific experimental model. Here are the methodologies cited in the 2025 research [1]:

  • In Vivo Model: The antiarrhythmic activity and spectral characteristics of heart rhythm were studied in experimental animals. The research adhered to ethical standards for vertebrate animal use, following the European Convention for the Protection of Vertebrate Animals Used for Experimental and Other Scientific Purposes [1].
  • Molecular Mechanism Studies: The effects on ion channels were investigated in cardiomyocytes (heart muscle cells). The study specifically identified that:
    • Na+ channels play an important role in the observed negative inotropic effects.
    • The primary mechanism involves the blockade of these Na+ channels, which reduces the intracellular Na+ content.
    • This reduction in Na+ ions drives increased Ca²⁺ ion expulsion from the cell via the Na+/Ca²+ exchanger, leading to a decreased intracellular Ca²+ level ([Ca²⁺]i) and a consequent reduction in the heart muscle's contractile activity [1].

Mechanism of Action and Signaling Pathway

The enhanced efficacy of the supramolecular complexes, particularly MASGA-Ethacizine, can be understood through their action on a key cardiac signaling pathway. The following diagram illustrates this mechanism.

G SupraComplex MASGA/GA-Ethacizine Complex NaChannel Cardiomyocyte Na+ Channel SupraComplex->NaChannel Blocks IntNa Intracellular Na+ Level NaChannel->IntNa Reduces NCX Na+/Ca2+ Exchanger (NCX) IntNa->NCX Stimulates IntCa Intracellular Ca2+ Level ([Ca2+]i) NCX->IntCa Decreases Contractility Heart Muscle Contractile Activity IntCa->Contractility Reduces

This pathway shows how the supramolecular complexes enhance the core mechanism of Ethacizine, leading to a more significant reduction in heart contractility, which is beneficial in certain arrhythmic conditions [1].

Broader Context in Supramolecular Research

The development of Ethacizine supramolecular complexes aligns with cutting-edge trends in materials science. Your query touches upon a field that is actively being revolutionized by new technologies:

  • The Supramolecular Challenge: Traditional development of supramolecular materials is often hindered by complex non-covalent interactions and a lack of comprehensive design theories, making traditional "trial-and-error" methods inefficient [2].
  • The AI and Automation Revolution: To overcome these challenges, researchers are proposing the use of Artificial Intelligence (AI), Machine Learning (ML), and Intelligent Data Manufacturing Platforms. These closed-loop systems integrate AI with robotics to enable high-throughput experimentation and autonomous decision-making, drastically accelerating the "design-build-test-learn" cycle for next-generation supramolecular materials [2].
  • The Role of Molecular Modeling: As highlighted in a 2025 review, in silico (computational) techniques have become indispensable for understanding complex supramolecular systems. They provide detailed insights into capsule formation, dynamic behavior, and guest encapsulation that are often difficult to obtain through experimental methods alone [3].

References

Comparative Efficacy of Antiarrhythmic Drugs

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes quantitative data from key clinical studies comparing the efficacy of Ethacizine with other antiarrhythmic agents.

Drug Name Drug Class Study Design & Duration Patient Population Key Efficacy Findings Reported Side Effects
Ethacizine Class Ic (Phenothiazine) [1] [2] Double-blind, randomized, cross-over trial [3]; Short-term therapy (7±3 days) [1] 82 pts with VPBs; 33 pts with high-grade ventricular arrhythmias [3] [1] -94% suppression of ventricular couplets; -96% suppression of VT runs; -Reduced 24-hour VPB count from 17,263 to 3,458 (<0.001) [1] Well tolerated; significant increase in PQ & QRS intervals; transient dizziness or visual disturbance [1] [4]
Allapinin Not Specified Double-blind, randomized, cross-over trial [3] 33 pts with high-grade ventricular arrhythmias [3] Established antiarrhythmic efficacy (specific data not detailed in abstract) [3] Safety profile analyzed (specific data not detailed) [3]
Mexiletine (Mexitil) Class Ib Double-blind, randomized, cross-over trial [3] 33 pts with high-grade ventricular arrhythmias [3] Established antiarrhythmic efficacy (specific data not detailed in abstract) [3] Safety profile analyzed (specific data not detailed) [3]
Moricizine (Ethmozine) Class I Placebo-controlled, single-blind trials [5] Pts with benign or potentially lethal ventricular arrhythmias [5] -85% of pts achieved >75% VPC reduction; -95% decrease in mean VPC frequency [5] Mild side effects; nausea (11%), dizziness (9%); proarrhythmic rate (2%) [5]

Detailed Experimental Protocols

Here are the methodologies from the key clinical trials cited in the tables.

1. Ethacizine Efficacy and Safety Trial (1986)

  • Objective: To test the antiarrhythmic efficacy and safety of Ethacizine in patients with ventricular rhythm disturbances [1].
  • Protocol:
    • Design: Clinical trial involving 82 patients [1].
    • Acute Testing: Patients were given single doses of 50 mg, 100 mg, and 150 mg of Ethacizine [1].
    • Maintenance Therapy: Patients received short-term therapy of 150 to 300 mg per day (mean 183 ± 46 mg/day) for 3 to 14 days (mean 7 ± 3 days) [1].
    • Assessment Method: Antiarrhythmic effect was assessed via ambulatory ECG monitoring. The total number of ventricular premature beats (VPBs), couplets, and ventricular tachycardia (VT) runs were recorded and compared against a placebo baseline [1].
    • Pharmacokinetics: Blood plasma concentration was measured, with peak concentration observed at 110-120 minutes [1].

2. Comparative Antiarrhythmic Study (1988)

  • Objective: To analyze the antiarrhythmic activity of Allapinin and Ethacizine in comparison with Mexitil [3].
  • Protocol:
    • Design: A double-blind, randomized, cross-over study [3].
    • Patients: 33 patients with high-grade ventricular arrhythmias (Lown class B), including some with paroxysmal ventricular tachycardia [3].
    • Intervention: Patients received Allapinin, Ethacizine, and Mexitil in a cross-over manner [3].
    • Assessment: The study aimed to establish and compare the group antiarrhythmic efficacy and safety of each drug, as well as their selective efficacy [3].

3. Intravenous Ethacizine Administration (1988)

  • Objective: To evaluate the clinical effectiveness of different methods of intravenous Ethacizine administration [6].
  • Protocol:
    • Jet Injection: 50 mg administered at 10 mg/min [6].
    • Drip Infusion: Administered at a rate of 1.7 mg/min [6].
    • Patients: Included those with ventricular extrasystoles, supraventricular and ventricular tachycardia, atrial fibrillation, and acute myocardial infarction [6].
    • Assessment: Effectiveness was determined by the termination of arrhythmic episodes [6].

Mechanism of Action and Clinical Workflow

The following diagram illustrates the cellular targets and effects of Class Ic antiarrhythmic drugs like Ethacizine, based on the described mechanisms [1] [7] [8].

G cluster_cellular Cellular Targets & Electrophysiological Effects cluster_channels Sodium Channel Blockade Ethacizine Ethacizine Na_Block Inhibition of Sodium (Na+) Channels Ethacizine->Na_Block Primary Action Myocyte Cardiac Myocyte Depol_Slow Slowed Phase 0 Depolarization Na_Block->Depol_Slow Conduction_Slow Decreased Conduction Velocity Depol_Slow->Conduction_Slow ECG_Effects ECG Manifestations: Prolonged PR & QRS Intervals Conduction_Slow->ECG_Effects Arrhythmia_Sup Suppression of Arrhythmogenic Foci and Re-entry Circuits Conduction_Slow->Arrhythmia_Sup

The clinical decision-making process for using Ethacizine in ventricular arrhythmias, as derived from the trial protocols [1] [4], can be visualized as follows:

G cluster_acute Acute Drug Testing / Loading cluster_maintenance Short-Term/Maintenance Therapy Start Patient with Symptomatic Ventricular Arrhythmias Assess Assessment: - Ambulatory ECG Monitoring - Rule Out Severe Structural Heart Disease Start->Assess Decision Decision to Initiate Ethacizine Therapy Assess->Decision AcuteDose IV or Oral Administration ( e.g., 50-150 mg ) Decision->AcuteDose Common Pathway AcuteAssess Assess Acute Efficacy & ECG Changes (PQ, QRS) AcuteDose->AcuteAssess MaintainDose Oral Therapy Initiated ( e.g., 150-300 mg/day ) AcuteAssess->MaintainDose Tolerated & Effective Monitor Long-term Monitoring: - Efficacy (Holter ECG) - Safety (Side Effects, ECG) MaintainDose->Monitor Outcome Outcome: Arrhythmia Suppression & Symptom Control Monitor->Outcome

Key Insights and Evidence Gaps

  • Established Efficacy: The data confirms Ethacizine's potent efficacy in suppressing ventricular arrhythmias, with a favorable short-term safety profile in patients without severe structural heart disease [1] [4].
  • Ongoing Research: Recent studies (2024-2025) are exploring its use in atrial fibrillation, including a "pill-in-the-pocket" approach, suggesting an expanding clinical application [8].
  • Evidence Limitations: A notable gap is the lack of large-scale, long-term outcome studies comparing Ethacizine head-to-head with contemporary Class Ic drugs like flecainide and propafenone. The most robust comparative efficacy data comes from older Soviet-era studies [3].

References

Ethacizine hydrochloride ANDA regulatory standards

Author: Smolecule Technical Support Team. Date: February 2026

Ethacizine Hydrochloride: Drug Profile

The table below summarizes the core identification and regulatory status of this compound based on the search results.

Attribute Description
Chemical Name Ethyl (10-(3-(diethylamino)propanoyl)-10H-phenothiazin-2-yl)carbamate hydrochloride [1]
CAS Number (HCl) 57530-40-2 [1] [2]
CAS Number (Free Base) 33414-33-4 [1] [3]
Molecular Formula C22H28ClN3O3S [2]
Molecular Weight 449.99 g/mol [2]
ANDA Status No ANDA approval found in recent U.S. FDA lists (as of Q3 2025) [4].
Regional Approval Approved for use primarily in Russia and some CIS countries [2] [5].

Clinical Use and Pharmacological Class

Ethacizine is a Class Ic antiarrhythmic agent, used to treat serious heart rhythm disorders like ventricular and supraventricular arrhythmias, including those associated with Wolff-Parkinson-White (WPW) syndrome [2] [5]. It works by inhibiting sodium channels, thereby suppressing abnormal cardiac electrical activity.

Clinical studies, though dated, demonstrate its effectiveness:

  • A 1991 Russian clinical trial on 68 patients with cardiac arrhythmia found Ethacizine corrected ventricular extrasystole in 84.6% of cases. The study also noted it was effective in eliminating delta-wave and stimulation-induced arrhythmias in 44-56% of patients with WPW syndrome [6].
  • An older 1987 comparative study reported an 81% anti-arrhythmic effect in suppressing frequent and high-grade ventricular extrasystoles, showing better efficacy than two other antiarrhythmic drugs of the time (Ritmilen and Etmozin) [7].

Experimental Protocol for Antiarrhythmic Efficacy

For researchers, here is a generalized experimental protocol based on the methodologies mentioned in the clinical literature [6] [7]:

  • 1. Objective: To evaluate the antiarrhythmic efficacy and safety of Ethacizine in patients with chronic ventricular rhythm disorders.
  • 2. Study Population: Patients with documented frequent ventricular extrasystoles, bigeminy, paired extrasystoles, or runs of ventricular tachycardia. Historically, studies have included patients with and without organic heart disease.
  • 3. Study Design: Comparative study (e.g., against placebo or another active antiarrhythmic drug like propafenone).
  • 4. Dosing & Administration: The specific dosing regimen should be determined from current clinical guidelines, as the searched studies did not provide detailed protocols.
  • 5. Efficacy Assessment:
    • Primary Endpoint: Reduction in arrhythmia frequency, assessed via 24-hour Holter ECG monitoring [7].
    • Secondary Endpoints: Suppression of high-grade arrhythmias (e.g., ventricular tachycardia); efficacy in specific conditions like WPW syndrome [6].
  • 6. Safety Assessment: Continuous monitoring for side effects, particularly those related to cardiac conduction suppression, which has been noted as an effect of the drug class [6].

The following diagram outlines the core workflow for a clinical study investigating Ethacizine's efficacy.

Start Study Population: Patients with Ventricular Arrhythmias A Baseline Assessment: 24-hour Holter ECG Start->A B Randomization A->B C Ethacizine Group B->C D Control Group (Placebo/Active) B->D E Treatment Period C->E F Treatment Period D->F G Post-Treatment Assessment: 24-hour Holter ECG E->G H Post-Treatment Assessment: 24-hour Holter ECG F->H I Data Analysis: Compare Arrhythmia Reduction & Safety G->I H->I

Comparison with Propafenone (Class IC Antiarrhythmics)

A 2025 literature review highlights key differences between Ethacizine and Propafenone, another Class IC antiarrhythmic [5]. This information is crucial for making an informed choice in clinical practice and research.

Feature Ethacizine Propafenone
Evidence Base Less known globally; primary use in Russia/CIS; newer studies (e.g., ETERNITY) ongoing [5]. Extensive, global evidence base [5].
Pharmacology Class IC antiarrhythmic [5]. Class IC antiarrhythmic with additional beta-blocking activity [5].
Key Considerations Efficacy appears comparable to propafenone for certain arrhythmias; choice may depend on patient-specific factors like dysautonomia [5]. Broader established use; beta-blocking activity is a key differentiator; specific drug interactions must be considered [5].

Regulatory and Manufacturing Context

While not approved in the U.S., the drug is available as a chemical reference standard for pharmaceutical development [1] [2].

  • Use in ANDA Development: Suppliers like SynZeal specify that their this compound can be used for analytical method development, method validation, and Quality Control applications during ANDA submission or commercial production [1].
  • Reference Standards: The product is offered for R&D and analytical purposes, with traceability to pharmacopeial standards (USP/EP) available based on feasibility [1].

Key Insights for Professionals

  • Regional Status: Ethacizine is an established therapy in some regions but remains outside the U.S. regulatory landscape.
  • Clinical Niche: Recent research explores its use in modern protocols, such as a "pill-in-the-pocket" approach for atrial fibrillation [5].
  • Safety Heritage: When considering Class IC drugs, professionals must be aware of the safety legacy from the Cardiac Arrhythmia Suppression Trial, which showed increased risk after myocardial infarction for drugs in this class [5]. This history informs their use in patients with structural heart disease.

References

Ethacizine electrophysiological comparison Class Ic agents

Author: Smolecule Technical Support Team. Date: February 2026

Electrophysiological Properties and Mechanisms of Action

The table below summarizes the key electrophysiological properties of Ethacizine in comparison with Flecainide and Propafenone.

Property Ethacizine Flecainide Propafenone
Vaughan Williams Class Class Ic [1] [2] [3] Class Ic [4] Class Ic [1] [4]
Primary Mechanism Na+ channel block (slow association/dissociation) [2] Na+ channel block (slow association/dissociation) [4] Na+ channel block (slow association/dissociation) [4]
Effect on Vmax Concentration-dependent decrease [2] Concentration-dependent decrease [2] Decrease (inferred)
Use-Dependent Block Pronounced (slow kinetics) [2] Pronounced (slow kinetics) [2] Pronounced (inferred)
Recovery from Block (τ) ~27.1 seconds [2] ~12.2 seconds [2] Not Specified
Additional Receptor Actions Muscarinic (M1, M2) Anticholinergic [5] Not Specified Beta-adrenergic blocking effect [4]

A critical differentiator for Ethacizine is its significant anticholinergic activity. Research shows it binds to muscarinic M1 and M2 receptors with high affinity, a property not shared by Flecainide and only partially by Propafenone's beta-blocking activity [5]. This action may explain its wider spectrum of clinical effects and influences its impact on sinoatrial and atrioventricular nodal function.

Experimental Data and Protocols

The comparative data primarily comes from controlled laboratory studies. Here are the methodologies for key experiments:

In Vitro Microelectrode Study in Canine Ventricular Muscle

This study directly compared Ethacizine and Flecainide [2].

  • Objective: To characterize and compare the electrophysiological effects, including state-dependent block, of Ethacizine and Flecainide.
  • Tissue Preparation: Canine ventricular muscle fibers were isolated and mounted in a tissue chamber [2].
  • Technique: Conventional microelectrode techniques were used to impale cells and record transmembrane action potentials [2].
  • Measurements:
    • Maximum Rate of Depolarization (Vmax): Used as an indicator of sodium channel availability.
    • Action Potential Parameters: Including duration, amplitude, and resting membrane potential.
    • Use-Dependent Block: Tissues were stimulated at different frequencies (e.g., 3 Hz) to assess the rate of Vmax inhibition.
    • Recovery Kinetics: The time constant (τ) for the recovery of Vmax after a train of stimuli was calculated [2].
  • Drug Application: Cumulative concentrations of Ethacizine and Flecainide (10⁻⁶ M and higher) were applied [2].
In Vivo Electrophysiological Study in Canine Myocardial Infarction

This study investigated Ethacizine's effects in a disease model with sympathetic stimulation [3].

  • Objective: To evaluate the electrophysiological effects of Ethacizine under conditions of myocardial infarction and beta-adrenergic stimulation.
  • Animal Model: Dogs with experimentally induced myocardial infarction [3].
  • Intervention: Beta-adrenergic stimulation was induced using isoproterenol infusion [3].
  • Measurements:
    • Atrioventricular (AV) conduction time.
    • Sinus node recovery time.
    • Effective refractory periods of the AV node [3].
  • Outcome: The study found that some of Ethacizine's effects (e.g., increased refractoriness) were diminished or reversed by isoproterenol, indicating its effects are modulated by sympathetic tone [3].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the core cellular mechanism of Class Ic drugs and the workflow of the key experiment that generated the comparative data.

G cluster_pathway Cellular Mechanism of Class Ic Antiarrhythmics cluster_experiment Microelectrode Experiment Workflow AP Action Potential (Phase 0) Rapid Influx of Na+ Ions NaChan Voltage-Gated Sodium Channel AP->NaChan  Activates Vmax Depression of Vmax (Reduced Depolarization Rate) NaChan->Vmax  Blockade Causes CV Slowed Cardiac Conduction Velocity Vmax->CV Drug Class Ic Drug (e.g., Ethacizine) Drug->NaChan  Binds to Inactivated Channel State Start 1. Isolate Canine Ventricular Muscle Prep 2. Mount Tissue & Impale Cell with Microelectrode Start->Prep Baseline 3. Record Baseline Action Potential & Vmax Prep->Baseline Apply 4. Apply Drug (Ethacizine / Flecainide) Baseline->Apply Stimulate 5. Apply Electrical Stimulation at Varying Frequencies Apply->Stimulate Measure 6. Measure: • Use-Dependent Vmax Block • Recovery Time Constant (τ) Stimulate->Measure

Conclusion and Key Differentiators

  • Slower Recovery Kinetics: Its exceptionally long recovery time constant from use-dependent block (~27 seconds) compared to Flecainide suggests a very prolonged interaction with the sodium channel, which could influence its efficacy and pro-arrhythmic potential [2].
  • Significant Anticholinergic Activity: This unique property among Class Ic agents directly affects autonomic regulation, which can modify its electrophysiological effects, particularly in the atria and AV node [5].
  • Modulation by Sympathetic Tone: Its electrophysiological effects, such as slowing conduction and increasing refractoriness, can be partially antagonized by beta-adrenergic stimulation, an important consideration for clinical use in active patients [3].

References

×

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

449.1539906 Da

Monoisotopic Mass

449.1539906 Da

Heavy Atom Count

30

UNII

260059T81O

Other CAS

57530-40-2

Wikipedia

Ethacizine hydrochloride

Dates

Last modified: 02-18-2024

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